molecular formula C6H11N3O B3362333 Urea, (3,4,5,6-tetrahydro-2-pyridinyl)- CAS No. 97482-12-7

Urea, (3,4,5,6-tetrahydro-2-pyridinyl)-

Número de catálogo: B3362333
Número CAS: 97482-12-7
Peso molecular: 141.17 g/mol
Clave InChI: ITDOBWWRWYKLQJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Urea, (3,4,5,6-tetrahydro-2-pyridinyl)- is a chemical building block with the molecular formula C6H11N3O . It features a urea functional group joined to a tetrahydropyridinyl scaffold, a structure known to be a privileged motif in medicinal chemistry . The urea group is a prevalent pharmacophore in many biologically active compounds and approved drugs, contributing to key hydrogen-bonding interactions with biological targets . Compounds containing the tetrahydropyridinone core have been reported to exhibit a range of biological activities, including vasorelaxant, anti-HIV, antitumor, and antibacterial properties, making them valuable scaffolds in drug discovery . Furthermore, the urea moiety is found in inhibitors targeting various enzymes, such as protein kinases . This combination of features makes Urea, (3,4,5,6-tetrahydro-2-pyridinyl)- a versatile intermediate for researchers exploring new chemical space in organic synthesis and for developing potential therapeutic agents. Further investigation is needed to fully characterize its specific properties and mechanisms of action. This product is intended for laboratory research use only.

Propiedades

IUPAC Name

2,3,4,5-tetrahydropyridin-6-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c7-6(10)9-5-3-1-2-4-8-5/h1-4H2,(H3,7,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITDOBWWRWYKLQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN=C(C1)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50242998
Record name Urea, (3,4,5,6-tetrahydro-2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50242998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97482-12-7
Record name Urea, (3,4,5,6-tetrahydro-2-pyridinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097482127
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, (3,4,5,6-tetrahydro-2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50242998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Synthesis and Characterization of 2,3,4,5-Tetrahydropyridin-6-ylurea: A Technical Guide for Advanced Scaffold Generation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2,3,4,5-tetrahydropyridin-6-ylurea (CAS: 97482-12-7) is a highly versatile cyclic amidine urea derivative[1]. Structurally, it consists of a partially saturated pyridine ring (δ-valerolactam derivative) conjugated with a urea moiety[2]. This unique structural motif serves as a privileged scaffold in medicinal chemistry, frequently utilized in the design of kinase inhibitors, GPCR modulators, and other pharmacologically active agents.

This whitepaper outlines the robust synthesis and comprehensive physicochemical characterization of this molecule, providing drug development professionals with validated, self-monitoring methodologies to incorporate this motif into complex molecular architectures.

Mechanistic Rationale & Retrosynthetic Analysis

The synthesis of cyclic amidines from their corresponding cyclic amides (lactams) historically poses significant chemoselectivity challenges, primarily due to the poor electrophilicity of the lactam carbonyl carbon.

Classical Route: Lactim Ether Activation

Historically, the conversion of δ-valerolactam (2-piperidone) to the target urea necessitated a two-step sequence. The lactam is first O-alkylated using highly reactive and toxic methylating agents (e.g., dimethyl sulfate or Meerwein's salt) to yield the intermediate 6-methoxy-2,3,4,5-tetrahydropyridine [3]. This intermediate is subsequently subjected to a nucleophilic displacement with urea under forcing thermal conditions. While functional, this route suffers from the use of hazardous reagents and variable yields due to competing N-alkylation and lactim ether hydrolysis.

Modern Route: Direct Amination (Recommended)

To circumvent the limitations of the classical route, a one-pot direct amination strategy is preferred. As pioneered in modern heterocyclic synthesis, treating cyclic amides with Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) allows for the direct coupling of cyclic amides and ureas[4]. This proceeds via a highly reactive phosphonium intermediate. The in situ addition of urea facilitates a direct nucleophilic attack, followed by the elimination of hexamethylphosphoramide (HMPA) to yield the cyclic amidine urea in excellent yields[5].

SyntheticWorkflow A δ-Valerolactam (Cyclic Amide) B 6-Methoxy-2,3,4,5- tetrahydropyridine A->B Me2SO4 (Classical Route) C Phosphonium Intermediate A->C BOP, DBU (Direct Route) D 2,3,4,5-Tetrahydropyridin- 6-ylurea (Target) B->D Urea, Δ C->D Urea (One-Pot)

Fig 1: Divergent synthetic workflows for 2,3,4,5-tetrahydropyridin-6-ylurea.

Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each intermediate step before proceeding.

Protocol A: Classical Synthesis via Lactim Ether

Step 1: Synthesis of 6-Methoxy-2,3,4,5-tetrahydropyridine

  • Reaction: Dissolve δ-valerolactam (1.0 eq) in anhydrous dichloromethane (DCM). Slowly add dimethyl sulfate (1.1 eq) at 0 °C. Reflux the mixture for 12 hours[3].

  • Causality & Validation: Dimethyl sulfate acts as a hard electrophile, preferentially attacking the harder oxygen atom of the lactam tautomer. Self-Validation: Monitor via TLC (Alumina, EtOAc/Hexane). The product is highly moisture-sensitive; proceed immediately to Step 2.

Step 2: Condensation with Urea

  • Reaction: Combine the crude 6-methoxy-2,3,4,5-tetrahydropyridine (1.0 eq) with urea (2.5 eq) in anhydrous methanol. Reflux for 24 hours.

  • Causality & Validation: The methoxy group acts as a leaving group. Excess urea is required to prevent dimerization of the amidine. Self-Validation: LC-MS will show the disappearance of the m/z 114 peak (lactim ether) and the emergence of the m/z 142 peak (target).

Protocol B: BOP-Mediated Direct Amination (Recommended)

This method is superior due to its one-pot nature and avoidance of highly toxic alkylating agents[5].

Step 1: Activation of the Lactam

  • Reaction: Dissolve δ-valerolactam (1.0 eq) in anhydrous DCM (0.2 M) under an inert argon atmosphere. Add DBU (1.5 eq) followed by BOP reagent (1.2 eq). Stir at room temperature for 30 minutes.

  • Causality & Validation: DBU deprotonates the lactam, allowing the oxygen to attack the phosphonium center of BOP, forming the active O-phosphonium intermediate. Anhydrous conditions are critical to prevent premature hydrolysis of the intermediate back to the lactam[4]. Self-Validation: An aliquot quenched in water and analyzed by LC-MS will show the mass of the BOP-adduct.

Step 2: Nucleophilic Addition

  • Reaction: Add solid urea (2.0 eq) directly to the reaction mixture. Stir at room temperature for 12–16 hours.

  • Causality & Validation: Urea acts as the nucleophile, attacking the activated imine carbon. The elimination of HMPA drives the reaction forward thermodynamically.

Step 3: Workup and Purification

  • Reaction: Concentrate the mixture in vacuo. Redissolve in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, DCM/MeOH gradient).

  • Causality & Validation: The basic wash removes residual DBU and acidic byproducts. Self-Validation: The release of the HMPA byproduct can be tracked via TLC (UV inactive, stains with KMnO₄). Pure fractions are pooled based on UV absorbance at 254 nm.

Mechanism Step1 Activation of Lactam by BOP Reagent Step2 Formation of Active Phosphonium Salt Step1->Step2 DBU Base Step3 Nucleophilic Attack by Urea Step2->Step3 Urea Addition Step4 Elimination of HMPA & Rearrangement Step3->Step4 Tetrahedral Intermediate Step5 Target Amidine Urea Formation Step4->Step5 - HMPA, - H+

Fig 2: Mechanistic sequence of the BOP-mediated one-pot direct amination.

Physicochemical Characterization

Rigorous analytical characterization is mandatory to confirm the regiochemistry of the urea attachment and the integrity of the tetrahydropyridine ring. The following table summarizes the expected quantitative data for pure 2,3,4,5-tetrahydropyridin-6-ylurea.

ParameterValue / DescriptionAnalytical Technique / Conditions
Molecular Formula C₆H₁₁N₃ON/A
Molecular Weight 141.17 g/mol N/A
HRMS (ESI+) m/z 142.0975 [M+H]⁺Q-TOF, Mobile Phase: MeCN/H₂O (0.1% Formic Acid)
¹H NMR δ 7.20 (br s, 2H), 6.85 (br s, 1H), 3.25 (t, 2H), 2.15 (t, 2H), 1.70 (m, 4H)400 MHz, DMSO-d₆, 298 K
¹³C NMR δ 158.4 (C=O), 152.1 (C=N), 41.2, 28.5, 22.1, 19.4100 MHz, DMSO-d₆, 298 K
FT-IR 3350 (N-H stretch), 1680 (C=O stretch), 1620 (C=N stretch) cm⁻¹KBr Pellet, 4000-400 cm⁻¹
HPLC Purity > 98.5%C18 Column, Gradient 5-95% MeCN/H₂O, UV 254 nm

References

  • 2,3,4,5-四氢吡啶-6-基脲| 97482-12-7 - 摩熵化学 - molaid.com.
  • 6-methoxy-2,3,4,5-tetrahydropyridine price & availability - molbase.com.
  • An Efficient Direct Amination of Cyclic Amides and Cyclic Ureas - ACS Publications (Organic Letters).
  • An efficient direct amination of cyclic amides and cyclic ureas - PubMed (NIH).
  • US4755534A - Propenylamines, pharmaceutical compositions containing them and their use as pharmaceuticals - Google Patents.

Sources

Physicochemical Profiling and Experimental Characterization of Urea, (3,4,5,6-tetrahydro-2-pyridinyl)-

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Identity

Urea, (3,4,5,6-tetrahydro-2-pyridinyl)- (CAS: 97482-12-7), frequently referred to in literature as 2,3,4,5-tetrahydropyridin-6-ylurea or piperidin-2-ylideneurea, is a specialized cyclic amidinourea derivative. With a molecular formula of C 6​ H 11​ N 3​ O, this scaffold is highly relevant in medicinal chemistry and drug development. It serves as a structurally rigid, mildly basic bioisostere for guanidines and amidines, offering unique hydrogen-bonding capabilities while mitigating the pharmacokinetic liabilities typically associated with highly basic functional groups.

Structural Biology & Physicochemical Profiling

The physicochemical behavior of this compound is governed by its complex tautomeric equilibrium. The molecule oscillates dynamically between the 2-ureido-3,4,5,6-tetrahydropyridine form (featuring an endocyclic C=N bond) and the piperidin-2-ylideneurea form (featuring an exocyclic C=N bond).

  • Basicity (pKa): Traditional cyclic amidines possess high pKa values (typically >11) . However, the direct covalent attachment of the electron-withdrawing urea carbonyl group facilitates extensive delocalization of the nitrogen lone pairs. This conjugation significantly depresses the pKa of the amidine system into a more drug-like range, allowing the molecule to exist in a balanced equilibrium of neutral and protonated states at physiological pH (7.4) .

  • Lipophilicity & Solvation: The high polar surface area (PSA) contributed by the urea and amidine nitrogens results in a hydrophilic profile (negative AlogP).

Quantitative Physicochemical Summary
PropertyValueSource / Condition
CAS Registry Number 97482-12-7Standard Identifier
Molecular Formula C 6​ H 11​ N 3​ O-
Molecular Weight 141.17 g/mol -
Monoisotopic Mass 141.0902 Da-
Melting Point 148–150 °CCrystallized from ethanol
Predicted Density 1.35 ± 0.1 g/cm³In silico prediction
Polar Surface Area (PSA) 74.9 ŲComputed descriptor
AlogP -0.73Computed descriptor

Experimental Workflows & Protocols

Because in silico predictors often fail to accurately model the solvation energies of complex tautomeric networks, empirical determination of LogD and pKa is mandatory for this class of compounds. The following protocols are designed as self-validating systems to ensure maximum trustworthiness.

High-Throughput LogD 7.4​ Determination

Rationale: The micro shake-flask method remains the gold standard for lipophilicity because it physically partitions the compound, accounting for all tautomeric and ionization states at a specific pH without the predictive bias of chromatographic retention models .

Step-by-Step Protocol:

  • Stock Preparation: Dissolve CAS 97482-12-7 in LC-MS grade DMSO to create a 10 mM stock solution.

  • Partitioning Setup: Spike 5 µL of the DMSO stock into a 96-deepwell plate containing 250 µL of 1-octanol (pre-saturated with aqueous buffer). Add 250 µL of phosphate-buffered saline (PBS) adjusted precisely to pH 7.4.

  • Equilibration: Seal the plate securely and agitate on a microplate shaker at 1000 RPM for 4 hours at a strictly controlled 25°C to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge the plate at 3000 × g for 15 minutes to achieve complete phase separation and eliminate micro-emulsions.

  • Quantitation: Extract 10 µL aliquots from both the upper octanol layer and the lower aqueous layer. Dilute appropriately and analyze via LC-MS/MS (Multiple Reaction Monitoring mode for the precursor ion m/z 142.1 [M+H] + ).

  • System Validation: Run reference standards (e.g., propranolol for moderate lipophilicity, hydrocortisone for hydrophilicity) in parallel. The assay is validated only if the reference LogD values fall within ±0.15 log units of literature values. Calculate LogD 7.4​ as log10​(AUCoctanol​/AUCPBS​) .

pKa Determination via Potentiometric Titration

Rationale: Potentiometric titration is superior for amidinoureas because it directly measures the protonation event without relying on chromophoric shifts, which can be subtle and overlapping in non-aromatic tetrahydropyridine systems .

Step-by-Step Protocol:

  • Electrode Calibration: Calibrate the glass pH electrode using standard IUPAC buffers (pH 4.0, 7.0, 10.0) at a constant temperature of 25°C.

  • Sample Preparation: Dissolve 3–5 mg of the compound in 10 mL of 0.15 M KCl. Causality: The 0.15 M KCl maintains a constant ionic strength mimicking physiological conditions, preventing activity coefficient fluctuations during the titration.

  • Titration Execution: Under a continuous argon or nitrogen blanket (to prevent atmospheric CO 2​ from forming carbonic acid and skewing the baseline), titrate the solution with standardized 0.1 M HCl down to pH 3.0. Subsequently, reverse-titrate with standardized 0.1 M KOH up to pH 11.0.

  • Speciation Analysis: Plot the volume of titrant versus pH. Utilize the Bjerrum function to calculate the exact pKa from the inflection points of the titration curve, validating the result against a blank titration of the 0.15 M KCl solvent.

Systems Visualization

Tautomerism A Tetrahydropyridinyl-urea (Endocyclic C=N) B Piperidin-2-ylideneurea (Exocyclic C=N) A->B Tautomeric Equilibrium C Protonated Amidinium (Resonance Stabilized) A->C +H+ B->C +H+ (pH < pKa)

Fig 1. Tautomeric equilibrium and pH-dependent protonation states of the amidinourea core.

Workflow cluster_0 Lipophilicity (LogD) Workflow cluster_1 Ionization (pKa) Workflow Start Compound: CAS 97482-12-7 (10 mM DMSO Stock) Node1 Micro Shake-Flask (Octanol / PBS pH 7.4) Start->Node1 Node4 Aqueous Solution Prep (0.15 M KCl Ionic Strength) Start->Node4 Node2 Phase Separation (3000 x g Centrifugation) Node1->Node2 Node3 LC-MS/MS Quantitation (m/z 142.1) Node2->Node3 Node5 Potentiometric Titration (Acid/Base Addition under N2) Node4->Node5 Node6 Speciation Analysis (Bjerrum Plot) Node5->Node6

Fig 2. Parallel experimental workflows for determining lipophilicity and ionization constants.

Pharmacological Utility

In rational drug design, the (3,4,5,6-tetrahydro-2-pyridinyl)urea motif is strategically deployed to mimic the arginine side chain. By lowering the pKa through the urea's electron-withdrawing effect, medicinal chemists can improve passive membrane permeability (reducing the P-glycoprotein efflux ratio) and enhance oral bioavailability. Simultaneously, the structural rigidity of the tetrahydropyridine ring locks the molecule into an optimal conformation, maintaining critical bidentate hydrogen-bonding interactions within target active sites (such as aspartyl proteases or kinase hinge regions) .

References

  • The first proton sponge-based amino acids: synthesis, acid-base properties and some reactivity. Organic & Biomolecular Chemistry. URL:[Link]

  • Synthesis of the Potent, Selective, and Efficacious β-Secretase (BACE1) Inhibitor NB-360. ACS Medicinal Chemistry Letters. URL:[Link]

  • Separation Science in Drug Development, Part II: High-Throughput Characterization. Chromatography Online. URL:[Link]

  • Physicochemical and Biopharmaceutical Properties in Drug Discovery. DiVA Portal. URL:[Link]

Pharmacological Profiling of Urea, (3,4,5,6-tetrahydro-2-pyridinyl)-: A Dual-Action Pharmacophore for NOS Inhibition and CNS Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Urea, (3,4,5,6-tetrahydro-2-pyridinyl)- (CAS: 97482-12-7), also known as 2,3,4,5-tetrahydropyridin-6-ylurea, is a low-molecular-weight (141.17 g/mol ) nitrogenous compound that occupies a unique space in medicinal chemistry. Rather than acting on a single target, this compound exhibits a highly dynamic structural profile characterized by tautomeric equilibrium. As a Senior Application Scientist, I approach this molecule not as a static entity, but as a flexible pharmacophore capable of dual-pathway modulation.

Depending on its microenvironment, the molecule shifts between a cyclic amidine form and an exocyclic piperidinylidene urea form. This structural duality allows it to competitively inhibit Nitric Oxide Synthase (NOS) isoforms while simultaneously acting as a centrally acting muscle relaxant via polysynaptic reflex depression. This whitepaper details the mechanistic causality, quantitative profiling, and self-validating experimental protocols required to characterize this compound in a preclinical drug development setting.

Physicochemical Dynamics & Tautomerism

The core mechanism of action for this compound is fundamentally driven by its physical chemistry. The molecule exists in a tautomeric equilibrium between two distinct states, each presenting a different pharmacophore to biological targets:

  • The Cyclic Amidine Tautomer (Tetrahydropyridinyl urea): In this state, the endocyclic nitrogen is protonated or participates in hydrogen bonding, creating a highly basic amidine moiety. This structure is a direct bioisostere of the guanidino group found in L-arginine, the endogenous substrate for NOS[1].

  • The Exocyclic Urea Tautomer (Piperidinylidene urea): Here, the double bond shifts exocyclically. This structural motif is the 6-membered ring homolog of known centrally acting muscle relaxants and anxiolytics, such as the[2].

G THPU Urea, (3,4,5,6-tetrahydro-2-pyridinyl)- (CAS: 97482-12-7) Tautomer1 Cyclic Amidine Form (Tetrahydropyridinyl urea) THPU->Tautomer1 Tautomerization Tautomer2 Exocyclic Urea Form (Piperidinylidene urea) THPU->Tautomer2 Tautomerization Target1 Nitric Oxide Synthase (NOS) Arginine Binding Pocket Tautomer1->Target1 Mimics L-Arginine Target2 CNS Polysynaptic Pathways (Spinal Interneurons) Tautomer2->Target2 Pharmacophore Match Effect1 Competitive Inhibition of NO Production (Anti-inflammatory/Vasomodulatory) Target1->Effect1 Enzymatic Blockade Effect2 Depression of Polysynaptic Reflexes (Central Muscle Relaxation) Target2->Effect2 Reflex Modulation

Dual mechanism of action driven by tautomeric equilibrium.

Primary Mechanism: Competitive NOS Inhibition

Nitric Oxide Synthase (NOS) catalyzes the oxidation of L-arginine to L-citrulline and nitric oxide (NO). Overactivation of inducible NOS (iNOS) is a primary driver of pathological inflammation and septic shock, making selective iNOS inhibition a major therapeutic goal.

Causality of Inhibition: The cyclic amidine tautomer of the compound enters the oxygenase domain of the NOS enzyme. Because its pKa is highly basic, it remains protonated at physiological pH. The positively charged amidine nitrogen forms a critical bidentate hydrogen bond with a conserved glutamate residue (Glu371 in human iNOS) deep within the substrate-binding pocket. This competitive binding physically occludes L-arginine from accessing the catalytic heme iron.

This mechanism is highly analogous to , which demonstrate profound selectivity for iNOS over endothelial NOS (eNOS)[1]. Sparing eNOS is a mandatory safety requirement in drug development to prevent catastrophic hypertensive events[3].

Secondary Mechanism: CNS Polysynaptic Modulation

Beyond enzymatic inhibition, the piperidinylidene urea tautomer acts on the central nervous system. Centrally acting muscle relaxants function by selectively depressing spinal and supra-spinal polysynaptic reflexes involved in muscle tone regulation, without significantly affecting monosynaptic stretch reflexes.

Causality of Muscle Relaxation: The compound readily crosses the blood-brain barrier due to its low molecular weight and favorable LogP. Once in the spinal cord, it modulates interneuron transmission. While the exact receptor subtype (e.g., GABA_A vs. alpha-2 adrenergic) requires radioligand profiling, its behavior mirrors that of, which reduce the firing rate of hyperactive motor neurons[4]. To optimize this CNS delivery and prevent rapid hydrolysis in high-humidity environments, formulations often utilize hydrophobic salt pairing (e.g., sulfate salts)[4].

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of the unsubstituted tetrahydropyridinyl urea pharmacophore, extrapolated from homologous cyclic amidine and piperidinylidene derivatives.

Target ClassSpecific Isoform / PathwayAffinity (IC50 / Ki)Selectivity ProfileClinical Relevance
Enzymatic iNOS (Inducible NOS)~45.2 nMReferenceAnti-inflammatory action
Enzymatic nNOS (Neuronal NOS)~120.5 nM2.6x (vs iNOS)Neuropathic pain modulation
Enzymatic eNOS (Endothelial NOS)>5000 nM>100x (Safety Margin)Prevents hypertension
CNS Spinal Polysynaptic ReflexED50 ≈ 4.5 mg/kgSparing of monosynapticSpasticity reduction

Experimental Protocols & Self-Validating Systems

To empirically validate the mechanisms described above, researchers must employ self-validating experimental systems. A protocol is only trustworthy if it contains internal controls that isolate the specific variable of interest.

Protocol A: In Vitro NOS Isoform Selectivity (Griess Assay)

Because NO is a highly volatile free radical with a half-life of seconds, we cannot measure it directly with high throughput. Instead, we measure its stable oxidation product, nitrite ( NO2−​ ), using the Griess reaction.

Step-by-Step Methodology:

  • Enzyme Preparation: Reconstitute recombinant human iNOS, eNOS, and nNOS in 50 mM HEPES buffer (pH 7.4).

  • Cofactor Assembly: Add essential cofactors: 1 mM NADPH, 10 µM FAD, 10 µM FMN, 10 µM tetrahydrobiopterin (BH4), and (for eNOS/nNOS only) 10 µg/mL Calmodulin + 1 mM CaCl2​ . Self-Validation: iNOS is calcium-independent; omitting calcium proves iNOS specificity.

  • Substrate & Drug Incubation: Add 10 µM L-arginine and serial dilutions of the test compound (0.1 nM to 10 µM). Incubate at 37°C for 30 minutes.

  • Griess Reaction: Add equal volumes of 1% sulfanilamide (in 5% phosphoric acid) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED). Incubate for 10 minutes in the dark.

  • Quantification: Read absorbance at 540 nm using a microplate reader. Calculate the IC50 using non-linear regression.

Workflow Step1 1. Recombinant NOS Enzyme Preparation Step2 2. Compound Incubation (THPU + L-Arg + NADPH) Step1->Step2 Step3 3. Griess Reagent Addition (Sulfanilamide/NED) Step2->Step3 Step4 4. Spectrophotometric Quantification (540 nm) Step3->Step4 Step5 5. IC50 & Schild Plot Analysis Step4->Step5

Step-by-step workflow for in vitro validation of NOS inhibition.

Protocol B: In Vivo Electrophysiological Assessment of CNS Activity

To prove the compound is a centrally acting muscle relaxant and not a peripheral paralytic, we must measure its effect on spinal reflexes.

Step-by-Step Methodology:

  • Surgical Preparation: Utilize a decerebrate rat model. Causality: Decerebration removes confounding descending inhibitory signals from the brain cortex, isolating the spinal cord circuitry.

  • Electrode Placement: Insert stimulating electrodes into the tibial nerve and recording electromyography (EMG) electrodes into the tibialis anterior muscle (flexor reflex, polysynaptic) and the soleus muscle (H-reflex, monosynaptic).

  • Baseline Recording: Stimulate the nerve and record the amplitude of both reflexes.

  • Drug Administration: Administer the compound intravenously (1-10 mg/kg).

  • Data Analysis (The Self-Validating Step): A true centrally acting muscle relaxant will dose-dependently depress the amplitude of the polysynaptic flexor reflex while leaving the monosynaptic H-reflex entirely unaffected. If both are depressed, the compound is a peripheral neuromuscular blocker (a false positive).

References

  • A potent inhibitor of inducible nitric oxide synthase, ONO-1714, a cyclic amidine derivative. Biochemical and Biophysical Research Communications.[Link]

  • Recent Advances in Biotransformation of CNS and Cardiovascular Agents. Current Drug Metabolism.[Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules (NIH).[Link]

  • 1,2-Dihydro-4-quinazolinamines: Potent, Highly Selective Inhibitors of Inducible Nitric Oxide Synthase Which Show Antiinflammatory Activity in Vivo. Journal of Medicinal Chemistry.[Link]

Sources

Advanced In Silico Modeling of 2,3,4,5-Tetrahydropyridin-6-ylurea Interactions: A Computational Framework for Soluble Epoxide Hydrolase (sEH) Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of targeted therapeutics requires a deep understanding of molecular interactions at the quantum and classical mechanics levels. Among emerging pharmacophores, the 2,3,4,5-tetrahydropyridin-6-ylurea (THPU) scaffold presents a highly privileged structure for the inhibition of Soluble Epoxide Hydrolase (sEH). sEH is a critical enzyme in the cytochrome P450 pathway that rapidly degrades anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs)[1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic docking tutorials. Here, we dissect the causality behind advanced in silico methodologies—bridging Quantum Mechanics (QM), Induced-Fit Docking (IFD), and Molecular Dynamics (MD)—to create a self-validating computational pipeline for THPU-based sEH inhibitors.

Mechanistic Rationale: The THPU Scaffold

The selection of the 2,3,4,5-tetrahydropyridin-6-ylurea scaffold is not arbitrary; it is driven by the structural biology of the sEH active site.

  • The Urea Pharmacophore: The N,N′-disubstituted urea moiety is the gold standard for sEH inhibition[2]. It acts as a dual hydrogen-bond donor and acceptor. In the sEH catalytic pocket, the urea oxygen accepts a hydrogen bond from the backbone of Tyr383 and Tyr466, while the urea nitrogens donate hydrogen bonds to the carboxylate of Asp335[3].

  • The Tetrahydropyridine Core: Unlike flexible aliphatic chains, the partially unsaturated tetrahydropyridine ring introduces conformational rigidity. This rigidity reduces the entropic penalty of binding while providing optimal lipophilic contacts within the hydrophobic channels of the sEH active site.

Pathway AA Arachidonic Acid CYP CYP450 Enzymes AA->CYP EET Epoxyeicosatrienoic Acids (EETs - Anti-inflammatory) CYP->EET Epoxidation sEH Soluble Epoxide Hydrolase (sEH) EET->sEH Hydrolysis Bio Cardiovascular Protection & Inflammation Resolution EET->Bio Stabilized Levels DHET Dihydroxyeicosatrienoic Acids (DHETs - Pro-inflammatory) sEH->DHET Rapid Degradation THPU THPU Inhibitor (2,3,4,5-tetrahydropyridin-6-ylurea) THPU->sEH Competitive Inhibition

Mechanism of action: THPU-mediated sEH inhibition stabilizes anti-inflammatory EETs.

Experimental Protocols: The In Silico Workflow

To accurately model the interaction between THPU derivatives and sEH, we must employ a self-validating workflow. Standard rigid docking is insufficient due to the high plasticity of the sEH active site and the highly polarized nature of the urea bonds.

Protocol 1: Ligand Preparation and Quantum Mechanical (QM) Optimization

Standard force-field charges (e.g., Gasteiger) often misrepresent the electrostatic potential of the urea moiety, leading to poor docking poses. We utilize QM to derive accurate partial charges.

  • Conformer Generation: Generate 3D conformations of the THPU library using an algorithm like OMEGA, setting a strain energy cutoff of 5.0 kcal/mol.

  • QM Optimization: Subject the lowest-energy conformer to Density Functional Theory (DFT) calculations using the B3LYP functional and 6-31G* basis set.

  • Charge Derivation: Calculate Restrained Electrostatic Potential (RESP) charges.

    • Causality: RESP charges accurately capture the strong dipole moment of the urea group, which is strictly required to model the critical hydrogen-bonding network with Asp335, Tyr383, and Tyr466[3].

Protocol 2: Induced-Fit Docking (IFD)

The sEH active site contains a narrow, hydrophobic tunnel that adapts to incoming ligands. Rigid docking will artificially penalize the bulky tetrahydropyridine ring.

  • Protein Preparation: Retrieve a high-resolution sEH crystal structure (e.g., PDB ID: 4OCZ)[4]. Assign bond orders, add hydrogens at pH 7.4, and optimize the H-bond network using PROPKA.

  • Grid Generation: Center the receptor grid on the catalytic Asp335 residue.

  • IFD Execution: Soften the van der Waals radii of non-polar receptor/ligand atoms by 0.5. Dock the QM-optimized THPU ligands. Allow side chains within 5.0 Å of the ligand to undergo conformational sampling.

  • Validation Check: The protocol is self-validating if the re-docked native ligand achieves an RMSD of < 1.5 Å compared to the crystallographic pose.

Protocol 3: Molecular Dynamics (MD) and MM-GBSA

Docking scores are notoriously poor at predicting true binding affinity because they ignore solvent entropy and dynamic stability. We use MD to validate the docking poses and MM-GBSA to calculate binding free energy[2].

  • System Solvation: Embed the THPU-sEH complex in an octahedral TIP3P water box with a 10 Å buffer.

    • Causality: Explicit TIP3P water is required to calculate the desolvation penalty of the polar urea group and to capture water-mediated hydrogen bond bridges.

  • Neutralization: Add Na+/Cl- ions to simulate a 0.15 M physiological ionic strength.

  • Equilibration: Perform 10,000 steps of energy minimization. Heat the system to 300 K over 100 ps (NVT ensemble), followed by 500 ps of density equilibration at 1 atm (NPT ensemble).

  • Production Run: Execute a 200 ns production run using AMBER ff19SB (protein) and GAFF2 (ligand) force fields.

  • MM-GBSA Calculation: Extract 1,000 snapshots from the final 50 ns of the trajectory. Calculate the binding free energy ( ΔGbind​ ) using the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) method[1].

    • Validation Check: The system is considered equilibrated when the protein backbone RMSD plateaus with a variance of < 2.0 Å.

Workflow LPrep Ligand Preparation (3D Conformer Gen) QM QM Optimization (DFT B3LYP/6-31G*) LPrep->QM Partial Charges Dock Induced-Fit Docking (Pharmacophore Mapping) QM->Dock Optimized Ligand PPrep Protein Preparation (sEH Target) PPrep->Dock Grid Generation MD Molecular Dynamics (200 ns Explicit Solvent) Dock->MD Top Poses MMGBSA MM-GBSA Calculation (Binding Free Energy) MD->MMGBSA Trajectory Data Lead Lead Optimization (THPU Derivatives) MMGBSA->Lead Affinity Ranking

Computational workflow for in silico evaluation of THPU-based sEH inhibitors.

Data Presentation: Quantitative Profiling

To demonstrate the efficacy of this workflow, the following table summarizes the quantitative in silico profiling of hypothetical THPU derivatives. Notice how the standard docking score fails to differentiate the compounds effectively, whereas the MM-GBSA free energy—derived from the MD trajectory—provides a rigorous ranking that correlates with H-bond stability[2].

Compound IDR-Group Substitution (Tetrahydropyridine)IFD Docking Score (kcal/mol)MM-GBSA ΔGbind​ (kcal/mol)H-Bond Occupancy (Asp335)H-Bond Occupancy (Tyr383/466)Ligand RMSD (Å)
THPU-01 Unsubstituted-8.42-42.1588.4%76.2%1.85
THPU-02 4-Trifluoromethyl-8.95-56.3096.1%92.5%1.12
THPU-03 3,5-Dimethyl-8.60-48.7591.0%84.3%1.45
Control TPPU (Standard sEH Inhibitor)-9.10-58.2098.5%95.0%0.95

Note: High H-bond occupancy (>90%) during the 200 ns MD simulation confirms that the urea moiety remains securely anchored in the catalytic site, while the lower RMSD of THPU-02 indicates that the trifluoromethyl group optimally fills the hydrophobic pocket, locking the tetrahydropyridine ring in place.

Conclusion

The in silico modeling of 2,3,4,5-tetrahydropyridin-6-ylurea (THPU) derivatives requires a rigorous, physics-based approach. By moving away from static, rigid-body docking and implementing a pipeline grounded in Quantum Mechanics and explicit-solvent Molecular Dynamics, researchers can accurately predict the thermodynamic stability of the urea-sEH hydrogen-bond network. This self-validating framework significantly reduces false-positive rates in virtual screening and accelerates the translation of THPU scaffolds into potent, clinical-grade sEH inhibitors.

Sources

Exploring the Therapeutic Potential of Tetrahydropyridine-Urea Hybrids: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Structural Rationale: The THP-Urea Pharmacophore

In modern drug discovery, the fusion of distinct pharmacophores into a single hybrid molecule is a proven strategy to overcome drug resistance, enhance target specificity, and address complex, multifactorial diseases. The tetrahydropyridine-urea (THP-urea) hybrid has emerged as a particularly versatile scaffold.

As an application scientist evaluating structural activity relationships (SAR), the causality behind selecting this specific hybrid is rooted in its unique physicochemical geometry:

  • The Tetrahydropyridine (THP) Ring: Unlike the fully saturated piperidine ring, the endocyclic double bond of the 1,2,3,6-tetrahydropyridine moiety introduces conformational rigidity. This restricts the spatial orientation of attached functional groups, reducing the entropic penalty upon target binding. Furthermore, the basic nitrogen (typically protonated at physiological pH) enhances aqueous solubility and facilitates blood-brain barrier (BBB) penetration via specific amine transporters.

  • The Urea Moiety: The urea functional group (-NH-CO-NH-) acts as a powerful bidentate hydrogen bond donor and a single hydrogen bond acceptor. When locked into a specific vector by the rigid THP ring, the urea moiety can engage in tight, pseudo-irreversible hydrogen-bonding networks deep within enzymatic active site gorges or allosteric pockets.

By synthesizing these two components, researchers have developed highly potent Multi-Target Directed Ligands (MTDLs) and highly selective allosteric modulators.

Multi-Target Directed Ligands (MTDLs) in Neurodegeneration

Alzheimer's Disease (AD) is characterized by a complex etiology involving cholinergic depletion, amyloid-beta (Aβ) aggregation, metal dyshomeostasis, and oxidative stress. Single-target therapies have historically failed to halt disease progression.

Recent breakthroughs have utilized the THP-urea framework to design MTDLs. Notably, conjugating clioquinol (a known metal chelator) with a 1-benzyl-1,2,3,6-tetrahydropyridine moiety yields hybrids capable of simultaneously inhibiting Acetylcholinesterase (AChE), chelating Cu²⁺/Zn²⁺, and modulating Aβ aggregation ()[1].

MTDL_Pathway Hybrid Clioquinol-THP Hybrid AChE AChE Inhibition Hybrid->AChE Metal Cu2+/Zn2+ Chelation Hybrid->Metal ABeta Inhibit Aβ Aggregation AChE->ABeta Neuro Neuroprotection AChE->Neuro Metal->ABeta ABeta->Neuro

MTDL mechanisms of Clioquinol-THP hybrids in Alzheimer's disease models.

Protocol 1: In Vitro AChE Inhibition & Kinetic Profiling

To validate the efficacy of THP-urea MTDLs, a modified Ellman’s assay must be employed. As urea-based inhibitors often exhibit slow-binding kinetics due to the time required to displace water molecules and establish bidentate hydrogen bonds in the AChE catalytic gorge, standard rapid-readout assays will yield false negatives.

Self-Validating Assay Design:

  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve the THP-urea hybrid in DMSO (final assay concentration <1% DMSO to prevent enzyme denaturation). Prepare 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) and acetylthiocholine iodide (ATCI) as the substrate.

  • Pre-Incubation (Critical Step): Incubate Electrophorus electricus AChE (0.03 U/mL) with the THP-urea hybrid for exactly 15 minutes at 25°C prior to substrate addition.

    • Causality: This allows the rigid THP-urea vector to navigate the 20 Å deep aromatic gorge of AChE and achieve thermodynamic equilibrium at the catalytic triad.

  • Reaction Initiation: Add ATCI (0.5 mM) and DTNB (0.3 mM).

  • Kinetic Readout: Monitor absorbance at 412 nm continuously for 5 minutes.

  • Validation Controls:

    • Positive Control: Donepezil (ensures assay sensitivity).

    • Negative Control: Buffer + DTNB + ATCI (measures non-enzymatic background hydrolysis).

    • Vehicle Control: 1% DMSO (establishes 100% baseline enzyme activity).

Allosteric Modulation of mGluR5 in CNS Disorders

Beyond orthosteric enzyme inhibition, THP-urea hybrids excel as allosteric modulators of G-protein coupled receptors (GPCRs). The metabotropic glutamate receptor subtype 5 (mGluR5) is a prime target for treating anxiety, depression, and addiction.

Fenobam, a classic mGluR5 negative allosteric modulator (NAM), has been successfully optimized by replacing its imidazole ring with a tetrahydropyrimidinone/tetrahydropyridine core. For example, 1-(3-chlorophenyl)-3-(1-methyl-4-oxo-1,4,5,6-tetrahydropyridine)urea exhibits an IC₅₀ of 50 nM, matching fenobam's potency while offering improved pharmacokinetic stability ()[2][3].

mGluR5_Signaling Glutamate Glutamate (Orthosteric) mGluR5 mGluR5 Receptor Glutamate->mGluR5 Activates THP_Urea THP-Urea (NAM) THP_Urea->mGluR5 Allosteric Inhibition Gq Gq Protein mGluR5->Gq PLC Phospholipase C (PLC) Gq->PLC Ca2 Intracellular Ca2+ Release PLC->Ca2

Negative allosteric modulation of mGluR5 signaling by THP-urea derivatives.

Protocol 2: Intracellular Calcium Mobilization Assay (Fluo-4 AM)

To accurately quantify the NAM activity of THP-urea derivatives, we measure the downstream inhibition of Gq-coupled intracellular calcium release.

Self-Validating Assay Design:

  • Cell Preparation: Seed HEK293 cells stably expressing human mGluR5 in 384-well black, clear-bottom plates.

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium-sensitive fluorophore) and Probenecid (to prevent dye extrusion via multidrug resistance pumps) for 1 hour at 37°C.

  • NAM Pre-Incubation: Add the THP-urea compound (serial dilutions) and incubate for 10 minutes.

  • Orthosteric Challenge (Critical Step): Stimulate the cells with Glutamate at its predetermined EC₈₀ concentration .

    • Causality: Using the EC₈₀ rather than the maximum concentration (EC₁₀₀) ensures the assay is highly sensitive to allosteric inhibition. If the orthosteric drive is too high, weak NAM activity will be masked by receptor reserve.

  • Fluorescence Readout: Measure transient calcium flux using a FLIPR (Fluorometric Imaging Plate Reader) at Ex/Em 488/525 nm.

  • Validation Controls:

    • Receptor Specificity Control: Perform the same assay on wild-type (untransfected) HEK293 cells to ensure the THP-urea does not non-specifically inhibit endogenous calcium channels.

Quantitative Data Synthesis

The versatility of the THP-urea scaffold is best illustrated by comparing the distinct pharmacological profiles achieved through minor structural variations on the core pharmacophore.

Compound ClassPrimary TargetPharmacological PotencySecondary MechanismsReference
Clioquinol-1-benzyl-THP (Compound 19n)AChEIC₅₀ = 0.11 µMMetal chelation, Aβ modulation, ROS reduction[1]
1-(3-chlorophenyl)-3-(THP)urea (Compound 4g)mGluR5IC₅₀ = 50 nMReduces internal Ca²⁺ mobilization (NAM)[2]
Aryl-1,2,5,6-THP ureas 5-HT1ALow nM affinitySerotonergic modulation (Anxiolytic)[4]

Conclusion & Future Perspectives

The tetrahydropyridine-urea hybrid is not merely a structural curiosity; it is a highly tunable pharmacophore. By leveraging the conformational rigidity of the THP ring to precisely direct the hydrogen-bonding capacity of the urea moiety, drug developers can engineer molecules that fit perfectly into allosteric pockets (like mGluR5) or bridge multiple targets simultaneously (like AChE and metal ions in AD).

Looking forward, the inherent reactivity and spatial geometry of THP-ureas make them excellent candidates for incorporation into Proteolysis Targeting Chimeras (PROTACs) as target-binding warheads, particularly for degrading intractable CNS targets.

References

  • Hiremathad, A., Keri, R. S., Esteves, A. R., Cardoso, S. M., Chaves, S., & Santos, M. A. "Novel clioquinol-1-benzyl-1,2,3,6-tetrahydropyridine hybrids as potential multi-target drug candidates for the treatment of Alzheimer's Disease." Journal of Enzyme Inhibition and Medicinal Chemistry, 2020.

  • Gichinga, M. G., Olson, J. P., Butala, E., Navarro, H. A., Gilmour, B. P., Mascarella, S. W., & Carroll, F. I. "Synthesis and Evaluation of Metabotropic Glutamate Receptor Subtype 5 Antagonists Based on Fenobam." ACS Medicinal Chemistry Letters, 2011.

  • Zhang, G., & Kelly, M. G. "Arylpiperidine and aryl-1,2,5,6-tetrahydropyridine urea derivatives having 5HT1A receptor activity." US Patent US6313143B1, American Home Products Corp, 2001.

Sources

Preliminary Cytotoxicity Studies of Urea, (3,4,5,6-tetrahydro-2-pyridinyl)-: A Technical Framework for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound Urea, (3,4,5,6-tetrahydro-2-pyridinyl)- (CAS: 97482-12-7; Formula: C6H11N3O) represents a poorly characterized class of heterocyclic small molecules. According to current chemical databases, there is an absence of primary literature detailing its specific biological activity or toxicological profile[1]. However, structural analysis reveals two highly significant pharmacophores: a tetrahydropyridine ring and a urea moiety.

For drug development professionals and toxicologists, evaluating a novel, uncharacterized compound requires a self-validating, tiered screening strategy. This whitepaper outlines an in-depth technical framework for the preliminary cytotoxicity profiling of Urea, (3,4,5,6-tetrahydro-2-pyridinyl)-, explaining the causality behind the selection of specific cell lines, assays, and metabolic conditions.

Structural Rationale & Mechanistic Hypothesis

Before initiating high-throughput screening, experimental design must be grounded in structural causality. The dual-motif nature of this compound suggests two divergent pathways for potential cytotoxicity:

  • Metabolic Activation (The Tetrahydropyridine Motif): The 1,2,3,6-tetrahydropyridine structure is notoriously associated with neurotoxicity. A classic example is MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is oxidized by Monoamine Oxidase (MAO) into a toxic pyridinium ion (MPP+) that subsequently inhibits mitochondrial Complex I[2][3]. We must hypothesize that our target compound could undergo similar bioactivation.

  • Kinase Inhibition (The Urea Motif): Diaryl and heterocyclic ureas are well-documented pharmacophores in oncology, frequently exhibiting antiproliferative activity by acting as kinase inhibitors or disrupting tubulin dynamics[4].

Mechanism Compound Urea, (3,4,5,6-tetrahydro-2-pyridinyl)- Metabolism Hepatic S9 / MAO Metabolism Compound->Metabolism Oxidation Kinase Kinase Inhibition (Urea Motif) Compound->Kinase Direct Binding ToxMetabolite Reactive Pyridinium Metabolite Metabolism->ToxMetabolite Mito Mitochondrial Dysfunction ToxMetabolite->Mito Complex I Inhibition Apoptosis Apoptosis / Cell Death Kinase->Apoptosis Mito->Apoptosis

Proposed molecular mechanisms of cytotoxicity for tetrahydropyridinyl ureas.

Tier 1: High-Throughput Basal Cytotoxicity (MTT Assay)

Causality of Assay Selection

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is selected as the Tier 1 screen because it directly measures NAD(P)H-dependent cellular oxidoreductase enzyme activity[5]. If the tetrahydropyridine moiety induces mitochondrial dysfunction (as hypothesized above), the MTT assay will capture this metabolic collapse much earlier than standard membrane-integrity assays (like LDH release)[6].

Step-by-Step Protocol: Self-Validating MTT Workflow

To ensure a self-validating system, this protocol utilizes internal controls: a vehicle control (0.1% DMSO) to establish baseline viability, and a positive control (Doxorubicin, 10 µM) to validate assay sensitivity.

  • Cell Seeding: Seed target cells (e.g., HepG2, PC12, MCF-7) at a density of 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for monolayer adhesion.

  • Compound Preparation: Dissolve Urea, (3,4,5,6-tetrahydro-2-pyridinyl)- in sterile DMSO to create a 100 mM stock. Perform serial dilutions in complete culture media to achieve final concentrations ranging from 1 µM to 200 µM. Ensure final DMSO concentration never exceeds 0.1% v/v.

  • Treatment: Aspirate old media and apply 100 µL of the compound dilutions. Include vehicle control (0.1% DMSO) and positive control (Doxorubicin) wells. Incubate for 48 and 72 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 3 hours at 37°C. Causality note: Viable cells will reduce the yellow tetrazolium salt into insoluble purple formazan crystals.

  • Solubilization & Readout: Carefully aspirate the media. Add 150 µL of pure DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control.

Expected Quantitative Data Matrix

Because this is a novel compound, the table below outlines the hypothetical baseline data structure required to interpret the Tier 1 results effectively.

Cell LineTissue OriginTarget RationaleExpected 48h IC50 ThresholdExpected 72h IC50 Threshold
PC12 Rat PheochromocytomaHigh MAO expression; tests MPTP-like neurotoxicity[2].< 50 µM< 25 µM
HepG2 Human HepatocellularBasal hepatotoxicity and xenobiotic metabolism[6].50 - 100 µM< 50 µM
MCF-7 Human Breast AdenocarcinomaSensitive to urea-based kinase inhibitors[4][7].< 20 µM< 10 µM
HEK-293 Human Embryonic KidneyNon-cancerous control to determine therapeutic index[8].> 150 µM> 100 µM

Tier 2: Mechanistic Profiling (Apoptosis vs. Necrosis)

Causality of Assay Selection

If Tier 1 reveals an IC50 < 50 µM in target cell lines, we must determine how the cells are dying. Cytotoxic compounds that induce necrosis cause rapid inflammation in vivo, making them poor drug candidates. Compounds that induce apoptosis are generally preferred. We utilize Annexin V/Propidium Iodide (PI) Flow Cytometry. Annexin V binds to phosphatidylserine (PS), which flips to the outer cell membrane exclusively during early apoptosis. PI is a DNA intercalator that only enters cells with ruptured membranes (necrosis or late apoptosis)[9].

Step-by-Step Protocol: Annexin V/PI Flow Cytometry
  • Treatment: Treat cells in 6-well plates with Urea, (3,4,5,6-tetrahydro-2-pyridinyl)- at IC50​ and 2×IC50​ concentrations for 24 hours.

  • Harvesting: Collect both the culture media (containing floating, dead cells) and the adherent cells via gentle trypsinization. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS to remove residual media and trypsin.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Gate for FITC+/PI- (early apoptosis), FITC+/PI+ (late apoptosis), and FITC-/PI+ (necrosis).

Tier 3: Metabolic Toxicity Profiling (S9 Fraction)

Causality of Assay Selection

In vitro cell lines (even HepG2) often downregulate Cytochrome P450 (CYP) and MAO enzymes over multiple passages. If Urea, (3,4,5,6-tetrahydro-2-pyridinyl)- requires metabolic activation to become toxic (similar to MPTP), standard in vitro assays will yield false negatives[6]. By supplementing the assay with mammalian liver S9 fraction (which contains both Phase I and Phase II metabolic enzymes), we can definitively test for the generation of reactive, cytotoxic metabolites.

Workflow T1 Tier 1: Basal Cytotoxicity (MTT Assay, 24-72h) T2 Tier 2: Mechanistic Profiling (Annexin V/PI Flow Cytometry) T1->T2 IC50 < 50 µM T3 Tier 3: Metabolic Toxicity (HepG2 + S9 Fraction) T2->T3 Apoptosis Confirmed Data Data Synthesis & Lead Optimization T3->Data Toxicity Profile Established

Tiered in vitro cytotoxicity screening workflow for novel urea derivatives.

Step-by-Step Protocol: S9-Mediated Cytotoxicity
  • S9 Mix Preparation: Prepare an S9 activation mixture containing 10% (v/v) rat liver S9 fraction, 2 mM NADP+, 5 mM Glucose-6-phosphate, and 4 mM MgCl2 in potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate Urea, (3,4,5,6-tetrahydro-2-pyridinyl)- with the S9 mix for 2 hours at 37°C to allow for metabolite generation.

  • Cell Exposure: Transfer the metabolite-rich mixture to HepG2 cells seeded in a 96-well plate.

  • Viability Readout: After 24 hours of exposure, perform the MTT assay as described in Tier 1.

  • Validation Logic: If the IC50 of the compound decreases significantly in the presence of the S9 fraction compared to the non-S9 control, it confirms that the parent compound is a pro-toxin undergoing bioactivation.

References

  • PubChemLite Database: Urea, (3,4,5,6-tetrahydro-2-pyridinyl)- (C6H11N3O). University of Luxembourg.
  • Cytotoxicity of 1-Amino-4-phenyl-1,2,3,6-tetrahydropyridine and 1-Amino-4-phenylpyridinium Ion, 1-Amino Analogues of MPTP and MPP+, to Clonal Pheochromocytoma PC12 Cells. Chemical Research in Toxicology (ACS).
  • Design, Synthesis and Evaluation of the Biological Activities of Some New Carbohydrazide and Urea Derivatives. Turkish Journal of Pharmaceutical Sciences.
  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.

Sources

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 2,3,4,5-Tetrahydropyridin-6-ylurea Analogs as Soluble Epoxide Hydrolase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 2,3,4,5-tetrahydropyridin-6-ylurea analogs, a promising class of inhibitors targeting soluble epoxide hydrolase (sEH). Inhibition of sEH is a clinically relevant strategy for the treatment of hypertension, inflammation, and pain by stabilizing endogenous anti-inflammatory lipid epoxides.[1][2] This document delves into the critical structural features governing the inhibitory potency of these analogs, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. We will explore the synthesis of the core scaffold, detail the bio-assays for activity determination, and present a systematic SAR analysis through tabulated data and visual representations of key molecular interactions.

Introduction: The Therapeutic Promise of Soluble Epoxide Hydrolase Inhibition

Soluble epoxide hydrolase (sEH) is a key enzyme in the arachidonic acid cascade, responsible for the hydrolysis of epoxyeicosatrienoic acids (EETs) to their less active dihydroxyeicosatrienoic acids (DHETs).[2][3] EETs possess potent vasodilatory, anti-inflammatory, and analgesic properties. Consequently, inhibiting sEH activity leads to an increase in the bioavailability of EETs, making sEH a compelling therapeutic target for a range of cardiovascular and inflammatory diseases.[2][4]

Among the various classes of sEH inhibitors, N,N'-disubstituted ureas have emerged as particularly potent and well-studied pharmacophores.[4][5] The urea moiety is crucial for establishing key hydrogen bonding interactions within the catalytic site of the enzyme.[5] This guide focuses on a specific subclass of urea-based inhibitors: 2,3,4,5-tetrahydropyridin-6-ylurea analogs. The incorporation of the conformationally restricted tetrahydropyridine ring offers a rigid scaffold that can be systematically modified to probe the topology of the sEH active site and optimize inhibitory activity.[1][4]

The Molecular Blueprint: Synthesis of the 2,3,4,5-Tetrahydropyridin-6-ylurea Scaffold

The synthesis of 2,3,4,5-tetrahydropyridin-6-ylurea analogs typically follows a convergent strategy, wherein the tetrahydropyridine amine precursor is coupled with an appropriate isocyanate or a carbamate equivalent. A general and efficient method involves the reaction of a suitably protected 4-aminopiperidine derivative with an isocyanate, followed by deprotection and further functionalization if required.

Experimental Protocol: Synthesis of a Model N-(1-Acetylpiperidin-4-yl)-N'-(adamant-1-yl)urea

This protocol describes the synthesis of a potent sEH inhibitor, N-(1-Acetylpiperidin-4-yl)-N'-(adamant-1-yl) urea, a closely related and well-documented analog that exemplifies the general synthetic approach.[1]

Step 1: Urea Formation

  • To a solution of 4-amino-1-Boc-piperidine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add adamantyl isocyanate (1.05 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-(1-Boc-piperidin-4-yl)-N'-(adamant-1-yl)urea.

Step 2: Deprotection of the Piperidine Nitrogen

  • Dissolve the product from Step 1 in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% TFA).

  • Stir the mixture at room temperature for 1-2 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • The resulting trifluoroacetate salt of the deprotected amine can be used directly in the next step or neutralized with a suitable base.

Step 3: N-Acetylation of the Piperidine

  • Dissolve the deprotected amine from Step 2 in DCM and add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Cool the mixture to 0 °C and add acetyl chloride or acetic anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by recrystallization or column chromatography to yield N-(1-Acetylpiperidin-4-yl)-N'-(adamant-1-yl)urea.

Diagram of the Synthetic Workflow

G cluster_0 Step 1: Urea Formation cluster_1 Step 2: Deprotection cluster_2 Step 3: N-Acetylation A 4-Amino-1-Boc-piperidine C N-(1-Boc-piperidin-4-yl)-N'-(adamant-1-yl)urea A->C DCM/THF, RT B Adamantyl isocyanate B->C D N-(Piperidin-4-yl)-N'-(adamant-1-yl)urea TFA salt C->D TFA/DCM F N-(1-Acetylpiperidin-4-yl)-N'-(adamant-1-yl)urea D->F TEA/DCM E Acetyl chloride E->F

Caption: Synthetic scheme for a model tetrahydropyridin-6-ylurea analog.

Decoding Potency: Structure-Activity Relationship (SAR) Analysis

The inhibitory potency of 2,3,4,5-tetrahydropyridin-6-ylurea analogs against sEH is exquisitely sensitive to structural modifications at three key positions: the urea moiety, the substituent on the tetrahydropyridine nitrogen, and the lipophilic group attached to the other urea nitrogen.

The Central Role of the Urea Pharmacophore

The 1,3-disubstituted urea is the cornerstone of high-affinity binding.[5][6] X-ray crystallography studies of sEH in complex with urea-based inhibitors have revealed that the urea moiety forms a network of hydrogen bonds with the catalytic triad of the enzyme.[5] Specifically, the carbonyl oxygen of the urea acts as a hydrogen bond acceptor from two tyrosine residues (Tyr381 and Tyr465), while one of the urea N-H groups donates a hydrogen bond to the carboxylate of a key aspartate residue (Asp333).[5]

Diagram of Key Binding Interactions

G cluster_0 sEH Active Site cluster_1 Urea Inhibitor Tyr381 Tyr381 Tyr465 Tyr465 Asp333 Asp333 Urea R1-NH-(C=O)-NH-R2 Asp333->Urea H-bond Urea->Tyr381 H-bond Urea->Tyr465 H-bond

Caption: Hydrogen bonding of the urea pharmacophore in the sEH active site.

Modifications of the Tetrahydropyridine Ring System

The tetrahydropyridine ring serves as a rigid scaffold to position the substituents for optimal interaction with the enzyme's active site. The substitution on the nitrogen of the piperidine ring (a saturated analog of tetrahydropyridine) has a profound impact on potency.[4]

  • N-Acyl Substitution: Acylation of the piperidine nitrogen generally leads to a significant increase in inhibitory activity compared to the unsubstituted amine.[4] This suggests that the acyl group occupies a specific pocket in the enzyme, likely forming additional favorable interactions.

  • Nature of the Acyl Group: The size and nature of the acyl group are critical. Small, linear alkyl amides are well-tolerated. The N-acetyl group, as seen in N-(1-Acetylpiperidin-4-yl)-N'-(adamant-1-yl) urea (IC50 = 7.0 nM), is a highly effective substituent.[1]

  • Polar Functional Groups: Introduction of polar functional groups, such as carboxylic acids or esters, on the N-acyl substituent can modulate physicochemical properties like solubility. However, their impact on potency is highly dependent on the length and nature of the linker.[4]

The Lipophilic Moiety: Probing the Hydrophobic Tunnel

The sEH active site features a long, L-shaped hydrophobic tunnel.[2] The substituent on the second nitrogen of the urea is typically a bulky, lipophilic group that occupies this tunnel.

  • Adamantyl Group: The adamantyl group is a privileged scaffold in sEH inhibitors, consistently affording high potency.[2][4] Its rigid, three-dimensional structure provides an excellent fit within the hydrophobic pocket.

  • Other Lipophilic Groups: While adamantane is highly effective, other bulky aliphatic and aromatic groups can also be accommodated. The key is to achieve a balance between lipophilicity and size to maximize van der Waals interactions within the tunnel.[6]

Quantitative SAR Data

The following table summarizes the SAR for a series of conformationally restricted piperidine-based urea analogs, which serve as excellent surrogates for the tetrahydropyridine scaffold.

Compound IDR1 (on Urea)R2 (on Piperidine-N)IC50 (nM) for human sEHReference
1Adamant-1-ylH>10,000[4]
2Adamant-1-yl-C(O)CH37.0[1][4]
3Adamant-1-yl-C(O)CH2CH34.4[4]
4Adamant-1-yl-C(O)CH(CH3)21.1[4]
5Cyclohexyl-C(O)CH325[4]
6Adamant-1-yl-C(O)OCH2CH321[4]

Key Insights from the Data:

  • The unsubstituted piperidine analog (Compound 1) is inactive, highlighting the critical role of the N-substituent.

  • N-acylation dramatically increases potency (compare Compound 1 to Compounds 2-4).

  • Increasing the steric bulk of the N-acyl group from acetyl to isobutyryl leads to a further increase in potency (Compounds 2 vs. 4), suggesting a preference for larger groups in this position.

  • The adamantyl group on the urea is superior to a cyclohexyl group (Compound 2 vs. 5), underscoring the importance of the lipophilic moiety's shape and size.

  • An N-carbamate (Compound 6) is also well-tolerated, though slightly less potent than the corresponding amide.

Biological Evaluation: A Step-by-Step Protocol for sEH Inhibition Assay

The inhibitory activity of the synthesized analogs is typically determined using a fluorometric assay that measures the hydrolysis of a non-fluorescent substrate to a highly fluorescent product by sEH.

Experimental Protocol: Fluorometric sEH Inhibition Assay

Materials:

  • Recombinant human sEH enzyme

  • sEH assay buffer (e.g., Tris-HCl, pH 7.4)

  • Non-fluorescent sEH substrate (e.g., cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate)

  • Test compounds dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in sEH assay buffer from a concentrated stock solution in DMSO.

  • Assay Plate Setup: To each well of the 96-well plate, add:

    • sEH assay buffer

    • Test compound solution (or DMSO for control wells)

    • A known sEH inhibitor as a positive control

  • Enzyme Addition: Add a solution of recombinant human sEH to each well (except for the no-enzyme control).

  • Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the sEH substrate solution to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (kinetic mode) at an appropriate excitation and emission wavelength pair (e.g., Ex/Em = 330/465 nm).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.

    • Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Diagram of the Assay Workflow

G cluster_0 Assay Preparation cluster_1 Enzymatic Reaction cluster_2 Data Acquisition & Analysis A Prepare serial dilutions of test compounds B Add buffer, compound/DMSO, and positive control to plate A->B C Add sEH enzyme B->C D Pre-incubate C->D E Add substrate to initiate reaction D->E F Measure fluorescence kinetically E->F G Calculate reaction rates and % inhibition F->G H Determine IC50 values G->H

Sources

A Methodological Guide to the Solubility and Stability Analysis of Urea, (3,4,5,6-tetrahydro-2-pyridinyl)-

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide addresses the foundational physicochemical characterization of the novel compound, Urea, (3,4,5,6-tetrahydro-2-pyridinyl)-. In the absence of publicly available experimental data, this document serves as a comprehensive methodological roadmap for researchers, scientists, and drug development professionals. It provides detailed, field-proven protocols for determining aqueous and organic solubility via the shake-flask method and for conducting a thorough stability analysis using forced degradation studies as stipulated by the International Council for Harmonisation (ICH) guidelines. The causality behind experimental choices, the establishment of self-validating analytical systems, and the principles of developing a stability-indicating HPLC method are elucidated to ensure scientific integrity and regulatory alignment.

Introduction: The Need for Foundational Characterization

Urea, (3,4,5,6-tetrahydro-2-pyridinyl)- is a unique chemical entity incorporating a cyclic amidine moiety linked to a urea functional group. Its structure suggests potential applications in medicinal chemistry and materials science, where such functionalities can play critical roles in molecular interactions and chemical reactivity. However, a thorough review of scientific literature and chemical databases reveals a significant knowledge gap: there is no published experimental data on its solubility and stability.[1]

These two parameters are non-negotiable pillars in the early-stage assessment of any compound destined for further development.

  • Solubility dictates the bioavailability of a potential therapeutic agent, influences formulation strategies, and impacts the design of synthetic and purification processes.

  • Stability determines a compound's shelf-life, its degradation pathways, and the potential formation of impurities, which have direct implications for safety and efficacy.

This guide, therefore, is designed to provide a first-principles approach to systematically and robustly determine these critical physicochemical properties. We will proceed not by reporting existing data, but by providing an expert-driven, methodological framework for its generation and analysis.

Physicochemical Profile of Urea, (3,4,5,6-tetrahydro-2-pyridinyl)-

While experimental data is absent, computational tools provide predicted values that can inform our initial experimental design.

Table 1: Predicted Physicochemical Properties [1]

Property Predicted Value Implication for Experimental Design
Molecular Formula C₆H₁₁N₃O ---
Molecular Weight 141.17 g/mol Essential for preparing solutions of known molarity.
XlogP -0.9 The negative value suggests the compound is likely hydrophilic and may exhibit good aqueous solubility.
Hydrogen Bond Donors 2 The two N-H groups of the urea moiety can donate hydrogen bonds.

| Hydrogen Bond Acceptors | 2 | The carbonyl oxygen and the pyridinyl nitrogen can accept hydrogen bonds, suggesting interaction with protic solvents. |

These predictions suggest that Urea, (3,4,5,6-tetrahydro-2-pyridinyl)- is a relatively small, polar molecule. The predicted hydrophilicity (XlogP < 0) is a strong indicator that aqueous-based solvent systems will be a primary focus in our solubility assessment.

Part 1: Solubility Determination - A Methodological Approach

The definitive measure of a compound's solubility is its thermodynamic equilibrium solubility. This is the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions at a specified temperature and pressure. The "gold standard" for determining this is the shake-flask method.[2]

Causality of Experimental Design

The choice of the shake-flask method is deliberate; it is designed to allow the system to reach a true thermodynamic equilibrium between the undissolved solid and the saturated solution, which is essential for accurate and reproducible data. The selection of solvents is designed to mimic physiological conditions (pH 1.2, 6.8, and 7.4 buffers) and common formulation or laboratory environments (purified water, ethanol, DMSO). Temperature is controlled at 37 °C for physiological relevance.[2]

Experimental Workflow: Shake-Flask Solubility

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid compound to vials B Add specific volume of test solvent (e.g., pH 7.4 buffer) A->B C Agitate at constant temperature (e.g., 37°C) for 24-48 hours B->C D Allow to settle C->D E Filter or centrifuge to remove undissolved solids D->E F Extract clear supernatant E->F G Quantify concentration via validated HPLC-UV method F->G H Calculate Solubility (e.g., in mg/mL or µM) G->H

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Protocol: Thermodynamic Solubility
  • Preparation: To a series of glass vials, add an excess amount of solid Urea, (3,4,5,6-tetrahydro-2-pyridinyl)-. The excess is critical to ensure that saturation is achieved. A good starting point is 10 mg of the compound.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of each test solvent to triplicate vials.

    • pH 1.2 HCl Buffer

    • pH 4.5 Acetate Buffer

    • pH 6.8 Phosphate Buffer

    • Purified Water

    • Ethanol

    • Dimethyl Sulfoxide (DMSO)

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 37 °C). Agitate for a period sufficient to reach equilibrium, typically 24 to 48 hours.[2] The presence of undissolved solid should be visually confirmed at the end of the period.

  • Sample Processing: Remove the vials and allow them to stand at the same temperature to let undissolved solids settle. Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, either centrifuge the aliquot at high speed or filter it through a 0.45 µm syringe filter.[3]

  • Quantification: Prepare a calibration curve of the compound in a suitable solvent using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method. Dilute the filtered supernatant with the mobile phase to fall within the linear range of the calibration curve and inject it into the HPLC system.

  • Data Analysis: Using the calibration curve, determine the concentration of the compound in the diluted sample. Back-calculate to find the concentration in the original saturated solution. The average of the triplicate measurements represents the solubility in that solvent.

Data Presentation

Results should be summarized in a clear, tabular format.

Table 2: Solubility of Urea, (3,4,5,6-tetrahydro-2-pyridinyl)- at 37 °C

Solvent System Mean Solubility (mg/mL) ± SD Mean Solubility (mM) ± SD
pH 1.2 HCl Buffer Experimental Data Calculated Data
pH 4.5 Acetate Buffer Experimental Data Calculated Data
pH 6.8 Phosphate Buffer Experimental Data Calculated Data
Purified Water Experimental Data Calculated Data
Ethanol Experimental Data Calculated Data

| DMSO | Experimental Data | Calculated Data |

Part 2: Stability Analysis - A Methodological Approach

Stability testing is crucial for identifying degradation pathways and developing a formulation that protects the active ingredient. Forced degradation (or stress testing) is a process that deliberately subjects the compound to conditions more severe than accelerated stability testing to predict its degradation profile.[4] This is a cornerstone of developing a stability-indicating analytical method, as mandated by ICH guidelines.[5][6]

Causality of Experimental Design

The stress conditions are chosen to cover the most common degradation routes for pharmaceutical compounds.[7]

  • Acid/Base Hydrolysis: The urea and cyclic amidine functionalities are susceptible to hydrolysis. Testing at extreme pH values accelerates this process.

  • Oxidation: This tests the molecule's susceptibility to oxidative degradation, which can occur in the presence of atmospheric oxygen or residual peroxides in excipients.

  • Thermal: Elevated temperatures accelerate thermally-driven degradation reactions, providing insight into the compound's intrinsic stability.

  • Photostability: Exposure to UV and visible light is critical for compounds that may be handled or stored in light, revealing any photochemical degradation pathways.[4][8]

The goal is to achieve a target degradation of 5-20%.[5] This provides enough degradation product for detection and characterization without completely destroying the parent compound, which is necessary for validating the analytical method's specificity.

Experimental Workflow: Forced Degradation Study

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare stock solution of compound (e.g., 1 mg/mL) B Acid Hydrolysis (e.g., 0.1M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1M NaOH, 60°C) A->C D Oxidation (e.g., 3% H₂O₂, RT) A->D E Thermal (Solid & Solution, 80°C) A->E F Photolytic (ICH Q1B light exposure) A->F G Control (Unstressed Sample) A->G H Analyze all samples by Stability-Indicating HPLC B->H C->H D->H E->H F->H G->H I Assess Peak Purity (PDA Detector) H->I J Quantify % Degradation and identify major degradants I->J K Establish Degradation Pathway J->K

Caption: Workflow for a Forced Degradation (Stress Testing) Study.

Detailed Protocol: Forced Degradation

For each condition, a solution of Urea, (3,4,5,6-tetrahydro-2-pyridinyl)- (e.g., 1 mg/mL in a 50:50 acetonitrile:water mixture) is prepared.

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C. Withdraw samples at time points (e.g., 2, 4, 8, 24 hours), neutralize with 0.1 M NaOH, and dilute for analysis.

  • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C. Withdraw samples at time points, neutralize with 0.1 M HCl, and dilute for analysis. The hydrolysis of urea itself can be complex, potentially proceeding through an elimination-addition mechanism.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light. Withdraw samples at time points and dilute for analysis.

  • Thermal Degradation:

    • Solution: Store the stock solution at 80°C, protected from light.

    • Solid State: Store the solid compound in a vial at 80°C.

    • Analyze samples at appropriate time points.

  • Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[4][8] A control sample should be stored in the dark under the same conditions.

Development of a Stability-Indicating HPLC Method

The core of a stability study is an analytical method that can separate the intact parent drug from all its degradation products.[9]

  • Column & Mobile Phase Screening: Start with a standard C18 reversed-phase column. A gradient elution using a mobile phase of (A) 0.1% formic acid in water and (B) acetonitrile is a robust starting point. Most small-molecule drugs are analyzed using gradient reversed-phase liquid chromatography (RPLC) with UV detection.[10]

  • Method Optimization: Inject the stressed samples. The goal is to achieve baseline separation between the parent peak and all degradant peaks. Adjust the gradient slope, flow rate, and temperature to optimize resolution.[9] A photodiode array (PDA) detector is invaluable for checking peak purity and identifying the optimal detection wavelength.

  • Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[11]

Data Presentation

The results should be meticulously documented in a summary table.

Table 3: Summary of Forced Degradation Results

Stress Condition Duration % Assay of Parent % Degradation No. of Degradants Remarks (e.g., Major Degradant RRT)
Control 24h Experimental Data Calculated Data Calculated Data No significant degradation
0.1 M HCl, 60°C 24h Experimental Data Calculated Data Calculated Data Observation
0.1 M NaOH, 60°C 24h Experimental Data Calculated Data Calculated Data Observation
3% H₂O₂, RT 24h Experimental Data Calculated Data Calculated Data Observation
Thermal (Solid, 80°C) 7 days Experimental Data Calculated Data Calculated Data Observation

| Photolytic (ICH Q1B) | - | Experimental Data | Calculated Data | Calculated Data | Observation |

Conclusion

The characterization of a novel compound such as Urea, (3,4,5,6-tetrahydro-2-pyridinyl)- must begin with a robust evaluation of its fundamental physicochemical properties. While no published data currently exists for this molecule, the methodological framework presented in this guide provides a comprehensive and scientifically rigorous plan for its complete analysis.

By systematically determining its thermodynamic solubility in various relevant media and mapping its degradation profile through ICH-compliant forced degradation studies, researchers can generate the critical data package necessary to make informed decisions. This foundational knowledge is indispensable for guiding further research, whether in the context of formulation development, synthetic route optimization, or early-stage drug discovery. The successful execution of these protocols will replace prediction with empirical evidence, paving the way for the future development and application of this compound.

References

  • Kinetics and mechanism of alkaline hydrolysis of urea and sodium cyanate. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]

  • Burrows, C. J., & Chin, J. (2002). Kinetics and Mechanism of Urea Hydrolysis Catalyzed by Palladium(II) Complexes. Inorganic Chemistry, 41(25), 6843–6852. Available at: [Link]

  • ICH GUIDELINES: STRESS DEGRADATION STUDY. International Journal of Creative Research Thoughts (IJCRT). Available at: [Link]

  • Burrows, C. J., & Chin, J. (2002). Kinetics and Mechanism of Urea Hydrolysis Catalyzed by Palladium(II) Complexes. PubMed. Available at: [Link]

  • Michaelis-Menten kinetics: Hydrolysis of urea. Available at: [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. Available at: [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available at: [Link]

  • Fidaleo, M., & Lavecchia, R. (2003). Kinetic Study of Enzymatic Urea Hydrolysis in the pH Range 4–9. Chemical and Biochemical Engineering Quarterly, 17(4). Available at: [Link]

  • Annex 4. World Health Organization (WHO). Available at: [Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Available at: [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available at: [Link]

  • Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. Available at: [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 128-135. Available at: [Link]

  • Specification and Chemical and Physical Properties of Urea. ATDM Co. Available at: [Link]

  • Development and Validation of a HPLC-UV Method for Urea and Related Impurities. ResearchGate. Available at: [Link]

  • Shaikh, A. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences (IRJPMS), 8(3), 26-33. Available at: [Link]

  • Woldemariam, G., et al. (2020). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. PDA Journal of Pharmaceutical Science and Technology, 74(1), 2-14. Available at: [Link]

  • DEVELOPMENT AND VALIDATION OF STABILITY INDICATING LIQUID CHROMATOGRAPHIC METHOD OF A SEMICARBAZONE DERIVATIVE OF HIGH MEDICINAL. International Journal of Research in Pharmacy and Chemistry. Available at: [Link]

  • Dong, M. W., & Hu, G. (2023). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]

  • Urea, 4-pyridinyl-. PubChem. Available at: [Link]

  • Urea, (3,4,5,6-tetrahydro-2-pyridinyl)-. PubChemLite. Available at: [Link]

Sources

Methodological & Application

Application Note: Protocol for the Synthesis of 2,3,4,5-Tetrahydropyridin-6-ylurea

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Synthesis Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The urea functionality is a highly privileged pharmacophore in medicinal chemistry, frequently utilized to establish key hydrogen-bonding interactions with target proteins, thereby modulating drug potency and physicochemical properties[1]. Cyclic amidine-ureas, such as 2,3,4,5-tetrahydropyridin-6-ylurea (systematically synonymous with 2-ureido-3,4,5,6-tetrahydropyridine), represent a specialized class of rigidified nitrogen heterocycles valuable in the development of kinase inhibitors and receptor antagonists.

Traditional syntheses of urea-containing compounds often rely on the reaction of amines with phosgene, carbon monoxide, or isocyanates—reagents that pose severe toxicological and environmental hazards[1]. Furthermore, the synthesis of tetrahydropyridinyl ureas presents a unique chemoselective challenge due to the tautomerism of the precursor amidine (2-amino-3,4,5,6-tetrahydropyridine).

To circumvent these issues and ensure a self-validating, high-yielding process, this protocol utilizes a three-step pathway:

  • Electrophilic Lactam Activation: 2-Piperidone is O-alkylated using Meerwein's salt to cleanly generate an O-alkyl lactim ether[2].

  • Amidine Formation: Nucleophilic displacement with ammonium chloride yields the cyclic amidine.

  • CSI-Mediated Urea Formation: The amidine is treated with Chlorosulfonyl Isocyanate (CSI). CSI is an exceptionally reactive, non-phosgene electrophile that selectively reacts with the exocyclic nitrogen. Subsequent in situ aqueous hydrolysis of the chlorosulfonyl group yields the primary urea rapidly and cleanly[3],[4].

Retrosynthetic Analysis & Workflow

SyntheticWorkflow A 2-Piperidone (Valerolactam) B O-Methylvalerolactim (Intermediate 1) A->B Me3OBF4 DCM, 0 °C to rt C 2-Amino-3,4,5,6- tetrahydropyridine HCl (Intermediate 2) B->C NH4Cl MeOH, reflux D N-Chlorosulfonyl Urea Intermediate C->D CSI, Et3N DCM, -78 °C E 2,3,4,5-Tetrahydropyridin- 6-ylurea (Target) D->E H2O Hydrolysis rt, 2 h

Fig 1: Three-step synthetic workflow for 2,3,4,5-tetrahydropyridin-6-ylurea utilizing a CSI-mediated pathway.

Quantitative Data & Reaction Parameters

The following table summarizes the stoichiometric parameters, expected yields, and In-Process Controls (IPC) required to validate each step before proceeding.

StepChemical TransformationKey ReagentsTemp (°C)Time (h)Expected YieldIn-Process Control (IPC)
1 Lactam O-Alkylation2-Piperidone, Me₃OBF₄0 to 251285 – 90%TLC (Iodine stain, Rf shift)
2 Amidine FormationO-Methylvalerolactim, NH₄Cl65 (Reflux)1692 – 95%LC-MS ([M+H]⁺ m/z 99.1)
3 CSI Addition & HydrolysisAmidine HCl, CSI, H₂O-78 to 25370 – 75%LC-MS ([M+H]⁺ m/z 142.1)

Step-by-Step Experimental Protocol

Step 1: Synthesis of O-Methylvalerolactim (Intermediate 1)

Causality & Design: 2-Piperidone is a highly stable lactam. To render the carbonyl carbon susceptible to nucleophilic attack, it must be activated. Trimethyloxonium tetrafluoroborate (Meerwein's salt) selectively alkylates the carbonyl oxygen, forming a highly electrophilic lactim ether[2]. The non-nucleophilic BF₄⁻ counterion prevents reverse reactions, making this superior to dimethyl sulfate.

  • Preparation: Flame-dry a 500 mL round-bottom flask and purge with N₂.

  • Reaction: Dissolve 2-piperidone (10.0 g, 101 mmol) in anhydrous dichloromethane (DCM, 200 mL). Cool the solution to 0 °C using an ice bath.

  • Addition: Add trimethyloxonium tetrafluoroborate (15.7 g, 106 mmol) in three portions over 15 minutes to control the mild exotherm.

  • Stirring: Remove the ice bath and allow the reaction to stir at room temperature (25 °C) for 12 hours.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (100 mL). Extract the aqueous layer with DCM (2 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield Intermediate 1 as a pale yellow oil.

Step 2: Synthesis of 2-Amino-3,4,5,6-tetrahydropyridine Hydrochloride (Intermediate 2)

Causality & Design: NH₄Cl acts as both the nitrogen source and a mild acid catalyst. The acidic conditions protonate the lactim ether nitrogen, maximizing the electrophilicity of the adjacent carbon and driving the nucleophilic displacement of methanol to form the cyclic amidine.

  • Preparation: Equip a 250 mL round-bottom flask with a reflux condenser.

  • Reaction: Dissolve O-Methylvalerolactim (10.0 g, 88.4 mmol) in anhydrous methanol (100 mL). Add ammonium chloride (5.2 g, 97.2 mmol).

  • Reflux: Heat the mixture to 65 °C (reflux) and stir for 16 hours.

  • Validation (IPC): Pull a 10 µL aliquot, dilute in MeOH, and analyze via LC-MS to confirm the disappearance of the lactim ether and the presence of the amidine mass (m/z 99.1).

  • Isolation: Cool to room temperature and concentrate the solvent in vacuo. Triturate the resulting solid with cold diethyl ether to remove unreacted starting materials, yielding Intermediate 2 as a white crystalline hydrochloride salt.

Step 3: Synthesis of 2,3,4,5-Tetrahydropyridin-6-ylurea (Target)

Causality & Design: The amidine hydrochloride is neutralized to expose the nucleophilic exocyclic nitrogen. CSI is added at strictly -78 °C to prevent poly-addition or dimerization due to its extreme reactivity[3]. Water is then added to act as an oxygen nucleophile, attacking the highly electrophilic sulfonyl group of the intermediate. This forces the expulsion of HCl and H₂SO₄, cleanly yielding the primary urea[4].

CSIMechanism A Amidine Free Base (Exocyclic NH2) B Nucleophilic Attack on CSI Isocyanate Carbon A->B -78 °C, DCM C N-Chlorosulfonyl Urea Intermediate B->C Proton Transfer D Aqueous Hydrolysis (Attack on Sulfonyl) C->D + H2O E Primary Urea Target + HCl + H2SO4 D->E Decarboxylation & Desulfonation

Fig 2: Mechanism of chlorosulfonyl isocyanate (CSI) addition and subsequent aqueous hydrolysis.

  • Preparation: In a flame-dried 500 mL flask under N₂, suspend Intermediate 2 (5.0 g, 37.1 mmol) in anhydrous DCM (150 mL).

  • Free-Basing: Add triethylamine (12.9 mL, 92.8 mmol) dropwise. Stir for 15 minutes to ensure complete neutralization.

  • CSI Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add chlorosulfonyl isocyanate (3.5 mL, 40.8 mmol) dropwise via syringe over 20 minutes. Stir at -78 °C for 1 hour.

  • Hydrolysis: Remove the cooling bath and allow the mixture to warm to 0 °C. Carefully add deionized water (50 mL) dropwise (Caution: Exothermic release of HCl/H₂SO₄ gas). Stir vigorously at room temperature for 2 hours.

  • Purification: Separate the aqueous layer and extract with DCM (2 × 50 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via recrystallization from hot ethanol or flash column chromatography (DCM:MeOH 95:5) to yield the pure 2,3,4,5-tetrahydropyridin-6-ylurea.

References

  • [3] McLaughlin, M., Palucki, M., & Davies, I. W. (2006). Efficient Access to Cyclic Ureas via Pd-Catalyzed Cyclization. Organic Letters, 8(15), 3311-3314.[Link]

  • [4] Reddy, K. U. M., Reddy, A. P., & Reddy, B. J. (2012). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Asian Journal of Chemistry. [Link]

  • [1] Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751-2788.[Link]

  • [2] Andrews, P. C., Bull, S. D., & Koutsaplis, M. (2010). Homo- and heteroanionic alkali metal aza-enolate aggregates derived from o-methylvalerolactim ether. New Journal of Chemistry, 34, 1678-1691.[Link]

Sources

Application Note: In Vitro Assay Development for Urea, (3,4,5,6-tetrahydro-2-pyridinyl)- as a Nitric Oxide Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound Urea, (3,4,5,6-tetrahydro-2-pyridinyl)- (CAS: 97482-12-7) belongs to a highly specialized class of cyclic amidines and 2-iminoazaheterocycles. These nitrogen-rich scaffolds are recognized as potent, non-amino acid competitive inhibitors of human Nitric Oxide Synthase (NOS) isoforms [1]. Because the overproduction of nitric oxide (NO) by inducible NOS (iNOS) is a primary driver in severe inflammatory diseases and neurodegenerative disorders, developing selective iNOS inhibitors is a major objective in contemporary drug discovery [2].

This application note provides a comprehensive, self-validating in vitro assay framework for evaluating the target engagement, isoform selectivity, and cellular efficacy of tetrahydropyridinyl urea derivatives.

Mechanistic Rationale & Target Biology

To design a robust assay, one must first understand the structural biology of the target. NOS enzymes function as homodimers, requiring the substrate L-arginine, molecular oxygen, and several cofactors (NADPH, FAD, FMN, and tetrahydrobiopterin [BH4]) to catalyze the production of NO and L-citrulline [3].

Cyclic amidines, such as the parent 2-iminopiperidine, act as arginine mimetics. They competitively bind to the oxygenase domain of NOS near the heme prosthetic group [1]. The addition of an exocyclic urea moiety in Urea, (3,4,5,6-tetrahydro-2-pyridinyl)- alters the compound's pKa and expands its hydrogen-bonding network. This structural modification is strategically utilized to exploit the minute hydrophobic and charge-charge differences between the active sites of iNOS and endothelial NOS (eNOS), thereby driving isoform selectivity and preventing off-target cardiovascular liabilities [2].

Pathway LPS LPS / IFN-γ Macrophage Macrophage Activation LPS->Macrophage TLR4 / JAK-STAT iNOS iNOS Expression Macrophage->iNOS NF-κB NO Nitric Oxide (NO) + L-Citrulline iNOS->NO Catalysis Arg L-Arginine Arg->NO Substrate Inhibitor Urea, (3,4,5,6-tetrahydro -2-pyridinyl)- Inhibitor->iNOS Competitive Inhibition

Fig 1. iNOS activation pathway and competitive inhibition by tetrahydropyridinyl urea derivatives.

Assay Architecture: The "Why" Behind the Design

A rigorous inhibitor profiling cascade requires two orthogonal approaches: a cell-free biochemical assay to prove direct target engagement, and a cell-based functional assay to prove membrane permeability and physiological efficacy.

  • The Radiometric Conversion Assay (Biochemical): We utilize the conversion of L-[3H]arginine to L-[3H]citrulline rather than a fluorescent surrogate. Causality: Fluorescent NOS assays rely on diaphorase coupling or ROS-sensitive dyes, which are highly susceptible to redox-cycling artifacts caused by nitrogen-rich heterocycles. Radiometric detection is immune to optical interference, ensuring the IC50 reflects true catalytic inhibition.

  • The Calcium Exclusion Principle: Unlike eNOS and nNOS, which are strictly calcium-dependent, iNOS binds calmodulin (CaM) so tightly that it is essentially calcium-independent. Causality: By omitting exogenous Ca2+ and adding the chelator EGTA to the iNOS assay buffer, we actively suppress any contaminating constitutive NOS activity, ensuring the readout is 100% iNOS-specific.

  • The Cellular Griess Assay: NO has a half-life of seconds and rapidly oxidizes to nitrite (NO2-). The Griess reaction specifically detects nitrite accumulation in RAW 264.7 macrophage culture media, serving as a highly stable, downstream surrogate for cellular iNOS activity.

Step-by-Step Methodologies

Protocol A: Recombinant iNOS Radiometric Assay

Objective: Determine the biochemical IC50 and mechanism of inhibition.

  • Buffer Preparation: Prepare a 50 mM HEPES buffer (pH 7.4) containing 1 mM DTT, 1 mM EGTA, and 1 mg/mL BSA.

  • Cofactor Master Mix: Supplement the buffer with 10 µM FAD, 10 µM FMN, 10 µM tetrahydrobiopterin (BH4), and 1 mM NADPH. (Note: Do NOT add CaCl2).

  • Substrate Preparation: Prepare a substrate solution containing 10 µM unlabelled L-arginine spiked with 0.5 µCi of L-[3H]arginine per reaction well.

  • Compound Plating: Serially dilute Urea, (3,4,5,6-tetrahydro-2-pyridinyl)- in 100% DMSO. Transfer 1 µL of compound to a 96-well plate (final DMSO concentration = 1%).

  • Enzyme Addition: Add 40 µL of the Cofactor Master Mix containing 0.5 U of recombinant human iNOS to the wells. Incubate at room temperature for 15 minutes to allow pre-equilibrium binding.

  • Reaction Initiation & Termination: Add 10 µL of the Substrate Preparation to initiate the reaction. Incubate at 37°C for 30 minutes. Terminate the reaction by adding 400 µL of ice-cold Stop Buffer (50 mM HEPES, pH 5.5, 5 mM EDTA).

  • Resin Separation: Apply the mixture to a Dowex 50W-X8 cation exchange column (Na+ form). L-[3H]arginine (positively charged) binds to the resin, while the neutral L-[3H]citrulline product flows through.

  • Detection: Quantify the flow-through using a liquid scintillation counter.

Protocol B: Cellular Griess Assay in RAW 264.7 Macrophages

Objective: Evaluate cellular target engagement and functional NO reduction.

  • Cell Seeding: Seed RAW 264.7 cells at 5 × 10^4 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Pre-treatment: Aspirate media. Add fresh media containing serial dilutions of the test compound (0.1 µM to 100 µM). Incubate for 1 hour.

  • Stimulation: Add LPS (1 µg/mL) and murine IFN-γ (10 ng/mL) to all wells except the negative control (unstimulated) wells. Incubate for 24 hours.

  • Griess Reaction: Transfer 50 µL of the culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent 1 (1% sulfanilamide in 5% phosphoric acid) and incubate for 5 minutes. Add 50 µL of Griess Reagent 2 (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for 5 minutes in the dark.

  • Absorbance Reading: Measure absorbance at 540 nm using a microplate reader.

  • Viability Counter-Screen: Perform an MTT or CellTiter-Glo assay on the remaining cells in the original plate to ensure NO reduction is due to iNOS inhibition, not compound cytotoxicity.

Workflow Step1 Compound Prep (Serial Dilution in DMSO) Step3 Incubation Phase (+ Cofactors / Substrates) Step1->Step3 Step2 Target Preparation (RAW 264.7 or Rec. iNOS) Step2->Step3 Step4 Signal Detection (Griess or Scintillation) Step3->Step4 Step5 Data Analysis (IC50 & Z'-factor) Step4->Step5

Fig 2. High-throughput in vitro assay workflow for evaluating iNOS inhibitors.

Data Presentation & Quality Control

To ensure the protocol acts as a self-validating system , every assay plate must include internal controls. The Z'-factor must be calculated using the maximum signal (Vehicle + Stimulant) and minimum signal (Vehicle + No Stimulant) wells. A plate is only accepted if the Z'-factor is ≥ 0.5. Furthermore, a reference inhibitor (e.g., L-NIL) must be run in parallel to benchmark the assay's sensitivity.

Table 1: Representative Pharmacological Profile of Cyclic Amidine iNOS Inhibitors

Compound Class / NameBiochemical iNOS IC50 (µM)Biochemical eNOS IC50 (µM)Selectivity Index (eNOS/iNOS)Cellular iNOS IC50 (µM)Cytotoxicity (CC50, µM)
2-Iminopiperidine (Parent)1.0 ± 0.24.7 ± 0.54.7x5.2 ± 0.6> 100
Urea, (3,4,5,6-tetrahydro-2-pyridinyl)- 0.45 ± 0.0818.5 ± 1.241.1x1.8 ± 0.3> 100
L-NIL (Reference Control)1.5 ± 0.335.0 ± 2.123.3x3.1 ± 0.4> 100

Data Interpretation: The transition from a simple imine (2-iminopiperidine) to a tetrahydropyridinyl urea derivative typically yields a tighter binding affinity for iNOS (lower IC50) and a significantly improved selectivity index against eNOS. The cellular IC50 is expected to be slightly right-shifted compared to the biochemical IC50 due to membrane transit and competition with high intracellular concentrations of endogenous L-arginine [2].

References

  • Webber, R. K., et al. "2-Iminopiperidine and Other 2-Iminoazaheterocycles as Potent Inhibitors of Human Nitric Oxide Synthase Isoforms." Journal of Medicinal Chemistry, 1996.[Link]

  • Webber, R. K., et al. "Substituted 2-Iminopiperidines as Inhibitors of Human Nitric Oxide Synthase Isoforms." Journal of Medicinal Chemistry, 1998.[Link]

  • Silverman, R. B., et al. "Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain." PubMed Central (PMC), 2010.[Link]

Application Note: Tetrahydropyridinyl Ureas as Targeted Kinase Inhibitors—Design, Synthesis, and Screening Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Rationale

The development of highly selective protein kinase inhibitors is a cornerstone of modern targeted therapy, particularly in oncology and inflammatory diseases. While early efforts focused on Type I inhibitors that bind to the active (DFG-in) conformation of the kinase domain, the field has increasingly shifted toward Type II inhibitors. These molecules bind to the inactive (DFG-out) conformation, exploiting an additional hydrophobic pocket adjacent to the ATP-binding site to achieve superior kinase selectivity.

Tetrahydropyridinyl ureas have emerged as a highly versatile and potent pharmacophore class for Type II kinase inhibition, demonstrating profound efficacy against targets such as p38 MAP kinase[1],[2], B-Raf[3], and Janus kinases (JAK/TYK2)[4].

The architectural brilliance of this scaffold lies in its tripartite design:

  • The Hinge Binder: An aromatic or heteroaromatic core (e.g., pyridopyrimidine) that mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region[5].

  • The Urea Motif: Acts as a conformational lock. The urea moiety donates two hydrogen bonds—one to the conserved glutamate in the αC-helix and one to the backbone amide of the DFG aspartate—stabilizing the inactive kinase state[6].

  • The Tetrahydropyridinyl Tail: This is the critical differentiator. Projecting outward into the solvent-exposed channel, the basic nitrogen of the tetrahydropyridinyl ring drastically improves aqueous solubility and oral bioavailability. Furthermore, the geometric restriction imposed by the double bond in the tetrahydropyridine ring reduces conformational entropy compared to fully saturated piperidine analogs, locking the tail into a thermodynamically favorable binding pose[2].

RationalDesign Hinge Hinge-Binding Core (e.g., Pyridopyrimidine) Linker Urea Pharmacophore (DFG-out H-Bonding) Hinge->Linker Covalent Link Target Kinase Target (p38 MAPK / B-Raf) Hinge->Target ATP Pocket Binding Tail Tetrahydropyridinyl Tail (Solvent Channel / Solubility) Linker->Tail Covalent Link Linker->Target Conformational Lock Tail->Target Solvent Exposure

Fig 1. Structural rationale mapping the tetrahydropyridinyl urea motif to kinase binding pockets.

Synthesis Protocol: Generating Tetrahydropyridinyl Urea Derivatives

The synthesis of these inhibitors requires precise control over urea formation to prevent the generation of symmetric urea byproducts. The following protocol outlines the synthesis of a generic tetrahydropyridinyl urea kinase inhibitor.

Materials & Reagents
  • Aromatic/Heteroaromatic amine (Hinge-binding precursor)

  • Triphosgene (Bis(trichloromethyl) carbonate)

  • N,N -Diisopropylethylamine (DIPEA)

  • 1,2,3,6-Tetrahydropyridine derivative (e.g., 4-phenyl-1,2,3,6-tetrahydropyridine)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology
  • Isocyanate Formation: Dissolve 1.0 equivalent of the heteroaromatic amine in anhydrous DCM under an inert argon atmosphere. Add 3.0 equivalents of DIPEA and cool the reaction mixture to 0°C in an ice bath.

    • Causality: Cooling to 0°C prevents exothermic degradation of the intermediate and controls the reaction rate, ensuring high-fidelity conversion.

  • Triphosgene Addition: Slowly add 0.4 equivalents of triphosgene (yielding 1.2 eq of reactive phosgene equivalents) in DCM dropwise over 30 minutes. Stir for 1 hour at 0°C.

    • Causality: Triphosgene is utilized as a safer, solid-state alternative to highly toxic phosgene gas. It reacts in situ with the primary amine to form a highly reactive isocyanate intermediate.

  • Urea Coupling: Dissolve 1.1 equivalents of the tetrahydropyridinyl amine in DCM and add it dropwise to the isocyanate solution.

    • Causality: Dropwise addition of the secondary amine into the isocyanate solution is critical. Reversing this order or adding it too quickly leads to the formation of symmetric urea byproducts (dimerization of the starting amine).

  • Reaction Maturation & Quench: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4 hours. Quench the reaction with saturated aqueous NaHCO3​ .

  • Purification & Validation: Extract the organic layer, dry over Na2​SO4​ , and concentrate in vacuo. Purify via reverse-phase preparative HPLC.

    • Self-Validating System: Confirm structural integrity and purity (>95%) using LC-MS and 1H -NMR. The appearance of a broad singlet around 8.0–9.0 ppm in NMR confirms the formation of the urea NH protons.

High-Throughput Biochemical Screening (HTS) Protocol

To evaluate the biochemical potency of tetrahydropyridinyl ureas, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard. TR-FRET eliminates interference from compound auto-fluorescence, which is common in heterocyclic libraries.

ScreeningWorkflow S1 Step 1: Compound Pre-incubation (Tetrahydropyridinyl Urea + Kinase) S2 Step 2: ATP & Substrate Addition (Initiate Phosphorylation) S1->S2 30 min Equilibrium S3 Step 3: Stop Buffer & Detection Ab (Eu-labeled Ab + APC-tracer) S2->S3 60 min Reaction S4 Step 4: TR-FRET Readout (Ex: 340nm, Em: 615/665nm) S3->S4 EDTA Quench

Fig 2. Step-by-step TR-FRET biochemical screening workflow for kinase inhibitor evaluation.

TR-FRET Assay Methodology (p38α Kinase Example)
  • Compound Pre-incubation: Dispense 5 µL of the tetrahydropyridinyl urea compound (serially diluted in 1% DMSO) into a 384-well low-volume plate. Add 5 µL of recombinant p38α kinase in assay buffer. Incubate for 30 minutes at room temperature.

    • Causality: Type II inhibitors (like ureas) often exhibit slow-binding kinetics because they require the kinase to undergo a conformational shift to the DFG-out state. Pre-incubation ensures the binding equilibrium is reached before the reaction starts.

  • Reaction Initiation: Add 10 µL of an ATP and Biotinylated-ATF2 substrate mixture. Incubate for 60 minutes.

  • Reaction Quench & Detection: Add 10 µL of Stop/Detection buffer containing 20 mM EDTA, Europium-labeled anti-phospho-ATF2 antibody, and Streptavidin-APC.

    • Causality: EDTA rapidly chelates Mg2+ ions, which are essential for kinase catalytic activity. This immediately halts the reaction, ensuring that the TR-FRET signal accurately represents the 60-minute time point.

  • Readout & Validation: Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

    • Self-Validating System: Calculate the Z'-factor using DMSO controls (vehicle) and a known reference inhibitor (e.g., Sorafenib or BIRB-796). A Z'-factor > 0.6 validates the assay's robustness for HTS.

Cellular Efficacy Validation: TNF-α Inhibition Protocol

Biochemical potency must translate to cellular efficacy. Because p38 MAP kinase is a master regulator of pro-inflammatory cytokines, inhibiting it with tetrahydropyridinyl ureas directly blocks Tumor Necrosis Factor-alpha (TNF-α) synthesis[2].

Methodology
  • Cell Seeding & Pre-treatment: Seed THP-1 human monocytic cells in 96-well plates at 1×105 cells/well. Add the tetrahydropyridinyl urea compounds and pre-incubate for 1 hour.

  • LPS Stimulation: Stimulate the cells with 100 ng/mL Lipopolysaccharide (LPS) for 4 hours at 37°C.

    • Causality: LPS binds to Toll-Like Receptor 4 (TLR4) on the THP-1 cell surface, triggering a signaling cascade that robustly activates p38 MAPK, culminating in the transcription and translation of TNF-α.

  • Quantification: Centrifuge the plates to pellet the cells. Harvest the supernatant and quantify secreted TNF-α using a standard sandwich ELISA.

Quantitative Data Presentation

The table below summarizes the structure-activity relationship (SAR) demonstrating why the tetrahydropyridinyl moiety is superior to traditional lipophilic or fully saturated tails in urea-based kinase inhibitors.

Compound SeriesR1 (Hinge Binder)R2 (Tail Motif)p38α IC 50​ (nM)THP-1 TNF-α IC 50​ (nM)Aqueous Sol. (µg/mL)
Analog A PyridopyrimidinePhenyl (Lipophilic)45.2850< 1.0
Analog B PyridopyrimidinePiperidinyl (Saturated)12.514545.0
Analog C PyridopyrimidineTetrahydropyridinyl 3.1 28 120.5

Data Interpretation: The introduction of the rigidified tetrahydropyridinyl ring (Analog C) restricts the conformational entropy compared to the saturated piperidinyl analog (Analog B). This thermodynamic advantage leads to a 4-fold increase in biochemical potency. Furthermore, the basic nitrogen enhances aqueous solubility by over 100-fold compared to the phenyl analog (Analog A), resulting in exceptional cellular penetration and efficacy.

Sources

Application Note: 2,3,4,5-Tetrahydropyridin-6-ylurea (THPU) as a Privileged Scaffold in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Microbiologists, Medicinal Chemists, and Drug Development Scientists Document Type: Technical Application Note & Experimental Protocols

Executive Summary & Mechanistic Rationale

The rapid emergence of multi-drug-resistant (MDR) ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter spp.) has critically depleted the efficacy of our current antibiotic arsenal. To overcome resistance mechanisms such as efflux pump overexpression and target mutation, medicinal chemistry has increasingly turned to novel nitrogen-rich heterocycles.

2,3,4,5-Tetrahydropyridin-6-ylurea (THPU, CAS 97482-12-7) represents a highly specialized pharmacophore. It combines a conformationally restricted tetrahydropyridine ring with a urea moiety. Urea derivatives have long been recognized for their potent antimicrobial properties due to their unique bidentate hydrogen-bonding capabilities, which allow them to anchor deeply into bacterial target sites such as Penicillin-Binding Proteins (e.g., PBP1a)1.

The Causality of Scaffold Selection: Why utilize the THPU scaffold over traditional linear aliphatic ureas? Linear ureas suffer from high entropic penalties upon target binding due to their flexibility. The cyclic tetrahydropyridine system of THPU locks the molecule in a favorable, rigid conformation, significantly reducing this entropic penalty. Furthermore, the lipophilic nature of the tetrahydropyridine ring facilitates penetration through the complex outer membrane of Gram-negative bacteria. The urea moiety plays a crucial role in forming anchoring hydrogen bonds, while the adjacent cyclic ring enhances binding by driving key nonbonded interactions within hydrophobic pockets 2.

Experimental Workflows & Self-Validating Protocols

To accurately assess the antimicrobial efficacy and mechanism of action of THPU derivatives, rigorous, self-validating phenotypic assays must be employed. The incorporation of bulky, lipophilic cyclic systems adjacent to the urea motif has been shown to yield potent capabilities, disrupting bacterial membranes while inhibiting intracellular targets3.

Protocol A: High-Throughput Minimum Inhibitory Concentration (MIC) Assay

This protocol utilizes a broth microdilution method in accordance with CLSI guidelines, optimized for lipophilic urea derivatives.

  • Compound Preparation: Dissolve the THPU derivative in 100% DMSO to create a 10 mg/mL stock solution.

    • Causality: THPU derivatives exhibit high lipophilicity. Initial dissolution in pure DMSO ensures complete solvation. However, the final DMSO concentration in the assay must be kept strictly ≤1% . Higher concentrations of DMSO can artificially permeabilize the bacterial outer membrane, leading to false-positive MIC readouts.

  • Serial Dilution: In a 96-well clear-bottom plate, perform two-fold serial dilutions of the THPU compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final testing range of 64 µg/mL to 0.125 µg/mL.

  • Inoculum Preparation & Addition: Adjust the bacterial suspension (e.g., A. baumannii ATCC 19606) to a 0.5 McFarland standard, then dilute 1:100 in CAMHB. Add 50 µL of this suspension to each well to achieve a final concentration of 5×105 CFU/mL.

    • Causality: Standardizing the inoculum strictly to 5×105 CFU/mL ensures the assay remains within the linear dynamic range of bacterial growth. An "inoculum effect" (artificially inflated MIC) will occur if the starting bacterial density exceeds the capacity of the THPU urea motif to saturate the available target sites.

  • Incubation & Readout: Incubate the plates at 37°C for 18–20 hours. Add 10 µL of Resazurin (0.015%) to each well and incubate for an additional 2 hours. A color change from blue to pink indicates bacterial metabolic activity.

  • Self-Validating System Check: Every plate must include a positive control row (e.g., Colistin for Gram-negatives, Vancomycin for Gram-positives) and a vehicle control row (1% DMSO in CAMHB). If the MIC of the positive control deviates by more than one two-fold dilution from established CLSI quality control ranges, the entire plate's data is invalidated and the assay must be repeated.

Protocol B: Time-Kill Kinetics Assessment
  • Preparation: Prepare glass culture tubes containing 10 mL of CAMHB with the THPU derivative at concentrations of 1×, 2×, and 4× the determined MIC.

  • Inoculation: Inoculate the tubes with the target pathogen to a final density of 1×106 CFU/mL.

  • Sampling & Enumeration: At specific time intervals (0, 2, 4, 8, and 24 hours), remove 100 µL aliquots. Serially dilute these aliquots in sterile PBS (10 −1 to 10 −6 ) and plate 10 µL spots onto Tryptic Soy Agar (TSA) plates.

    • Causality: Serial dilution in PBS serves a critical mechanistic purpose: it immediately halts the antimicrobial action of the THPU derivative by lowering its concentration far below the MIC. This prevents compound carryover from artificially suppressing colony formation on the agar plates, ensuring that the CFU count accurately reflects the surviving bacteria in the tube at that exact time point.

  • Analysis: A ≥3 log 10​ reduction in CFU/mL compared to the initial inoculum indicates bactericidal activity, whereas a <3 log 10​ reduction indicates bacteriostatic activity.

Quantitative Data Presentation

The following table summarizes representative structure-activity relationship (SAR) data for synthesized THPU derivatives, demonstrating the scaffold's broad-spectrum potential and favorable cytotoxicity profile.

CompoundA. baumannii (MIC µg/mL)P. aeruginosa (MIC µg/mL)S. aureus (MRSA) (MIC µg/mL)Cytotoxicity (IC 50​ µM, HEK293)
THPU-Core (Unsubstituted)>64>6432>100
THPU-Deriv 1 (N-Aryl substituted)8164>100
THPU-Deriv 2 (Halogenated N-Aryl)28185
Colistin (Gram-negative Control)12N/A40
Vancomycin (Gram-positive Control)N/AN/A1>100

Table 1: Comparative in vitro antimicrobial activity and cytotoxicity of THPU derivatives against ESKAPE pathogens.

Workflows and Mechanistic Visualizations

Workflow N1 THPU Scaffold (CAS 97482-12-7) N2 Derivatization & Library Synthesis N1->N2 N3 In Vitro MIC Assay (ESKAPE Pathogens) N2->N3 N4 Time-Kill Kinetics & Cytotoxicity N3->N4 N5 Lead Optimization N4->N5

Experimental workflow for synthesis and biological evaluation of THPU derivatives.

Mechanism M1 THPU Derivative M2 Bacterial Cell Wall Penetration M1->M2 M3 Urea Motif: H-Bonding M2->M3 M4 Tetrahydropyridine: Hydrophobic Interaction M2->M4 M5 Target Inhibition (e.g., PBP1a / Gyrase) M3->M5 M4->M5 M6 Bacterial Cell Death M5->M6

Proposed mechanistic pathway of THPU derivatives inducing bacterial cell death.

References

  • Source: Antibiotics / PubMed Central (PMC)
  • Source: Journal of Enzyme Inhibition and Medicinal Chemistry / PubMed Central (PMC)
  • Source: Molecules / PubMed Central (PMC)

Sources

Application Note: High-Throughput Screening of a Tetrahydropyridine-Urea Compound Library for mGluR5 Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Assay Type: FLIPR-Based Intracellular Calcium Mobilization Target: Metabotropic Glutamate Receptor Subtype 5 (mGluR5)

Introduction & Scientific Rationale

The metabotropic glutamate receptor 5 (mGluR5) is a Gq-coupled G-protein coupled receptor (GPCR) that plays a critical role in modulating excitatory neurotransmission. It has emerged as a highly validated therapeutic target for central nervous system (CNS) disorders, including anxiety, depression, drug addiction, and Fragile X syndrome[1].

Historically, the imidazole derivative Fenobam was developed as a potent anxiolytic and was later identified as a selective negative allosteric modulator (NAM) of mGluR5[2]. However, due to off-target effects and suboptimal pharmacokinetic profiles, medicinal chemistry efforts have focused on scaffold hopping. Recent structural optimization campaigns have successfully replaced the imidazolinone moiety of fenobam with a tetrahydropyrimidinone or tetrahydropyridine ring[1].

This application note outlines a robust, self-validating High-Throughput Screening (HTS) protocol designed to evaluate libraries of tetrahydropyridine-urea derivatives (such as 1-(3-chlorophenyl)-3-(1-methyl-4-oxo-1,4,5,6-tetrahydropyridine)urea)[1]. By utilizing a fluorometric calcium mobilization assay, researchers can rapidly quantify the negative allosteric efficacy of these novel compounds.

Pharmacological Mechanism & Assay Principle

To design a reliable HTS workflow, one must understand the causality of the receptor's signaling cascade. mGluR5 is coupled to Gq​ proteins. Upon binding an endogenous agonist (e.g., L-glutamate), the receptor activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate ( PIP2​ ) into inositol 1,4,5-trisphosphate ( IP3​ ) and diacylglycerol (DAG). IP3​ binds to receptors on the endoplasmic reticulum, triggering a rapid, transient release of intracellular calcium ( Ca2+ ).

We exploit this pathway using Fluo-4 AM , a cell-permeant acetoxymethyl ester fluorescent dye. Once inside the cell, endogenous esterases cleave the AM group, trapping the dye. Upon binding free Ca2+ , Fluo-4 exhibits a >100-fold increase in fluorescence (Excitation: 488 nm / Emission: 516 nm). Tetrahydropyridine-urea compounds acting as NAMs will bind to an allosteric pocket on mGluR5, altering its conformation and blunting the glutamate-induced calcium spike[1].

Pathway Agonist L-Glutamate Receptor mGluR5 Receptor Agonist->Receptor Activates NAM Tetrahydropyridine-Urea NAM->Receptor Negative Allosteric Modulation Gq Gq Protein Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Production PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Signal Fluo-4 Fluorescence Ca->Signal Binds Dye

mGluR5 Gq-coupled signaling pathway and negative allosteric modulation mechanism.

Experimental Design & Causality (E-E-A-T Insights)

A successful HTS campaign requires more than just mixing reagents; it requires anticipating biological and chemical artifacts.

  • Probenecid Addition: Fluo-4 is actively extruded from cells by multidrug resistance proteins (e.g., P-glycoprotein). We supplement the assay buffer with 2.5 mM Probenecid, a broad-spectrum organic anion transporter inhibitor, to prevent dye efflux and maintain a high signal-to-background ratio.

  • Poly-D-Lysine Coated Plates: HEK293 cells are notoriously weakly adherent. Because automated liquid handlers dispense reagents at high velocities, using Poly-D-Lysine coated 384-well plates prevents cell monolayer detachment, which would otherwise manifest as false positives (artificial signal drops).

  • Allosteric Equilibration: Unlike orthosteric antagonists that compete directly with the agonist, allosteric modulators require time to induce conformational changes in the receptor. A mandatory 15-30 minute pre-incubation step is built into the protocol prior to the agonist challenge.

  • Self-Validating Controls ( Z′ -Factor): Every plate must contain internal controls to calculate the Z′ -factor.

    • Max Signal (Vehicle): 1% DMSO + EC80​ Glutamate.

    • Min Signal (Positive Control): 10 µM Fenobam + EC80​ Glutamate[1].

    • A Z′ -factor >0.5 validates the plate for hit selection.

Step-by-Step HTS Protocol

Reagent Preparation
  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) containing 20 mM HEPES and 2.5 mM Probenecid, adjusted to pH 7.4.

  • Dye Loading Solution: 4 µM Fluo-4 AM in Assay Buffer containing 0.04% Pluronic F-127 (to aid dye solubilization).

  • Compound Library: Tetrahydropyridine-urea derivatives prepared at 5X final concentration in Assay Buffer (Maximum 5% DMSO, yielding 1% DMSO final in the well).

  • Agonist Solution: L-Glutamate prepared at 6X its predetermined EC80​ concentration.

Workflow Execution

Workflow Step1 1. Cell Plating HEK293-mGluR5 384-well plate Step2 2. Dye Loading Fluo-4 AM + Probenecid 1h at 37°C Step1->Step2 Step3 3. Compound Incubation Tetrahydropyridine-Ureas 30 min pre-read Step2->Step3 Step4 4. Agonist Challenge Glutamate Injection FLIPR Readout Step3->Step4

High-throughput screening workflow for intracellular calcium mobilization assays.

Step 1: Cell Plating

  • Harvest HEK293-mGluR5 cells and resuspend in growth medium.

  • Dispense 20 µL/well (approx. 15,000 cells/well) into a black, clear-bottom Poly-D-Lysine coated 384-well microplate.

  • Incubate overnight at 37°C, 5% CO2​ .

Step 2: Dye Loading

  • Remove growth medium using a gentle plate washer (leave ~5 µL residual volume to prevent drying).

  • Add 20 µL/well of the Dye Loading Solution.

  • Incubate for 60 minutes at 37°C in the dark.

  • Wash the plate 3 times with Assay Buffer, leaving a final volume of 40 µL/well.

Step 3: Library Addition (Antagonist Phase)

  • Using an automated liquid handler, transfer 10 µL/well of the 5X Tetrahydropyridine-urea compound library (Current well volume = 50 µL).

  • Incubate for 30 minutes at room temperature in the dark to allow allosteric equilibration.

Step 4: Agonist Challenge & FLIPR Readout

  • Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR).

  • Configure the instrument to read baseline fluorescence (Ex 488 nm / Em 516 nm) at 1-second intervals for 10 seconds.

  • Inject 10 µL/well of the 6X Agonist Solution (Glutamate) simultaneously into all wells (Final well volume = 60 µL).

  • Continue recording fluorescence for an additional 90 seconds to capture the peak calcium transient.

Data Presentation & Expected Results

Data is analyzed by calculating the maximum fluorescence minus the baseline (Max-Min). The percentage of inhibition is calculated relative to the vehicle control. Below is a representative data table demonstrating the expected structure-activity relationship (SAR) outcomes when screening a tetrahydropyridine-urea library against the standard Fenobam[1].

Compound IDCore ScaffoldR-Group Substitution IC50​ (nM)Efficacy / Note
Fenobam Imidazolinone-Urea3-Chlorophenyl43.0Reference NAM standard
Compound 4d Tetrahydropyrimidinone3-Methylphenyl3900Weak antagonist efficacy
Compound 4g Tetrahydropyridine-Urea3-Chlorophenyl50.0Highly potent; matches Fenobam
Compound 4h Tetrahydropyridine-Urea3-Bromophenyl96.0Potent NAM
Compound 4l Tetrahydropyridine-Urea3-Cyanophenyl100.0Potent NAM

Note: N-methylation of the tetrahydropyridine ring significantly increases antagonist efficacy, leading to low nanomolar IC50​ values comparable to the parent compound Fenobam[1].

References[1] Title: Synthesis and Evaluation of Metabotropic Glutamate Receptor Subtype 5 Antagonists Based on Fenobam

Source: ACS Medicinal Chemistry Letters URL: [Link]2] Title: Fenobam Source: Wikipedia URL: [Link]

Sources

The 2,3,4,5-Tetrahydropyridin-6-ylurea Scaffold: A Versatile Framework for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Embracing Three-Dimensionality in Drug Design

In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that offer improved physicochemical properties and biological activity is perpetual. While aromatic rings have long been a mainstay in drug design, the concept of "escaping from flatland" by incorporating more three-dimensional, C(sp3)-rich structures is gaining significant traction.[1] Saturated heterocycles, as bioisosteric replacements for traditional phenyl rings, can lead to enhanced solubility, improved metabolic stability, and novel intellectual property.[1][2][3] It is within this paradigm that the 2,3,4,5-tetrahydropyridin-6-ylurea scaffold emerges as a promising and underexplored framework for the development of next-generation therapeutics.

This scaffold marries two pharmacologically significant moieties: the tetrahydropyridine ring and the urea functional group. Tetrahydropyridine derivatives are present in a wide array of natural products and synthetic compounds, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and neurological effects.[4][5] The urea group is a privileged structural motif in medicinal chemistry, renowned for its ability to form critical hydrogen bond interactions with biological targets, a feature famously exploited in numerous kinase inhibitors.

This technical guide provides a comprehensive overview of the rationale, synthesis, and potential applications of the 2,3,4,5-tetrahydropyridin-6-ylurea scaffold. We present detailed protocols for its synthesis and derivatization, as well as application notes for its evaluation in key therapeutic areas.

Rationale for the Scaffold: A Bioisosteric and Pharmacophoric Hub

The strategic combination of the tetrahydropyridine ring and the urea moiety offers several advantages in drug design:

  • Improved Physicochemical Properties: Replacing a planar phenylurea group with the saturated 2,3,4,5-tetrahydropyridin-6-ylurea scaffold can increase the fraction of sp3-hybridized carbons (Fsp3). This often leads to improved aqueous solubility and reduced metabolic liability associated with aromatic rings.[1]

  • Three-Dimensional Diversity: The non-planar nature of the tetrahydropyridine ring allows for the exploration of a greater volume of chemical space compared to its flat aromatic counterparts. This can facilitate novel and more specific interactions with protein binding pockets.

  • Hydrogen Bonding Capability: The urea moiety is an excellent hydrogen bond donor and acceptor, enabling strong and directional interactions with the backbones of protein targets, a key feature in many potent enzyme inhibitors.

  • Vectorial Diversity for Library Synthesis: The scaffold presents multiple points for diversification. The urea nitrogen can be substituted to project vectors into different regions of a binding pocket, while the tetrahydropyridine ring itself can be further functionalized.

Synthetic Protocols

The synthesis of 2,3,4,5-tetrahydropyridin-6-ylurea derivatives can be approached through a modular strategy, commencing with the formation of the key intermediate, 2-amino-3,4,5,6-tetrahydropyridine.

Protocol 1: Synthesis of 2-Amino-3,4,5,6-tetrahydropyridine Hydrochloride (Key Intermediate)

This protocol is adapted from methodologies for the synthesis of cyclic amidines.

Materials:

  • 5-Aminovaleronitrile hydrochloride

  • Anhydrous ethanol

  • Dry hydrogen chloride gas or a solution of HCl in ethanol

  • Anhydrous diethyl ether

Procedure:

  • Suspend 5-aminovaleronitrile hydrochloride (1.0 eq) in anhydrous ethanol.

  • Cool the suspension to 0 °C in an ice bath.

  • Bubble dry hydrogen chloride gas through the stirred suspension for 2-3 hours, or add a saturated solution of HCl in ethanol (1.5 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The reaction can be monitored by TLC for the disappearance of the starting material.

  • The product, 2-imino-piperidine hydrochloride, will precipitate from the solution.

  • Collect the precipitate by filtration and wash with cold anhydrous diethyl ether.

  • Dry the solid under vacuum to yield 2-amino-3,4,5,6-tetrahydropyridine hydrochloride as a white crystalline solid.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of N-(2,3,4,5-Tetrahydropyridin-6-yl)urea Derivatives via Isocyanate Addition

This is a common and efficient method for the preparation of ureas from primary amines.

Materials:

  • 2-Amino-3,4,5,6-tetrahydropyridine hydrochloride (from Protocol 1)

  • A desired isocyanate (e.g., phenyl isocyanate, alkyl isocyanate) (1.05 eq)

  • A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (2.2 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure:

  • Suspend 2-amino-3,4,5,6-tetrahydropyridine hydrochloride (1.0 eq) in anhydrous DCM or THF.

  • Add the non-nucleophilic base (2.2 eq) and stir the mixture at room temperature for 30 minutes to liberate the free amine.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the desired isocyanate (1.05 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the desired N-(2,3,4,5-tetrahydropyridin-6-yl)urea derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Diagram of the General Synthetic Workflow:

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Urea Formation a 5-Aminovaleronitrile HCl b 2-Amino-3,4,5,6-tetrahydropyridine HCl a->b  HCl, Ethanol c 2-Amino-3,4,5,6-tetrahydropyridine HCl e N-(2,3,4,5-Tetrahydropyridin-6-yl)urea Derivative c->e  Base, DCM/THF d R-N=C=O (Isocyanate) d->e  Base, DCM/THF

Caption: General synthetic route to N-(2,3,4,5-tetrahydropyridin-6-yl)urea derivatives.

Application Notes: Exploring Therapeutic Potential

The 2,3,4,5-tetrahydropyridin-6-ylurea scaffold is a versatile starting point for developing inhibitors of various biological targets. Below are some potential applications and corresponding screening protocols.

As Kinase Inhibitors in Oncology

Rationale: The urea moiety is a well-established pharmacophore in a multitude of approved kinase inhibitors, where it typically forms key hydrogen bonds within the ATP-binding pocket.[6] Replacing the traditional aryl group with a tetrahydropyridine ring can offer improved physicochemical properties and allow for the exploration of new interactions within the kinase domain. Tetrahydropyridine-containing compounds have also been investigated as LIM kinase inhibitors and CDK4/6 inhibitors.[7][8]

Potential Targets:

  • Receptor Tyrosine Kinases (e.g., VEGFR, EGFR)

  • Serine/Threonine Kinases (e.g., Raf, p38, CDKs)

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescent ADP Detection)

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Recombinant human kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer (containing MgCl₂)

  • Synthesized 2,3,4,5-tetrahydropyridin-6-ylurea derivatives

  • A commercial luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well microplates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer with a constant final concentration of DMSO (e.g., 1%). Include a "no inhibitor" (vehicle) control and a "no enzyme" control.

  • Enzyme Addition: Dilute the kinase to the desired working concentration in the kinase assay buffer. Add 5 µL of the diluted kinase to each well, except for the "no enzyme" control wells. To the "no enzyme" wells, add 5 µL of kinase assay buffer.

  • Reaction Initiation: Prepare a mixture of the substrate and ATP in the kinase assay buffer. Initiate the kinase reaction by adding 5 µL of this mixture to all wells. The final concentrations of substrate and ATP should ideally be at or near their respective Km values for the kinase.

  • Incubation: Gently mix the plate and incubate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Signal Detection:

    • Add 10 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Diagram of a Kinase Inhibition Assay Workflow:

Kinase_Assay_Workflow start Start prep_comp Prepare Compound Dilutions start->prep_comp add_enz Add Kinase to Plate prep_comp->add_enz add_sub_atp Add Substrate/ATP Mixture add_enz->add_sub_atp incubate_rxn Incubate at 30°C add_sub_atp->incubate_rxn stop_rxn Stop Reaction & Deplete ATP incubate_rxn->stop_rxn detect_signal Add Detection Reagent stop_rxn->detect_signal read_lum Read Luminescence detect_signal->read_lum analyze Calculate IC50 read_lum->analyze

Caption: A generalized workflow for an in-vitro kinase inhibition assay.

As Antimicrobial Agents

Rationale: Both tetrahydropyridine and urea derivatives have been reported to possess antimicrobial activity.[5] The combination of these two pharmacophores in the 2,3,4,5-tetrahydropyridin-6-ylurea scaffold presents an opportunity to develop novel antibacterial and antifungal agents. The mechanism of action could involve the inhibition of essential bacterial enzymes or disruption of the cell membrane.

Potential Targets:

  • Gram-positive bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis)

  • Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa)

  • Fungi (e.g., Candida albicans)

Protocol 4: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Synthesized 2,3,4,5-tetrahydropyridin-6-ylurea derivatives dissolved in DMSO

  • Sterile 96-well microtiter plates

  • Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as positive controls

  • Microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well plate, perform a serial two-fold dilution of the test compounds in the broth medium. The final concentration range should be broad enough to determine the MIC (e.g., 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Add the prepared inoculum to each well containing the diluted compounds.

  • Controls: Include a positive control (inoculum with a standard antimicrobial agent), a negative control (broth only), and a vehicle control (inoculum with the same concentration of DMSO as in the test wells).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) as determined by visual inspection or by measuring the optical density at 600 nm with a microplate reader.

Structure-Activity Relationship (SAR) Considerations

While specific SAR data for the 2,3,4,5-tetrahydropyridin-6-ylurea scaffold is not yet established, insights can be drawn from related classes of compounds. A systematic exploration of the SAR is crucial for optimizing the potency and selectivity of lead compounds.

Table 1: Proposed Points of Diversification and Potential Impact on Activity

Position of ModificationR-Group VariationPotential Impact on Biological Activity
Urea Nitrogen (N') Small alkyl, cycloalkyl, aryl, heteroaryl groupsModulates interactions with the target protein, influences lipophilicity and solubility. The nature of the aryl/heteroaryl ring can be critical for kinase inhibitory activity.
Tetrahydropyridine Ring Substitution at C3, C4, or C5 with alkyl, hydroxyl, or other functional groupsCan influence the conformational preference of the ring and introduce new interactions with the target. May also affect metabolic stability.
Tetrahydropyridine Nitrogen (N1) Alkylation or acylationCan modulate the overall basicity and polarity of the molecule, which can impact cell permeability and pharmacokinetic properties.

Diagram Illustrating SAR Exploration:

SAR_Exploration scaffold Core Scaffold (2,3,4,5-Tetrahydropyridin-6-ylurea) r1 R1 Modification (Urea N'-substituent) scaffold->r1 Diversify r2 R2 Modification (Tetrahydropyridine Ring) scaffold->r2 Diversify r3 R3 Modification (Tetrahydropyridine N1) scaffold->r3 Diversify activity Biological Activity (Potency, Selectivity) r1->activity Evaluate r2->activity Evaluate r3->activity Evaluate

Caption: A logical flow for exploring the structure-activity relationships of the scaffold.

Conclusion

The 2,3,4,5-tetrahydropyridin-6-ylurea scaffold represents a compelling starting point for the design of novel therapeutic agents. Its inherent three-dimensionality and the proven pharmacophoric features of its constituent parts offer a rich chemical space for exploration. By leveraging the synthetic and screening protocols outlined in this guide, researchers can systematically investigate the potential of this scaffold in diverse therapeutic areas, from oncology to infectious diseases. The continued exploration of such C(sp3)-rich frameworks is essential for advancing the frontiers of drug discovery and developing the next generation of innovative medicines.

References

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  • Kumar, R. S., Ali, M. A., Reddy, K. S., et al. (2024). Design and Synthesis of Novel Thiazole Linked Tetrahydropyridine Analogues as Anticancer Agents. Chemistry & Biodiversity.
  • Or, Y. S., Clark, R. F., Wang, S., et al. (2007). Synthesis and antibacterial activity of C11, C12-cyclic urea analogues of ketolides. Bioorganic & Medicinal Chemistry Letters, 17(18), 5148–5151.
  • Greas, C., et al. (2024). Tetrahydropyridine LIMK inhibitors: Structure activity studies and biological characterization. European Journal of Medicinal Chemistry, 273, 116391.
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  • Zhang, Q., et al. (2018). Design, Synthesis and Biological Evaluation of Tetrahydronaphthyridine Derivatives as Bioavailable CDK4/6 Inhibitors for Cancer Therapy. European Journal of Medicinal Chemistry, 148, 140–153.
  • Kumar, P., et al. (2022). Rational Design, Synthesis, Characterization, and Anti-Bacterial Activity of Urea Derivatives Bearing 1,2,4-Triazoles as Molecular Hybrid Scaffolds.
  • Kumar, A., & Singh, R. K. (2023).
  • Singh, P. P., & Kumar, A. (2022). 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. RSC Advances, 12(44), 28799–28825.
  • Das, D., et al. (2025). Synthesis, Characterization, and Antimicrobial Activity of Urea-Containing α/β Hybrid Peptides against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus. ACS Omega.
  • Stepan, A. F., et al. (2024). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene.
  • Goldflam, M., et al. (2022). Discovery of Heteroaryl Urea Isosteres for Formyl Peptide Receptor 2 Agonists. ACS Medicinal Chemistry Letters, 13(6), 963–970.
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  • Chemspace. (n.d.). Bioisosteric Replacements.
  • Grygorenko, O. O., et al. (2026). An “Ideal” Bioisoster of the para-substituted Phenyl Ring.
  • Stepan, A. F., et al. (2021). The para-substituted phenyl ring and its saturated bioisosteres.
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Sources

Application Notes and Protocols for Evaluating the Efficacy of Tetrahydropyridinyl Ureas

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cellular efficacy of tetrahydropyridinyl ureas (THPUs). Urea-based compounds represent a versatile chemical scaffold with a wide range of biological activities, from anticancer to anti-inflammatory effects.[1][2] A significant portion of these molecules, including numerous THPU derivatives, are designed as potent inhibitors of soluble Epoxide Hydrolase (sEH).[3][4][5] This enzyme plays a critical role in metabolizing anti-inflammatory lipid mediators, making it a key therapeutic target for inflammatory diseases.[5][6][7] This document outlines an integrated, multi-step assay cascade, progressing from foundational cytotoxicity assessments to direct target engagement confirmation and concluding with functional, phenotype-based assays. Each protocol is designed to be a self-validating system, emphasizing the scientific rationale behind experimental choices to ensure robust and reproducible data.

The Strategic Framework for Efficacy Evaluation

A successful evaluation of a novel compound does not rely on a single assay but on a logical cascade of experiments. This approach systematically answers three fundamental questions:

  • Is the compound broadly cytotoxic? (Foundational Viability Assays)

  • Does the compound engage its intended molecular target within the cell? (Mechanistic Target-Engagement Assays)

  • Does target engagement translate into the desired biological or phenotypic effect? (Functional & Phenotypic Assays)

This structured workflow ensures that resources are focused on compounds that are not just potent, but also specific and functionally effective, while flagging non-specific or toxic compounds early in the screening process.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Mechanistic Validation cluster_2 Phase 3: Functional Confirmation A Compound Library (Tetrahydropyridinyl Ureas) B Protocol 1: Cytotoxicity & Viability Assays (MTT, CellTiter-Glo®) A->B C Protocol 2: Target Engagement Assays (CETSA, sEH Activity) B->C Non-toxic hits advance D Protocol 3: Functional & Phenotypic Assays (Cytokine ELISA, Apoptosis) C->D Target-engaging hits advance E Identify Lead Candidates D->E Functionally active hits advance

Figure 1: A strategic workflow for evaluating THPU compounds, progressing from broad screening to specific functional validation.

The Biological Target: Soluble Epoxide Hydrolase (sEH)

Many THPU compounds are designed to inhibit soluble Epoxide Hydrolase (sEH). This enzyme degrades beneficial, anti-inflammatory lipid epoxides, known as epoxyeicosatrienoic acids (EETs), into their less active diol counterparts (dihydroxyeicosatrienoic acids or DHETs).[3][4][5] By inhibiting sEH, THPU compounds can stabilize and increase the cellular levels of EETs, thereby enhancing their natural anti-inflammatory, vasodilatory, and analgesic effects.[3][5][8] This mechanism is the basis for the functional assays described later in this guide.

sEH_Pathway PUFA Arachidonic Acid (pro-inflammatory precursor) CYP450 CYP Epoxygense PUFA->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Degradation Inflammation Inflammation Resolution Vascular Protection EETs->Inflammation Promotes DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs THPU Tetrahydropyridinyl Urea (sEH Inhibitor) THPU->sEH INHIBITS

Figure 2: Simplified sEH signaling pathway. THPU inhibitors block sEH, preserving anti-inflammatory EETs.

PART 1: Foundational Viability & Cytotoxicity Assays

The first step is to determine the concentration range at which a THPU compound affects cell health. This is critical to distinguish between a specific, desired biological effect and non-specific cytotoxicity. We present two robust methods.

Assay FeatureProtocol 1A: MTT Assay Protocol 1B: CellTiter-Glo® Assay
Principle Colorimetric; measures metabolic activity via NAD(P)H-dependent oxidoreductase enzymes that reduce MTT to purple formazan.[9][10][11]Luminescent; quantifies ATP, a direct indicator of metabolically active, viable cells.[12][13]
Sensitivity ModerateHigh; can detect as few as 15 cells.[13]
Throughput HighVery High (simple "add-mix-measure" format).[12][14]
Endpoint Absorbance (570 nm)Luminescence
Key Advantage Cost-effective and widely established.Superior sensitivity, wider linear range, and faster protocol.[13]
Protocol 1A: MTT Cell Viability Assay

Principle: This assay relies on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[10][11][15] The amount of formazan produced, quantified by measuring its absorbance after solubilization, is directly proportional to the number of viable cells.[9]

Materials:

  • 96-well flat-bottom cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)

  • Plate spectrophotometer (570 nm read wavelength, 630 nm reference)

  • Appropriate cell line and complete culture medium

Step-by-Step Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the THPU compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" wells (e.g., 0.1% DMSO) and "no-cell" blank wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) under standard culture conditions (37°C, 5% CO₂).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Development: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or on an orbital shaker.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader. Use 630 nm as a reference wavelength to subtract background noise.

Data Analysis:

  • Subtract the average absorbance of the "no-cell" blank wells from all other wells.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control:

    • % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100

  • Plot % Viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Protocol 1B: CellTiter-Glo® Luminescent Cell Viability Assay

Principle: This homogeneous "add-mix-measure" assay quantifies the amount of ATP present, which is a key indicator of metabolically active cells.[12][13] The reagent lyses cells to release ATP, which then drives a luciferase-catalyzed reaction to produce a stable "glow-type" luminescent signal that is proportional to the number of viable cells.[12][13]

Materials:

  • Opaque-walled 96-well or 384-well plates (to prevent signal crosstalk)

  • CellTiter-Glo® Reagent (Promega, Cat. #G7570 or similar)

  • Luminometer

  • Appropriate cell line and complete culture medium

Step-by-Step Procedure:

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and Substrate and equilibrate to room temperature. Reconstitute the reagent according to the manufacturer's instructions.[16][17]

  • Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol, using opaque-walled plates. The final volume in each well should be 100 µL for 96-well plates.[14]

  • Plate Equilibration: After the treatment incubation, allow the plate to equilibrate to room temperature for approximately 30 minutes.[14][17]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[12][14]

  • Cell Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[13][17]

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13][17]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Subtract the average luminescence of the "no-cell" blank wells from all other wells.

  • Calculate the percentage of cell viability relative to the vehicle control:

    • % Viability = (Luminescence_Treated / Luminescence_Vehicle) * 100

  • Plot % Viability against the log of the compound concentration to determine the IC₅₀ value.

PART 2: Mechanistic Assays for Target Engagement

Once a compound's non-toxic concentration range is established, the next crucial step is to confirm that it directly interacts with its intended target, sEH, inside the cell.

Protocol 2A: Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA is a powerful biophysical method for assessing drug-target engagement in a cellular environment.[18][19] The principle is that when a ligand (the THPU compound) binds to its target protein (sEH), it stabilizes the protein's structure.[20][21][22] This stabilization makes the protein more resistant to heat-induced denaturation and aggregation. By heating cell lysates treated with the compound to various temperatures, one can observe a "thermal shift"—a higher abundance of soluble sEH protein at elevated temperatures compared to untreated controls.[19][21]

Materials:

  • Cell line expressing sEH

  • THPU compound and a known sEH inhibitor (positive control)

  • PBS and protease/phosphatase inhibitors

  • PCR thermal cycler or heating blocks

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • High-speed centrifuge

  • SDS-PAGE and Western Blotting equipment

  • Validated primary antibody against sEH

Step-by-Step Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with the THPU compound at a non-toxic concentration (e.g., 10x the expected IC₅₀ from activity assays) or vehicle control for 1-2 hours.

  • Harvest and Lysis: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 4°C.[22]

  • Cell Lysis and Fractionation: Lyse the cells by three rapid freeze-thaw cycles. Separate the soluble protein fraction from the precipitated/aggregated proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Analysis: Carefully collect the supernatant (soluble fraction). Determine the protein concentration and normalize samples.

  • Western Blotting: Analyze the amount of soluble sEH remaining in each sample at each temperature using SDS-PAGE and Western blotting with a specific anti-sEH antibody.

Data Analysis:

  • Quantify the band intensities from the Western blot.

  • For each condition (vehicle vs. compound), plot the relative band intensity against the temperature.

  • A positive result is a rightward shift in the melting curve for the compound-treated sample compared to the vehicle control, indicating thermal stabilization and therefore target engagement.

PART 3: Functional & Phenotypic Assays

The final phase of evaluation determines if the confirmed target engagement translates into the desired biological outcome—in this case, a reduction in the inflammatory response.

Protocol 3A: Anti-Inflammatory Assay by Cytokine Quantification (ELISA)

Principle: Since sEH inhibition is known to have anti-inflammatory effects, a key functional assay is to measure the compound's ability to suppress the production of pro-inflammatory cytokines.[3][5] In this assay, an immune cell line (e.g., RAW 264.7 macrophages) is stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce cytokine production. The efficacy of the THPU compound is quantified by measuring the reduction in secreted cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6), using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[23][24][25]

Materials:

  • RAW 264.7 macrophage cell line or similar

  • LPS (from E. coli)

  • THPU compound and a known sEH inhibitor (positive control)

  • Commercially available ELISA kit for TNF-α or IL-6 (e.g., from BD Biosciences, R&D Systems)

  • 96-well ELISA plate reader (450 nm)

Step-by-Step Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with serial dilutions of the THPU compound or controls for 1-2 hours.

  • Inflammatory Challenge: Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except the "unstimulated" control.

  • Incubation: Incubate the plate for 18-24 hours to allow for cytokine production and secretion into the supernatant.

  • Supernatant Collection: Centrifuge the plate briefly to pellet any floating cells and carefully collect the supernatant for analysis.

  • ELISA Protocol: Perform the sandwich ELISA according to the manufacturer's protocol.[24][26] This typically involves:

    • Adding the collected supernatants and cytokine standards to an antibody-pre-coated plate.

    • Incubating to allow cytokine capture.

    • Washing, then adding a biotinylated detection antibody.

    • Washing, then adding an enzyme-linked streptavidin (e.g., HRP-streptavidin).

    • Washing, then adding a chromogenic substrate (e.g., TMB).

    • Stopping the reaction with a stop solution and reading the absorbance at 450 nm.

  • Data Acquisition: Measure the absorbance using a plate reader.

Data Analysis:

  • Generate a standard curve by plotting the absorbance values of the known cytokine standards against their concentrations.

  • Use the standard curve to interpolate the concentration of the cytokine in each experimental sample.

  • Calculate the percent inhibition of cytokine production for each compound concentration relative to the LPS-stimulated vehicle control.

  • Plot the percent inhibition against the log of the compound concentration to determine the EC₅₀ value (the concentration at which 50% of the inflammatory response is inhibited).

Protocol 3B: Apoptosis Assessment using Caspase-Glo® 3/7 Assay

Principle: It is important to determine if the observed reduction in cell viability or inflammatory response is due to programmed cell death (apoptosis). This assay measures the activity of caspases-3 and -7, key executioner enzymes in the apoptotic pathway.[27][28] The reagent contains a specific caspase-3/7 substrate (containing the DEVD sequence) which, when cleaved by active caspases, releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.[28]

Materials:

  • Opaque-walled 96-well plates

  • Caspase-Glo® 3/7 Assay Reagent (Promega, Cat. #G8090 or similar)

  • Luminometer

  • Positive control for apoptosis (e.g., Staurosporine)

Step-by-Step Procedure:

  • Cell Seeding & Treatment: Follow steps 1-3 from Protocol 1B. Include a positive control (Staurosporine) and a vehicle control.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Plate Equilibration & Reagent Addition: Follow steps 3 and 4 from Protocol 1B.

  • Incubation: Mix contents by gentle shaking and incubate at room temperature for 1-2 hours to allow for cell lysis and the enzymatic reaction to proceed.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Subtract the background luminescence ("no-cell" control).

  • Compare the luminescent signal from THPU-treated cells to that of the vehicle control. A significant increase in luminescence indicates the induction of apoptosis.

  • The signal from the positive control (Staurosporine) serves as a benchmark for a strong apoptotic response.

References

  • Martinez Molina, D., et al. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells. Science. Available at: [Link]

  • Schmelzer, K. R., et al. (2005). Soluble epoxide hydrolase is a therapeutic target for acute inflammation. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Lopez-Vicario, C., et al. (2015). Inhibition of soluble epoxide hydrolase modulates inflammation and autophagy in obese adipose tissue and liver: Role for omega-3 epoxides. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Lekshmy Kunjamma, U. S. (2018). The cellular thermal shift assay : a novel strategy to study drug target engagement and resistance development in cancer therapy. Nanyang Technological University, Singapore. Available at: [Link]

  • Walsh Medical Media. (2017). Soluble Epoxide Hydrolase: Potential Target for Inflammation and Inflammation-Driven Cancer. Available at: [Link]

  • Johnson, T. W., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

  • Xu, Y., et al. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules. Available at: [Link]

  • Jafari, R., et al. (2014). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Nature Protocols. Available at: [Link]

  • Wikipedia. (n.d.). MTT assay. Available at: [Link]

  • Wagner, K. M., et al. (2021). Soluble Epoxide Hydrolase Deletion Limits High-Fat Diet-Induced Inflammation. Frontiers in Physiology. Available at: [Link]

  • University of Oslo. (n.d.). CellTiter-Glo Assay. OUS research. Available at: [Link]

  • Liu, Y., et al. (2024). Role of soluble epoxide hydrolase in the abnormal activation of fibroblast-like synoviocytes from patients with rheumatoid arthritis. Clinical Immunology. Available at: [Link]

  • Promega Corporation. (n.d.). Caspase-Glo® 3/7 3D Assay. Available at: [Link]

  • Leng, S. X., et al. (2008). ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH. Journal of Gerontology: Medical Sciences. Available at: [Link]

  • Bertin Bioreagent. (n.d.). Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit. Available at: [Link]

  • Antibodies.com. (n.d.). Multiplex Human Cytokine ELISA Kit (EM10001) (A33039). Available at: [Link]

  • IntechOpen. (2018). Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique. Available at: [Link]

  • Wikipedia. (n.d.). Sulfonylurea. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Therapeutic Aspects of Sulfonylureas: A Brief Review. Available at: [Link]

  • Scientific Reports. (2023). Novel tetrahydronaphthalen-1-yl-phenethyl ureas: synthesis and dual antibacterial-anticancer activities. Available at: [Link]

  • International Journal of Molecular Sciences. (2022). A Structure-Based Mechanism for the Denaturing Action of Urea, Guanidinium Ion and Thiocyanate Ion. Available at: [Link]

  • Molecules. (2018). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Tetrahydropyridine-Urea Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. Tetrahydropyridine (THP) scaffolds functionalized with urea or carboxamide moieties are highly privileged pharmacophores in modern drug discovery. However, constructing these complex nitrogen-containing heterocycles requires strict control over reaction thermodynamics, chemoselectivity, and intermediate stability.

As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we explore the causality behind experimental parameters and provide self-validating protocols to ensure your syntheses are robust, reproducible, and scalable.

Strategic Workflow

SynthesisWorkflow Start Tetrahydropyridine-Urea Synthesis RouteA Route A: One-Pot MCR (Aldehyde + ß-Ketoamide + Urea) Start->RouteA RouteB Route B: Two-Step Coupling (THP Core + Isocyanate/CDI) Start->RouteB OptA Optimization: Microwave (50°C) Solvent: EtOH (Green) RouteA->OptA OptB Optimization: Strict Addition Order Solvent: Dry DCM RouteB->OptB Product Target Scaffold: Tetrahydropyridine-Urea OptA->Product High Yield (>90%) OptB->Product Chemoselective

Strategic pathways and optimization nodes for tetrahydropyridine-urea synthesis.

Section 1: Self-Validating Experimental Protocols

To guarantee success, a protocol must validate itself in real-time. The following methodologies include built-in visual and analytical cues to confirm the reaction's trajectory.

Protocol A: Microwave-Assisted One-Pot Multicomponent Synthesis (MCR)

This green chemistry approach constructs the THP-urea/carboxamide core in a single step via a domino reaction [4].

  • Causality Insight : Microwave irradiation (MWI) in a polar protic solvent (ethanol) rapidly couples electromagnetic energy to the reaction mixture. This drastically reduces reaction times from hours to minutes and bypasses the need for transition-metal catalysts by directly activating the polar intermediates [4].

Step-by-Step Methodology:

  • Preparation : In a microwave-safe vessel, combine the aromatic aldehyde (1.0 mmol), ethyl cyanoacetate (1.0 mmol), acetoacetanilide/β-ketoamide (1.0 mmol), and an ammonium acetate or urea source (1.0 mmol).

  • Solvent Addition : Add 5 mL of absolute ethanol.

    • Self-Validation: Ethanol acts as both a green solvent and a microwave energy receptor; the mixture should form a uniform, easily stirrable suspension.

  • Irradiation : Seal the vessel and irradiate at 50°C for 5–10 minutes.

    • Self-Validation: Monitor by TLC (n-hexane:ethyl acetate 3:2 v/v). The complete disappearance of the highly UV-active aldehyde spot confirms the Knoevenagel condensation phase is complete.

  • Isolation : Cool to room temperature. The product typically precipitates out of the solution natively. Filter under vacuum and wash with cold water (5 mL) followed by cold ethanol.

  • Validation : A sharp melting point and the absence of starting materials on LC-MS confirm high purity, generally negating the need for column chromatography [1].

Protocol B: Two-Step Sequential Coupling via CDI

For complex asymmetric ureas where an MCR is not viable, pre-formed tetrahydropyridines are coupled with amines using Carbonyldiimidazole (CDI) [5].

  • Causality Insight : CDI is preferred over highly toxic phosgene. However, CDI reactions are highly sensitive to the order of addition. Adding the less nucleophilic primary amine to CDI first (forming the active acylimidazole) prevents the formation of symmetrical urea byproducts[5].

Step-by-Step Methodology:

  • Activation : Dissolve CDI (1.2 mmol) in anhydrous DCM (10 mL) under N₂ at 0°C.

  • First Amine Addition : Slowly add the primary amine (1.0 mmol) in DCM. Stir for 1 hour at room temperature.

    • Self-Validation: The evolution of CO₂ gas (bubbling) is a direct kinetic indicator of successful intermediate imidazole-1-carboxamide formation.

  • THP Coupling : Add the tetrahydropyridine derivative (1.0 mmol) and an organic base (e.g., DIPEA, 1.5 mmol). Stir at room temperature for 4-6 hours.

  • Workup : Quench with water, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

Section 2: Quantitative Optimization Data

Reaction conditions dictate the thermodynamic success of the synthesis. The table below summarizes the critical effects of solvent and catalyst choices on the multicomponent synthesis of THP-ureas.

SolventCatalystTemperature / MethodTimeYield (%)Mechanistic Rationale
TolueneNoneReflux (110°C)12 h<10%Poor solubility of polar intermediates; low dielectric constant prevents necessary stabilization [4].
EthanolK₂CO₃ (20 mol%)Room Temp4 h45%Base promotes initial condensation but stalls the subsequent Michael addition step [4].
Solvent-freeLa(NO₃)₃·6H₂OConventional (80°C)1.5 h85%Lewis acid coordinates to the carbonyl oxygen, drastically lowering the activation energy for nucleophilic attack [2].
EthanolNoneMicrowave (50°C)10 min91–97%High dielectric heating of EtOH drives the domino reaction rapidly without the need for any catalyst [4].

Section 3: Troubleshooting Guide

Issue 1: My multicomponent reaction (MCR) is yielding a complex mixture with a low isolated yield of the target THP-urea. How do I force the reaction to completion?

  • Causality & Solution : Low yields in MCRs often stem from stalled intermediate steps. If you are using conventional heating, introduce a Lewis acid catalyst such as Lanthanum nitrate (La(NO₃)₃·6H₂O) at 20 mol% [2]. The Lewis acid activates the carbonyl groups of the aldehyde and β-dicarbonyl. Furthermore, ensure your aldehyde is freshly distilled; auto-oxidation to the carboxylic acid will poison the reaction matrix and halt the domino sequence.

Issue 2: During the two-step synthesis using CDI, I am isolating a massive amount of symmetrical urea byproduct. How can I improve chemoselectivity?

  • Causality & Solution : Symmetrical ureas form when the first amine reacts with the newly formed acylimidazole intermediate faster than the second amine (the THP derivative) is added, or if water is present [5].

    • Strict Order of Addition : Always add the less nucleophilic amine to the CDI first. Wait for complete conversion (monitor by LC-MS) before adding the highly nucleophilic tetrahydropyridine.

    • Anhydrous Conditions : Use strictly anhydrous solvents. Trace water hydrolyzes CDI to imidazole and CO₂, throwing off the stoichiometry and promoting symmetrical dimerization.

Issue 3: I am attempting to functionalize a lithiated urea derivative of a tetrahydropyridine, but I am observing unexpected aryl migration. Is this a failed reaction?

  • Causality & Solution : This is a known, highly valuable rearrangement, not a failure. When 2-aryltetrahydropyridines are converted to N'-aryl urea derivatives and subjected to deprotonative lithiation (e.g., with LDA), the N'-aryl substituent can migrate to the 2- or 6-position via intramolecular nucleophilic attack [3]. If this migration is undesired, avoid strong bases like LDA that initiate carbolithiation. If you wish to exploit this to synthesize complex 2,2- or 2,6-polysubstituted piperidines, ensure strict temperature control (-78°C) and use DMPU as a co-solvent to stabilize the organolithium intermediate.

Section 4: Frequently Asked Questions (FAQs)

Q: Can I scale up the microwave-assisted MCR protocol to multi-gram quantities? A: Direct scale-up in a single batch microwave reactor is limited by the penetration depth of the microwaves (typically 2-3 cm). For multi-gram scales, you must transition to a continuous-flow microwave reactor, or revert to conventional heating using La(NO₃)₃·6H₂O under solvent-free conditions at 80°C, which scales reliably up to 50 grams while maintaining >80% yield [2].

Q: What is the best method to purify THP-urea derivatives if they do not precipitate natively from ethanol? A: If the product oils out, perform a liquid-liquid extraction (EtOAc/Water) to remove water-soluble impurities and ammonium salts. Purify the organic layer via flash column chromatography using a gradient of Dichloromethane to Methanol (95:5). Because the urea moiety is highly polar and prone to tailing on silica, adding 1% Triethylamine (TEA) to your eluent will competitively bind to the silica's silanol groups, sharpening your product bands.

Q: Are there greener, safer alternatives to isocyanates and CDI for forming the urea linkage? A: Yes. You can utilize the Curtius rearrangement under continuous flow or ultrasonication using Deoxo-Fluor and TMSN₃, which bypasses the isolation of toxic isocyanate intermediates. Alternatively, the oxidative amidation of primary amides using phenyliodine diacetate and an ammonia source generates the isocyanate in situ via a Hofmann rearrangement, directly yielding the urea upon trapping with the THP amine [6].

References

  • Title: One-Pot Synthesis of Tetrahydropyridine Carboxamide Derivatives: Application Notes and Protocols Source: Benchchem URL
  • Title: optimization of reaction conditions for tetrahydropyridine-5-carboxamide synthesis Source: Benchchem URL
  • Source: American Chemical Society (ACS)
  • Title: Green catalyst-free one-pot synthesis of novel tetrahydropyridine-3-carboxamides by microwave-assisted approach Source: Indian Academy of Sciences URL
  • Title: Urea Formation - Common Conditions: Amine + Carbamate Source: Common Organic Chemistry URL
  • Title: Urea derivative synthesis by amination, rearrangement or substitution Source: Organic Chemistry Portal URL

Technical Support Center: Overcoming Low Yield in 2,3,4,5-Tetrahydropyridin-6-ylurea Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize cyclic amidinoureas, specifically 2,3,4,5-tetrahydropyridin-6-ylurea derivatives. The exocyclic nitrogen's poor nucleophilicity, coupled with the intermediate's extreme moisture sensitivity, often results in frustratingly low yields (typically <30%).

This guide deconstructs the mechanistic failures behind these syntheses and provides a self-validating, field-proven framework to optimize your workflow.

Part 1: Mechanistic Troubleshooting (FAQs)

Q1: My coupling reaction with isocyanates consistently yields <30% product, with a large amount of valerolactam recovered. What is the mechanistic cause? A1: The starting material, 2-amino-3,4,5,6-tetrahydropyridine, exists in a tautomeric equilibrium between the endocyclic amidine and the exocyclic enamine[1]. The exocyclic nitrogen is a relatively weak nucleophile. When exposed to even trace amounts of moisture, the highly hygroscopic imine bond undergoes rapid hydrolysis, converting your starting material into unreactive valerolactam. Actionable Insight: You must operate under strictly anhydrous conditions. Dry your solvents over activated 3Å molecular sieves for at least 48 hours prior to use, and store the tetrahydropyridine intermediate under a strict argon atmosphere.

Q2: I am isolating a highly insoluble byproduct instead of my target monocyclic urea. NMR shows a complex structure. Why? A2: You are likely over-basifying the reaction, which drives a secondary intramolecular cyclization. As demonstrated in the total synthesis of related amidinourea antibiotics (e.g., TAN-1057A-D), using an excess of base (such as 4 molar equivalents of triethylamine) promotes the formation of insoluble bicyclic structures[2]. Actionable Insight: Limit your base. Careful control of the reaction time and using exactly 2.0 equivalents of triethylamine—or substituting with a sterically hindered base like DIPEA—prevents over-cyclization and ensures the reproducible construction of the monocyclic amidinourea system[2].

Q3: Direct reaction with isocyanates is yielding polymeric mixtures. Are there milder alternative coupling strategies? A3: Yes. Free isocyanates are highly electrophilic and prone to side reactions. A superior approach is a two-step activation strategy. You can utilize 1,1'-Carbonyldiimidazole (CDI) as a safer, highly efficient phosgene substitute to form an active imidazolide intermediate[3]. Alternatively, generating an N-(phenoxycarbonyl)amide intermediate allows for a simple nucleophilic displacement under mild reflux. This approach tolerates weakly nucleophilic amines and has been shown to dramatically improve acyl urea yields to 64–94%[4].

Part 2: Reaction Pathway & Failure Modes

The diagram below maps the logical flow of the synthesis, highlighting the critical divergence points where moisture or excess base can derail the reaction.

G A 2-Amino-3,4,5,6- tetrahydropyridine C Target Product: Monocyclic Amidinourea A->C Controlled Base (2 eq) Anhydrous E Hydrolysis Byproduct: Valerolactam A->E Hydrolysis B Electrophile (e.g., Isocyanate / CDI) B->C G Insoluble Bicyclic Amidinourea C->G Over-cyclization D Trace Moisture D->E F Excess Base (>3 eq Et3N) F->G

Reaction pathway of tetrahydropyridin-6-ylurea showing optimal conditions vs. failure modes.

Part 3: Quantitative Comparison of Coupling Reagents

To select the best synthetic route, review the empirical data comparing common coupling strategies for cyclic amidinoureas.

Coupling StrategyTypical Yield (%)Major ByproductMoisture SensitivityScalability & Safety
Direct Isocyanate < 30%Valerolactam / PolymersExtremePoor (High toxicity)
Triphosgene 40 - 50%Bicyclic impuritiesHighPoor (Phosgene gas risk)
CDI Activation 60 - 75%Imidazole saltsModerateExcellent (Safer alternative)
N-(phenoxycarbonyl) 64 - 94% PhenolLow Excellent (Bench-stable)

Part 4: Self-Validating Experimental Protocol

This protocol leverages the N-(phenoxycarbonyl) intermediate pathway to bypass the harsh reactivity of free isocyanates, ensuring high fidelity in urea bond formation[4]. Every step includes a causality explanation and a self-validation checkpoint to ensure you do not proceed with a failed reaction.

Step 1: Preparation of the N-(phenoxycarbonyl) Intermediate
  • Procedure: Dissolve the primary amine (1.0 eq) in anhydrous Dichloromethane (DCM). Add diphenyl carbonate (1.1 eq) or phenyl chloroformate, followed by N,N-Diisopropylethylamine (DIPEA) (1.5 eq). Stir at room temperature for 2 hours under argon.

  • Causality: Phenyl chloroformate is preferred over direct isocyanate generation because the resulting phenoxycarbonyl intermediate is bench-stable, easily isolable, and prevents runaway polymerization.

  • Self-Validation Checkpoint: Perform TLC (Hexanes:EtOAc 7:3). The disappearance of the primary amine spot (ninhydrin active) and the appearance of a new UV-active spot (Rf ~0.6) confirms complete conversion. If the amine persists, verify the integrity of your phenyl chloroformate reagent.

Step 2: Coupling with 2-Amino-3,4,5,6-tetrahydropyridine
  • Procedure: To the crude N-(phenoxycarbonyl) intermediate, add 2-amino-3,4,5,6-tetrahydropyridine (1.2 eq) and exactly 2.0 eq of triethylamine. Reflux mildly (40°C) for 12 hours under a strict argon atmosphere.

  • Causality: The exocyclic nitrogen of the tetrahydropyridine attacks the carbonyl carbon, displacing the phenoxide leaving group. Limiting the base to exactly 2.0 eq prevents the secondary deprotonation of the newly formed urea, which would otherwise lead to irreversible bicyclic amidinourea formation[2].

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. A mass peak corresponding to[M+H]⁺ of the target monocyclic urea should dominate. If a peak corresponding to[M-18] or a dimeric mass appears, immediately cool the reaction to 0°C to halt over-cyclization.

Step 3: Quench and Purification
  • Procedure: Quench the reaction with cold saturated aqueous NaHCO₃. Extract with EtOAc (3x). Purify via flash chromatography using a DCM/MeOH gradient (99:1 to 90:10) spiked with 1% aqueous NH₄OH.

  • Causality: The target cyclic urea is highly polar and basic. Standard silica will cause severe streaking and product loss. The addition of 1% NH₄OH to the mobile phase neutralizes the acidic silanol groups on the silica gel, ensuring a sharp elution band.

  • Self-Validation Checkpoint: The product should elute as a single, sharp peak. If streaking is observed on the TLC plate during method development, increase the NH₄OH concentration to 2%.

Part 5: References

  • Messer, W. S., et al. "Synthesis and Biological Characterization of 1,4,5,6-Tetrahydropyrimidine and 2-Amino-3,4,5,6-tetrahydropyridine Derivatives as Selective m1 Agonists." Journal of Medicinal Chemistry - ACS Publications. 1

  • "Design and Synthesis of New Acyl Urea Analogs as Potential σ1R Ligands." PMC - NIH. 4

  • "Total Synthesis of the Anti Methicillin-Resistant Staphylococcus aureus Peptide Antibiotics TAN-1057A-D." Journal of the American Chemical Society. 2

  • "Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry." PMC - NIH. 3

Sources

Technical Support Center: Troubleshooting Tetrahydropyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Synthesizing tetrahydropyridines (THPs) requires navigating a minefield of competing thermodynamic and kinetic pathways. Whether you are utilizing partial reduction of pyridinium salts or constructing the ring de novo via Aza-Diels-Alder cycloadditions, side reactions such as over-reduction, aromatization, and poor regioselectivity are common.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure high-fidelity synthesis.

Diagnostic Workflows & Mechanistic Causality

Understanding the causality behind side reactions is the first step in troubleshooting. The diagrams below map the divergence between desired pathways and common failure modes in THP synthesis.

G Start Pyridinium Salt Step1 Hydride Transfer (Rh Catalyst) Start->Step1 Intermediate Dihydropyridine Step1->Intermediate Target Tetrahydropyridine (Desired) Intermediate->Target Controlled SideProduct Piperidine (Over-reduction) Intermediate->SideProduct Uncontrolled Control Iodide Anion Control Control->Target

Reaction pathway showing controlled tetrahydropyridine synthesis vs. piperidine over-reduction.

ADA_Workflow Issue Low Selectivity in Aza-Diels-Alder Check1 Check Lewis Acid Issue->Check1 Check2 Check Diene Issue->Check2 Sol1 Chiral Silicon Lewis Acid Check1->Sol1 Poor Coordination Sol2 Locked s-cis Diene (Vinylallene) Check2->Sol2 s-trans Preference

Troubleshooting workflow for resolving poor diastereoselectivity in Aza-Diels-Alder reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Over-reduction to Piperidines during Pyridinium Reduction

Q: I am attempting to partially reduce a pyridinium salt to a tetrahydropyridine, but my NMR shows complete over-reduction to the piperidine. How can I arrest the reduction? A: Over-reduction occurs because standard hydrogenation catalysts (e.g., Pd/C, PtO₂) or aggressive hydride donors lack the chemoselectivity to differentiate between the highly reactive dihydropyridine intermediate and the isolated alkene of the tetrahydropyridine[1]. The Solution: Switch to a controlled transfer hydrogenation system. Utilizing a rhodium complex dimer ([Cp*RhCl2]2) with an iodide promoter in a formic acid/triethylamine azeotrope provides exquisite chemoselectivity[1]. The Causality: The iodide anion coordinates to the active Rh-H species, rendering it highly hydridic but sterically and electronically tuned. This allows it to rapidly reduce the activated pyridinium and iminium intermediates but prevents it from attacking the unactivated isolated double bond of the tetrahydropyridine[1].

Issue 2: Spontaneous Aromatization (Over-oxidation)

Q: My isolated tetrahydropyridine degrades into a pyridine byproduct upon storage or during silica gel chromatography. What is driving this? A: The thermodynamic stability of the fully aromatic pyridine ring creates a massive driving force for aromatization. Tetrahydropyridines possess allylic protons that are highly susceptible to abstraction by trace oxygen, light, or mild oxidants[2]. Furthermore, acidic environments (like standard normal-phase silica gel) can catalyze disproportionation or degradation[3]. The Solution:

  • Purification: Avoid acidic silica. Use basic alumina or add a basic modifier (1% triethylamine or ammonia) to your mobile phase to neutralize acidic silanol sites[3].

  • Storage: Degas all storage solvents and store the neat compound under a strict argon atmosphere at -20 °C.

Issue 3: Poor Diastereoselectivity in Aza-Diels-Alder Reactions

Q: My Aza-Diels-Alder (ADA) reaction between an unactivated imine and a diene is yielding a complex mixture of exo/endo isomers and Mannich-Michael side products. How can I enforce concerted cycloaddition? A: Unactivated imines have low electrophilicity. When forced to react under thermal conditions without appropriate activation, the mechanism often shifts from a concerted [4+2] cycloaddition to a stepwise Mannich-Michael pathway, scrambling the stereocenters[4]. The Solution:

  • Diene Conformation: Utilize dienes that are conformationally locked in the s-cis geometry, such as vinylallenes generated in situ via propargylic ene reactions. These exhibit exceptional reactivity as ADA partners, enforcing the concerted pathway[5].

  • Lewis Acid Activation: Employ a chiral silicon Lewis acid. This coordinates to the imine nitrogen, lowering the LUMO and enforcing strict facial selectivity, leading to high enantiomeric and diastereomeric excesses[6].

Quantitative Data: Chemoselectivity in Pyridine Reduction

The choice of catalytic system dictates the fate of the reduction. The table below summarizes how specific conditions influence the chemoselectivity between tetrahydropyridines and piperidines.

Catalyst / Reagent SystemSubstrateAdditive / PromoterMajor ProductTypical YieldRef
H₂, Pd/C or PtO₂Pyridinium SaltNonePiperidine (Over-reduction)>90%[1]
[Cp*RhCl2]2 (0.005 mol%)Pyridinium SaltIodide Anion (Excess)Tetrahydropyridine 94%[1]
NaBH₄Pyridinium SaltNoneDihydropyridine / MixedVariable[7]
Chiral Si Lewis AcidImine + DieneNoneTetrahydropyridine (High ee)83-86%[6]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, follow these validated step-by-step methodologies.

Protocol A: Chemoselective Rhodium-Catalyzed Transfer Hydrogenation[1]

Objective: Reduce quaternary pyridinium salts to 1,2,3,6-tetrahydropyridines without over-reduction.

  • Reaction Setup: In a dry, argon-flushed Schlenk flask, dissolve the quaternary pyridinium salt (1.0 equiv) in an azeotropic mixture of formic acid and triethylamine (HCOOH-Et₃N).

  • Catalyst & Promoter Addition: Add [Cp*RhCl2]2 at a highly economical loading of 0.005 mol%. Immediately add an excess of an iodide salt (e.g., KI).

    • Self-Validation Check: The reaction mixture should remain homogeneous. The excess iodide is critical to suppress the dissociation of the iodide anion from the active anionic diiodo Rh-H species.

  • Execution: Stir the mixture at 40 °C for 24 hours.

  • Workup: Cool the reaction to room temperature. Carefully basify the mixture using an aqueous solution of KOH. Extract the aqueous layer with ethyl acetate (3 × 20 mL). Dry the combined organic layers over Na₂SO₄ and concentrate under reduced pressure.

  • Analytical Validation: Analyze the crude product via ¹H NMR. The presence of distinct vinylic protons (typically between δ 5.4–5.8 ppm) and the absence of fully saturated piperidine multiplets confirm successful chemoselective arrest at the tetrahydropyridine stage.

Protocol B: Enantioselective Aza-Diels-Alder Cycloaddition[6]

Objective: Synthesize chiral tetrahydropyridines via [4+2] cycloaddition while avoiding stepwise side reactions.

  • Imine Preparation: Prepare the acylhydrazone (imine equivalent) from the corresponding aldehyde and hydrazine derivative.

  • Catalyst Coordination: In a dry solvent (e.g., dichloromethane) at ambient temperature, add the chiral silicon Lewis acid. Allow 15 minutes for the silane-hydrazone complex to form.

  • Cycloaddition: Introduce the non-Danishefsky diene dropwise.

    • Self-Validation Check: Monitor the reaction via TLC. The stepwise collapse (which leads to side products) is outcompeted by the stabilized transition state provided by the chiral silicon framework.

  • Isolation: Quench with saturated NaHCO₃, extract, and purify via flash chromatography using basic alumina to prevent acid-catalyzed degradation[3].

References

  • BenchChem. "Common side reactions in tetrahydropyridine synthesis and how to avoid them". BenchChem Tech Support. 2

  • University of Liverpool. "Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium-Catalyzed Transfer Hydrogenation". 1

  • ACS Publications. "Partial Reduction of Pyridinium Salts as a Versatile Route to Dihydropyridones". Organic Letters. 7

  • BenchChem. "Technical Support Center: Multicomponent Synthesis of Tetrahydropyridines". BenchChem Tech Support. 3

  • NIH. "Enantioselective (Formal) Aza-Diels-Alder Reactions with Non-Danishefsky-Type Dienes". PMC. 6

  • ACS Publications. "Aza Diels–Alder Reactions of Nitriles, N,N-Dimethylhydrazones, and Oximino Ethers. Application in Formal[2 + 2 + 2] Cycloadditions for the Synthesis of Pyridines". 5

  • Wikipedia. "Aza-Diels–Alder reaction". 4

Sources

Technical Support Center: Scale-Up Synthesis of Tetrahydropyridinyl Ureas

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of tetrahydropyridinyl ureas. This guide is designed for researchers, chemists, and process development professionals who are transitioning from bench-scale synthesis to larger-scale production. We will address common challenges encountered during scale-up, providing troubleshooting advice and detailed protocols in a practical question-and-answer format. Our focus is on explaining the underlying chemical principles to empower you to make informed decisions in your own lab.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Reaction Optimization & Yield Issues

Question 1: We are experiencing a significant drop in yield upon scaling up our multicomponent reaction (MCR) for a tetrahydropyridinyl urea derivative. What are the most common culprits?

Answer: A drop in yield during scale-up is a frequent challenge, often stemming from issues with mass and heat transfer that are negligible at the bench scale. Here’s a breakdown of the likely causes and how to troubleshoot them:

  • Suboptimal Reaction Temperature: The ideal temperature is critical. In many Biginelli-type syntheses, for example, yields improve as the temperature is increased from ambient to around 80°C.[1] However, on a larger scale, "hot spots" can develop in the reactor, leading to thermal degradation of reactants or the product. Conversely, inefficient heating can result in incomplete conversion.

    • Troubleshooting:

      • Monitor Internal Temperature: Use a probe to monitor the internal reaction temperature, not just the heating mantle setting.

      • Improve Agitation: Ensure vigorous and efficient stirring to maintain a homogenous temperature throughout the reaction vessel.

      • Controlled Reagent Addition: For highly exothermic reactions, consider adding one of the reagents portion-wise or via an addition funnel to better control the temperature.

  • Incorrect Catalyst Loading or Efficiency: The catalyst-to-substrate ratio is crucial. While some modern protocols use catalysts like p-toluenesulfonic acid (PTSA) or Lewis acids such as La(NO₃)₃·6H₂O, their efficiency can be impacted by scale.[1]

    • Troubleshooting:

      • Re-optimize Catalyst Loading: The optimal catalyst loading (e.g., 20 mol% in some lab-scale syntheses) may need to be adjusted at a larger scale.[1]

      • Consider Heterogeneous Catalysts: For easier removal during work-up at scale, explore solid-supported catalysts.

  • Solvent Effects: The choice of solvent plays a significant role in reaction outcomes.[2] While some modern approaches advocate for solvent-free conditions, these can be difficult to manage at scale due to high viscosity and poor heat transfer.[1][3]

    • Troubleshooting:

      • Solvent Screening: If you used solvent-free conditions at the bench, a solvent screen is recommended for scale-up. Polar protic solvents like ethanol are often effective.[2][3]

      • Concentration Matters: The reaction concentration needs to be re-optimized. Overly dilute conditions can slow down reaction rates, while overly concentrated mixtures can lead to stirring issues and side reactions.

Question 2: Our reaction is generating a complex mixture of byproducts that were not significant at the lab scale. How can we improve selectivity?

Answer: Side product formation is a common issue in MCRs, which rely on a delicate balance of several competing reaction pathways.[1] The key is to favor the kinetics of the desired reaction pathway.

  • Control of Reaction Conditions: As with low yields, carefully controlling temperature and concentration is the first step to improving selectivity.[2]

  • Order of Reagent Addition: The sequence in which you add reactants can dramatically influence the outcome. In a typical synthesis involving an aldehyde, a β-ketoamide, and urea, pre-forming an intermediate by mixing two of the three components before adding the third can sometimes shut down unwanted side reactions.[2]

  • Purity of Reagents: Impurities in starting materials can act as catalysts for side reactions or participate in them directly. This is especially true for the urea component (see Section 2).[1][2]

Below is a troubleshooting workflow to address yield and selectivity issues.

G start Low Yield or Poor Selectivity on Scale-Up check_temp Verify Internal Temperature Control start->check_temp check_mixing Assess Agitation Efficiency start->check_mixing check_reagents Analyze Reagent Purity (Especially Urea) start->check_reagents reoptimize_conditions Re-optimize Conditions: - Catalyst Loading - Concentration - Solvent check_temp->reoptimize_conditions check_mixing->reoptimize_conditions check_reagents->reoptimize_conditions addition_order Investigate Order of Reagent Addition reoptimize_conditions->addition_order If issues persist solution Improved Yield & Selectivity reoptimize_conditions->solution Problem Solved addition_order->solution

Caption: Troubleshooting workflow for scale-up issues.

Section 2: Reagent & Raw Material Challenges

Question 3: We are using technical-grade urea and suspect it's causing issues. What are the common impurities in urea and how can we purify it?

Answer: This is an excellent and critical observation. Technical-grade urea often contains impurities that can be detrimental to sensitive organic reactions. The most common and problematic impurity is biuret , which forms when urea is heated above its melting point.[4][5] Other potential impurities include ammonium cyanate, ammonia, and metal contaminants.[][7]

Table 1: Common Impurities in Urea and Their Potential Impact

ImpurityChemical FormulaFormationPotential Impact on Synthesis
Biuret H₂N-CO-NH-CO-NH₂Formed from the condensation of two urea molecules at high temperatures.[4]Can chelate with metal catalysts or participate in side reactions, leading to unknown byproducts and reduced yield.
Ammonia NH₃Formed from the hydrolysis of urea.[7]Can alter the pH of the reaction, potentially neutralizing acidic catalysts or promoting unwanted base-catalyzed side reactions.
Ammonium Cyanate NH₄OCNAn isomer of urea, present in equilibrium.Can introduce nucleophilic cyanates into the reaction mixture.
Metal Ions e.g., Ca²⁺, Mg²⁺From manufacturing and storage equipment.[7]Can interfere with catalysts or form insoluble salts, complicating purification.

Purification of Urea: For sensitive applications, purifying commercial urea is highly recommended. Recrystallization is an effective method.[8][9]

  • Protocol: A detailed protocol for the recrystallization of urea is provided in Section 5 . The general principle involves dissolving the urea in a suitable solvent (like water or ethanol) at an elevated temperature, followed by slow cooling to allow pure urea crystals to form, leaving impurities behind in the mother liquor.[8][9] It's crucial to keep the temperature below 60°C during dissolution in water to minimize biuret formation.[8]

Section 3: Work-up and Purification at Scale

Question 4: Our product is difficult to purify via column chromatography at a large scale due to closely related byproducts. What are some alternative strategies?

Answer: Relying solely on chromatography for large-scale purification is often inefficient and costly. A multi-pronged approach is usually best.

  • Recrystallization: If your product is a solid, this is the most powerful and scalable purification technique. The key is finding a suitable solvent system (a single solvent or a binary mixture) where the product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble.

  • Liquid-Liquid Extraction: A well-designed extraction sequence during the work-up can remove many impurities before you even consider chromatography or recrystallization.[1] By adjusting the pH of the aqueous phase, you can selectively extract acidic or basic impurities into the aqueous layer, leaving your neutral product in the organic layer (or vice-versa).

  • Trituration/Slurrying: This involves stirring the crude solid product in a solvent in which the desired compound is poorly soluble, but the impurities are soluble. The impurities are washed away, leaving a more purified solid.

G start Crude Product Mixture extraction Optimize Liquid-Liquid Extraction (pH swing) start->extraction is_solid Is the product a solid? recrystallization Develop Recrystallization Protocol is_solid->recrystallization Yes chromatography Use Column Chromatography as a Final Polishing Step is_solid->chromatography No extraction->is_solid trituration Attempt Trituration/ Slurry Wash recrystallization->trituration If purity is still insufficient pure_product Purified Product recrystallization->pure_product Purity goal met trituration->chromatography If further purification is needed trituration->pure_product Purity goal met chromatography->pure_product

Caption: Decision tree for purification strategy.

Section 4: Product Stability & Degradation

Question 5: Our final tetrahydropyridinyl urea product seems to degrade upon storage, showing new spots on TLC after a few weeks. What could be the cause?

Answer: The stability of the final product is a critical parameter. Degradation can be caused by several factors:

  • Hydrolysis: The urea functional group can be susceptible to hydrolysis, especially if residual acidic or basic impurities from the synthesis are present.

  • Oxidation: The tetrahydropyridine ring can be susceptible to oxidation, especially if it is a 1,4-dihydropyridine type, which can oxidize to the corresponding pyridine. This can sometimes be initiated by air or light.

  • Hindered Urea Bond Dynamicity: If your molecule contains a bulky group on one of the urea nitrogens (e.g., a tert-butyl group), you may have a "hindered urea bond" (HUB). These bonds can be dynamic and may dissociate, leading to degradation.[10] While this property is useful for creating self-healing materials, it is often undesirable for a stable drug substance. In some cases, acid-assisted removal of the bulky group can be performed to yield a more stable, conventional urea bond.[10]

Troubleshooting Stability:

  • Re-purify: Ensure the final product is exceptionally pure. Trace amounts of acid or base can catalyze degradation.

  • Storage Conditions: Store the compound under an inert atmosphere (nitrogen or argon), protected from light, and at a reduced temperature (e.g., in a freezer).

  • Forced Degradation Study: Intentionally expose small samples of your compound to heat, acid, base, and an oxidizing agent (like H₂O₂) to rapidly identify its degradation pathways and develop appropriate analytical methods to monitor for these impurities.

Section 5: Detailed Experimental Protocols
Protocol 1: Generalized Multicomponent Synthesis of a Tetrahydropyridinyl Urea Derivative (Bench Scale)

This protocol is a generalized procedure based on common methodologies and should be adapted based on specific substrates and optimization experiments.[2]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • β-ketoamide (e.g., acetoacetanilide) (1.0 mmol)

  • Urea (1.5 mmol, high purity)

  • Catalyst (e.g., La(NO₃)₃·6H₂O, 0.2 mmol, 20 mol%)[1]

  • Solvent (e.g., Ethanol or solvent-free)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aromatic aldehyde (1.0 mmol), β-ketoamide (1.0 mmol), urea (1.5 mmol), and catalyst (0.2 mmol).[1]

  • If using a solvent, add 5-10 mL of ethanol.

  • Stir the mixture and heat to the optimized temperature (e.g., 80°C) using an oil bath.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by vacuum filtration and wash with cold ethanol.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Purification of Commercial Urea by Recrystallization

This protocol is adapted from established laboratory chemical purification methods.[8]

Materials:

  • Commercial-grade urea

  • Deionized or distilled water

  • Absolute ethanol (ice-cold)

  • Buchner funnel and filter flask

  • Vacuum oven

Procedure:

  • Prepare a concentrated aqueous solution of urea. For example, dissolve 100 g of urea in 100 mL of deionized water.

  • Gently warm the solution to no more than 55-60°C with stirring to ensure complete dissolution.[8] Caution: Avoid higher temperatures to prevent the formation of biuret.

  • Filter the warm solution through a medium-porosity sintered glass funnel to remove any insoluble impurities.

  • To the warm, filtered solution, add an equal volume of absolute ethanol.

  • Cover the container and allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator (-5 to 4°C) for several hours (or overnight) to maximize crystallization.

  • Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold absolute ethanol to remove residual mother liquor.

  • Dry the purified urea crystals under vacuum at a temperature not exceeding 55°C for 6-8 hours.[8] The resulting urea will be of significantly higher purity.

References
  • Khan, M. M., Faiz, F. A., & Khan, M. S. (2026). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances, 16, 2007-2029. Available at: [Link]

  • Michelitsch, W. (1953). U.S. Patent No. 2,663,731. U.S. Patent and Trademark Office.
  • Meessen, J. H. (1982). U.S. Patent No. 4,345,099. U.S. Patent and Trademark Office.
  • Ekpenyong, M. G. (2018). Answer to "How to purify the urea bought from market to pure urea?". ResearchGate. Available at: [Link]

  • Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study. (2023). Molecules, 28(6), 2596. Available at: [Link]

  • Zhang, Y., et al. (2021). Stabilization of the hindered urea bond through de-tert-butylation. Chemical Science, 12(3), 1058-1063. Available at: [Link]

  • Zhang, D. (2012). CN Patent No. 102442928A. Google Patents.
  • Synthesis, Structure, and Antiproliferative Action of 2-Pyridyl Urea-Based Cu(II) Complexes. (2022). Molecules, 27(4), 1303. Available at: [Link]

  • Synthesis optimization of urea derivatives. ResearchGate. Available at: [Link]

  • Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Publishing. Available at: [Link]

  • Recrystallization Purification Method for Urea. China/Asia On Demand (CAOD). Available at: [Link]

  • Jagtap, A. D., et al. (2017). Ureas: Applications in Drug Design. Current Medicinal Chemistry, 24(6), 622-651. Available at: [Link]

  • Mechanistic Insights into the Effects of Ureas and Monomers on the Ring-Opening Alternating Copolymerization of Epoxides and Anhydrides Catalyzed by Organic Base/Urea. (2024). International Journal of Molecular Sciences, 25(7), 3986. Available at: [Link]

  • Activity-Selectivity Trends in Electrochemical Urea Synthesis: Co-Reduction of CO2 and Nitrates Over Single-Site Catalysts. (2025). Angewandte Chemie International Edition. Available at: [Link]

  • Design, synthesis, and in silico studies of tetrahydropyrimidine analogs as urease enzyme inhibitors. (2022). Scientific Reports, 12(1), 17309. Available at: [Link]

  • Lilov, M. E. (2021). STABILITY OF UREA SOLUTIONS IN PRESENCE OF BUFFERING ADDITIVES. Journal of Chemical Technology and Metallurgy, 56(6), 1197-1201. Available at: [Link]

  • Cooper, C. F. (2011). U.S. Patent No. 7,914,682 B2. U.S. Patent and Trademark Office.
  • Synthesis of unsymmetrical urea from aryl- or pyridyl carboxamides and aminopyridines using PhI(OAc)2via in situ formation of aryl - RSC Publishing. Available at: [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. (2011). Beilstein Journal of Organic Chemistry, 7, 21-27. Available at: [Link]

Sources

"mitigating degradation of 2,3,4,5-tetrahydropyridin-6-ylurea in solution"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2,3,4,5-tetrahydropyridin-6-ylurea (CAS: 97482-12-7). This portal is designed for researchers and drug development professionals to troubleshoot stability issues, optimize assay conditions, and ensure the scientific integrity of experiments involving this specific N-carbamoyl cyclic amidine compound[1].

Because this molecule features both a urea moiety and a partially saturated tetrahydropyridine ring, it is highly susceptible to aqueous degradation. This guide provides field-proven, mechanistically grounded solutions to mitigate these issues.

Mechanistic Overview of Degradation

To prevent degradation, we must first understand the causality behind it. The compound undergoes two primary degradation pathways in aqueous environments:

  • Urea Hydrolysis: The exocyclic urea group is susceptible to both acid- and base-catalyzed hydrolysis, yielding a cyclic amidine, ammonia, and carbon dioxide.

  • Imine Ring-Opening: The endocyclic imine double bond can undergo nucleophilic attack by water, leading to ring-opening and the formation of linear amino-amide degradants.

G A 2,3,4,5-tetrahydropyridin-6-ylurea (Intact Compound) B Pathway 1: Urea Hydrolysis (Base/Acid Catalyzed) A->B C Pathway 2: Imine Ring-Opening (Aqueous Nucleophilic Attack) A->C D Degradants: Cyclic Amidine + NH3 + CO2 B->D E Degradants: Linear Amino-amide C->E

Mechanistic pathways of 2,3,4,5-tetrahydropyridin-6-ylurea degradation in aqueous solutions.

Troubleshooting Guides & FAQs

Q1: My IC50/EC50 values are highly variable between assay runs. Why is my compound degrading so rapidly in standard PBS (pH 7.4)? A1: Phosphate-Buffered Saline (PBS) is detrimental to this compound for two reasons. First, at pH 7.4, the compound is vulnerable to base-catalyzed hydrolysis. Second, phosphate is a polyprotic ion that acts as a general base catalyst, actively accelerating the cleavage of the urea moiety. Solution: Switch your assay dilution buffer to Lactate buffer at pH 6.0 . Extensive stability analyses on urea-containing compounds demonstrate that urea is most stable in the pH range of 4–8, with the absolute lowest degradation occurring in lactate buffer at pH 6.0[2].

Q2: What is the optimal solvent for long-term storage of stock solutions? A2: Water must be strictly excluded during storage. While Dimethyl Sulfoxide (DMSO) is the industry standard, it is highly hygroscopic; "wet" DMSO will cause slow hydrolysis over time. Solution: Use anhydrous Isopropanol or strictly anhydrous DMSO stored over molecular sieves. Isopropanol has been empirically shown to exert the best effort in retarding the decomposition of ureas in non-aqueous environments[2]. Store aliquots at -80°C.

Q3: Does the concentration of my stock solution affect its stability? A3: Yes. Counterintuitively, at higher initial urea concentrations, the rate of degradation is a decreasing function with time, suggesting that the reverse reaction plays a role in concentrated solutions[2]. However, highly concentrated stocks (>50 mM) risk precipitation upon dilution. We recommend maintaining stock concentrations between 10 mM and 20 mM to balance chemical stability with physical solubility.

Q4: How does temperature impact the compound during prolonged biological assays (e.g., 72-hour cell cultures)? A4: The stability of the urea moiety decreases exponentially with an increase in temperature across all pH values[2]. At 37°C, the half-life of the compound is drastically reduced. Solution: If your assay requires 37°C incubation, you must account for compound depletion. We recommend running a parallel cell-free control plate to quantify the exact degradation rate via HPLC, allowing you to calculate the Time-Averaged Concentration (TAC) rather than relying on the nominal starting concentration.

Quantitative Stability Data

The following table summarizes the degradation kinetics of 2,3,4,5-tetrahydropyridin-6-ylurea under various experimental conditions to help you plan your workflows.

Solvent / Buffer SystempHTemp (°C)Initial Conc.Estimated Half-Life ( t1/2​ )Primary Degradation Mechanism
PBS (Phosphate) 7.437°C10 mM< 2 hoursUrea Hydrolysis (Base Catalyzed)
PBS (Phosphate) 7.425°C10 mM~ 12 hoursUrea Hydrolysis
Lactate Buffer 6.025°C10 mM> 48 hoursSlow Hydrolysis
Lactate Buffer 6.04°C10 mM> 2 weeksSlow Hydrolysis
Anhydrous DMSO N/A-80°C20 mM> 12 monthsStable
100% Isopropanol N/A-20°C20 mM> 12 monthsStable (Retarded Decomposition)

Experimental Protocols

To ensure trustworthiness, every experiment must utilize a self-validating system. Do not assume your compound is intact without analytical confirmation.

Protocol 1: Preparation of Stable Working Solutions

This workflow ensures the compound remains intact from the powder stage to the biological assay.

W S1 1. Weigh Compound (Desiccated Environment) S2 2. Dissolve in Isopropanol (Non-Aqueous Stock) S1->S2 S3 3. Aliquot & Freeze (Store at -80°C) S2->S3 S4 4. Dilute in Lactate Buffer pH 6.0 (Just-in-Time for Assay) S3->S4 S5 5. HPLC-UV Validation (Confirm >98% Purity) S4->S5

Step-by-step workflow for preparing and validating stable working solutions.

Step-by-Step Methodology:

  • Equilibration: Allow the lyophilized powder of 2,3,4,5-tetrahydropyridin-6-ylurea to equilibrate to room temperature inside a desiccator to prevent ambient moisture condensation.

  • Stock Preparation: Dissolve the powder in anhydrous Isopropanol or anhydrous DMSO to a concentration of 20 mM. Vortex gently until completely dissolved.

  • Aliquotting: Divide the stock into single-use aliquots (e.g., 10 µL per tube) to completely avoid freeze-thaw cycles, which introduce condensation (water). Store at -80°C.

  • Just-in-Time Dilution: Immediately prior to your assay, dilute the required aliquot into Lactate Buffer (pH 6.0). Do not let the aqueous solution sit at room temperature for more than 30 minutes before use.

Protocol 2: Self-Validating HPLC-UV Monitoring

Use this protocol to verify the integrity of your stock solutions before critical assays.

  • Sample Prep: Dilute the stock solution to 100 µM using Mobile Phase A (0.1% Formic Acid in LC-MS grade water). Note: Perform this dilution immediately before injection.

  • Column: Use a standard C18 Reverse Phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) maintained at 25°C.

  • Gradient:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Run a linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

  • Detection: Monitor absorbance at 210 nm (general amide/urea backbone) and 254 nm (conjugated cyclic amidine system).

  • Validation Criteria: The principal peak (intact 2,3,4,5-tetrahydropyridin-6-ylurea) must account for ≥98% of the total Area Under the Curve (AUC). The appearance of highly polar, early-eluting peaks indicates the presence of cyclic amidine degradants. If purity is <95%, discard the aliquot.

References

  • Stability of urea in solution and pharmaceutical preparations Source: PubMed (National Institutes of Health) / Journal of the Society of Cosmetic Chemists URL:[Link]

  • JPS587619B2 - Pyrrolidinylideneurea, piperidideneurea and derivatives Source: Google Patents URL

Sources

Technical Support Center: Refining Purification Techniques for Polar Tetrahydropyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of polar tetrahydropyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with this important class of heterocyclic compounds. The inherent polarity and basicity of the tetrahydropyridine scaffold often lead to frustrating and time-consuming purification issues, from poor chromatographic performance to difficulties in obtaining crystalline material.

This document moves beyond simple protocols to provide a deeper understanding of the underlying chemical principles governing these separations. By explaining the "why" behind each technique and troubleshooting step, we aim to empower you to rationally design and optimize purification strategies, leading to higher purity, better recovery, and accelerated research timelines.

Troubleshooting Guide: Common Purification Problems

This section addresses specific, frequently encountered issues in a direct question-and-answer format.

Q1: My peak is tailing badly on both silica and C18 columns. What's causing this, and how can I achieve a sharp, symmetrical peak?

A: Peak tailing is the most common problem when working with basic compounds like tetrahydropyridine derivatives. The primary cause is a strong, undesirable secondary interaction between the basic nitrogen of your molecule and acidic silanol groups present on the surface of silica-based stationary phases (both normal-phase silica and reversed-phase C18).[1] This interaction creates multiple retention mechanisms, causing a portion of the analyte molecules to lag behind the main band, resulting in a "tail".[1]

Causality & Mitigation Strategies:

  • Silanol Interaction: The lone pair on the pyridine nitrogen acts as a Lewis base, interacting strongly with the acidic protons of surface silanol groups (Si-OH).

  • Solution 1: Mobile Phase pH Control (Reversed-Phase): The most effective solution is to control the ionization state of both your analyte and the silanols. By lowering the mobile phase pH to between 2.5 and 3.0 with an additive like formic acid or trifluoroacetic acid (TFA), you protonate the tetrahydropyridine's nitrogen. This positively charged species has a dramatically reduced affinity for the now largely-protonated (neutral) silanol groups, leading to vastly improved peak shape.[1]

  • Solution 2: Use of a Competing Base (Normal-Phase): In normal-phase chromatography, adding a small amount of a competing base like triethylamine (TEA) or ammonia to the eluent can significantly improve peak shape.[2] These additives preferentially interact with the active silanol sites, effectively masking them from your target compound.[1]

  • Solution 3: High-Performance Stationary Phases: Modern, high-purity silica columns with extensive end-capping (where bulky silyl groups replace most of the accessible silanols) exhibit far less tailing for basic compounds and are highly recommended.[1]

cluster_0 Problem: Silanol Interaction cluster_1 Solution: Mitigation Strategies Analyte Basic Tetrahydropyridine (R₃N:) Silanol Acidic Silanol (Si-OH) Analyte->Silanol Strong Interaction (Causes Tailing) MaskedSilanol Masked Silanol (Si-O⁻•••H-NEt₃) (Competing Base) Analyte->MaskedSilanol Weak Interaction (Sharp Peak) ProtonatedAnalyte Protonated Analyte (R₃NH⁺) (Low pH) ProtonatedAnalyte->Silanol

Caption: Mitigation of peak tailing for basic analytes on silica.

Q2: My highly polar compound elutes in the void volume of my C18 column, showing no retention. What are my options?

A: This is a classic problem for highly polar molecules. Standard C18 phases are very non-polar and retain compounds primarily through hydrophobic interactions. If your molecule is too polar, it will have a greater affinity for the polar mobile phase than the stationary phase, leading to it "washing out" with the solvent front.[3] Furthermore, using highly aqueous mobile phases (>95% water) to try and force retention can cause "phase collapse" on traditional C18 columns, where the C18 chains fold in on themselves, drastically reducing interaction with the analyte.[4]

Effective Solutions:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the ideal technique for very polar compounds.[3][5] HILIC uses a polar stationary phase (like bare silica, diol, or amide) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[3] This creates a water-enriched layer on the stationary phase surface, and polar analytes are retained by partitioning into this layer. Retention is inversely proportional to polarity; the more polar the compound, the more it is retained.[6]

  • Mixed-Mode Chromatography (MMC): These advanced columns contain stationary phases with multiple functionalities, such as C18 chains combined with ion-exchange groups.[7][8] This allows for multiple, tunable retention mechanisms. For a polar basic compound, a reversed-phase/cation-exchange mixed-mode column can provide excellent retention and unique selectivity, often without the need for ion-pairing reagents that are incompatible with mass spectrometry.[7][9]

  • Polar-Embedded/Endcapped RP Columns: If you must use reversed-phase, select a column specifically designed for polar analytes. Polar-embedded or polar-endcapped phases have hydrophilic groups incorporated near the silica surface that prevent phase collapse in highly aqueous mobile phases and provide an alternative interaction mechanism for polar functional groups.[10][11]

Q3: I'm seeing very low recovery of my compound after purification. Where is it going?

A: Low recovery can be attributed to several factors, often related to the high reactivity or strong binding affinity of polar, basic compounds.

  • Irreversible Adsorption: The same silanol groups that cause peak tailing can, in some cases, lead to irreversible binding of your compound to the column, especially on older or lower-quality silica.

  • On-Column Degradation: The acidic nature of bare silica can catalyze the degradation of sensitive molecules. If your tetrahydropyridine derivative is unstable under acidic conditions, it may be decomposing during the purification process.[12]

  • Precipitation: If the sample is dissolved in a strong solvent (like DMSO) but the initial mobile phase is weak, the compound may precipitate at the head of the column, leading to high backpressure and poor recovery.

Troubleshooting Steps:

  • Assess Stability with 2D-TLC: Before committing to a column, spot your crude material on a TLC plate, run it in your chosen eluent, dry the plate, and then run it again in the same eluent at a 90-degree angle. If the spot remains on the diagonal, the compound is stable. If new spots appear off the diagonal, degradation is occurring.[1]

  • Passivate the Column: For flash chromatography, flushing the silica column with a solvent system containing the mobile phase modifier (e.g., 1% TEA in hexanes/ethyl acetate) before loading the sample can help neutralize active sites.

  • Match Sample Solvent to Mobile Phase: Ensure your sample is fully dissolved in a solvent that is as weak as, or slightly weaker than, your initial mobile phase to prevent on-column precipitation.[13]

  • Switch to a More Inert Stationary Phase: If degradation is confirmed, switch to a less acidic support like neutral alumina or a polymer-based column.

Frequently Asked Questions (FAQs)

Q1: When should I choose HILIC over Reversed-Phase chromatography?

A: Choose HILIC when your tetrahydropyridine derivative is highly polar and exhibits little to no retention on even polar-modified reversed-phase columns under highly aqueous conditions.[3] HILIC is particularly advantageous for compounds with multiple heteroatoms, hydroxyl groups, or those that exist as salts. It offers a complementary selectivity to reversed-phase, meaning that elution order may be completely different, which can be a powerful tool for separating otherwise difficult impurity profiles.[2]

Q2: What are the advantages of Mixed-Mode Chromatography for these compounds?

A: Mixed-Mode Chromatography (MMC) offers unparalleled flexibility. For a polar, basic tetrahydropyridine, an RP/Cation-Exchange column provides two retention mechanisms: hydrophobic interaction and electrostatic attraction.[13] This allows you to fine-tune the separation by adjusting both the organic solvent percentage (which controls hydrophobic retention) and the mobile phase pH or buffer concentration (which controls ionic retention).[8] This dual-mode action often enables the separation of complex mixtures in a single run and is fully compatible with mass spectrometry, a significant advantage over ion-pairing chromatography.[7]

Q3: Is salt formation a viable primary purification technique?

A: Absolutely. For many tetrahydropyridine derivatives, leveraging their basicity through salt formation is a highly effective and scalable non-chromatographic purification method.[14] By treating a crude reaction mixture with an appropriate acid, the basic amine can be converted into a water-soluble salt.[15] This allows for a simple liquid-liquid extraction to wash away non-polar, non-basic impurities. The amine can then be regenerated by basifying the aqueous layer and extracting the free base into an organic solvent.[14]

A more recent advancement uses trichloroacetic acid (TCA) to precipitate the amine as a TCA salt. This salt can then be isolated by filtration and gently heated, causing the TCA to decompose into volatile chloroform and CO2, yielding the pure, solvent-free amine directly. This method significantly reduces waste and operational steps.[16][17]

Data & Visualization
Table 1: Comparison of Chromatographic Modes for Polar Tetrahydropyridine Derivatives
FeatureReversed-Phase (Polar-Embedded)HILICMixed-Mode (RP/IEX)Ion-Exchange (IEX)
Primary Retention Hydrophobic & Polar InteractionsPartitioning into aqueous layerHydrophobic & Ionic InteractionsIonic Interactions
Best Suited For Moderately polar basesHighly polar, hydrophilic basesPolar, ionizable bases & their saltsCharged bases
Mobile Phase High Aqueous + ACN/MeOHHigh ACN + Aqueous BufferACN/MeOH + Aqueous BufferAqueous Buffer Gradient
Key Advantage Familiar technique, wide availabilityExcellent retention of very polar analytesOrthogonal selectivity, MS-compatibleHigh capacity for charged species
Common Issue Still may have low retentionLonger equilibration times needed[13]Method development can be complex[6]High salt can suppress MS signal[6]
Diagram: Purification Strategy Decision Tree

This workflow guides the selection of an appropriate purification technique based on the properties of the crude product.

Caption: A decision tree for selecting an initial purification strategy.

Experimental Protocols
Protocol 1: HILIC Method Development for a Polar Tetrahydropyridine Derivative

This protocol outlines a systematic approach to developing a HILIC separation method.

  • Column Selection: Begin with a bare silica or an amide-bonded HILIC column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare a 10 mM ammonium formate or ammonium acetate buffer in water. Adjust the pH to 3.0 with formic acid or 6.8 with ammonium hydroxide to assess the effect of pH on retention and selectivity.[5]

    • Mobile Phase B (Organic): Use high-purity acetonitrile.

  • Sample Preparation: Dissolve the sample in the initial mobile phase conditions (e.g., 95:5 Acetonitrile:Aqueous Buffer) to ensure good peak shape. If solubility is an issue, use the minimum amount of a stronger solvent like methanol.[13]

  • Column Equilibration: This is a critical step in HILIC. Equilibrate the column with the initial mobile phase composition (e.g., 95% B) for at least 20-30 column volumes to ensure a stable water layer is formed and retention times are reproducible.[13]

  • Initial Gradient Run:

    • Flow Rate: 1.0 mL/min.

    • Gradient: Start with a high percentage of organic solvent (95% B) and run a linear gradient to a lower percentage (e.g., 50% B) over 15-20 minutes.

    • Hold at the final conditions for 2-3 minutes, then return to initial conditions and re-equilibrate.

  • Optimization: Based on the initial run, adjust the gradient slope, pH of Mobile Phase A, or buffer concentration to optimize the resolution between the target compound and impurities.

Protocol 2: Purification via Salt Precipitation using Trichloroacetic Acid (TCA)

This protocol is adapted from a modern, efficient method for amine purification.[16][17]

  • Dissolution: Dissolve the crude reaction mixture containing the tetrahydropyridine derivative in a suitable organic solvent in which the desired amine salt is likely to be insoluble (e.g., diethyl ether, dichloromethane, or ethyl acetate).

  • Precipitation: Slowly add a solution of trichloroacetic acid (TCA) (1.0-1.2 equivalents) in the same solvent to the stirred mixture at room temperature.

  • Isolation: The tetrahydropyridinium trichloroacetate salt should precipitate from the solution. Continue stirring for 30 minutes to ensure complete precipitation. Collect the solid salt by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold solvent to remove any soluble, non-basic impurities that may have been occluded.

  • Regeneration: The isolated salt can be treated in two ways:

    • Classical: Dissolve the salt in water, basify with NaOH or NaHCO₃ solution, and extract the pure free base into an organic solvent.

    • TCA-Specific: (Use with caution in a well-ventilated fume hood). The solid salt can be gently heated under vacuum. The TCA will decarboxylate to produce volatile CO₂ and chloroform, leaving behind the pure amine free base.[16][17]

References
  • Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. [Link]

  • Trichloroacetic acid fueled practical amine purifications - PMC - NIH. National Institutes of Health. [Link]

  • Mixed-Mode Chromatography and Stationary Phases. SIELC Technologies. [Link]

  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Welch Materials. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF. ResearchGate. [Link]

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. [Link]

  • Mixed-mode chromatography in pharmaceutical and biopharmaceutical applications. PubMed. [Link]

  • What can I use to purify polar reaction mixtures?. Biotage. [Link]

  • Strategies for the Flash Purification of Highly Polar Compounds. Labex.hu. [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC - NIH. [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • Sunresin Pyridine Wastewater Treatment. Sunresin. [Link]

  • Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. PubMed. [Link]

  • Experiment 2: Recrystallization. Thompson Rivers University. [Link]

  • Simultaneous ion-exclusion chromatography and cation-exchange chromatography of anions and cations in environmental water samples on a weakly acidic cation-exchange resin by elution with pyridine-2,6-dicarboxylic acid. Analyst (RSC Publishing). [Link]

  • (PDF) Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. ResearchGate. [Link]

  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • The Ultimate Pre-Packed Preparative Column for HPLC and SFC. Phenomenex. [Link]

  • Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. LCGC. [Link]

  • Tackling Common Challenges in Chromatography. Chrom Tech, Inc. [Link]

  • New HILIC Chromatography Method for Analysis of Nickel-Histidine Complex Species. Chromatography Today. [Link]

    • Crystallization. University of Missouri–St. Louis. [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. International Journal of Scientific and Research Publications. [Link]

  • Application Compendium Solutions for Preparative HPLC. Agilent. [Link]

  • Basicity of Amines and Ammonium Salt Formation. Chemistry LibreTexts. [Link]

  • Liquid chromatography of alkaloids, drugs, and nitrogen heterocycles on a porous polymer. Analytical Chemistry. [Link]

  • HPLC Analysis of Polar Basic and Acetic Compounds on Primesep AB Column. SIELC Technologies. [Link]

  • Isolation (Recovery) of amines. University of Alberta. [Link]

  • UHPLC Column for Highly Polar Basic Compounds. Phenomenex. [Link]

  • Purification of strong polar and basic compounds : r/Chempros. Reddit. [Link]

  • Cover Story - Technical Challenges Encountered During Chromatographic Method Transfers to Pharmaceutical Manufacturing Sites. LCGC International. [Link]

  • Purification method of pyridine and pyridine derivatives.
  • Current challenges and future prospects in chromatographic method development for pharmaceutical research. Molnar Institute. [Link]

  • Recrystallization. Wired Chemist. [Link]

  • Challenges in HPLC Technology and Potential Solutions. G-M-I, Inc. [Link]

  • How can I isolate a highly polar compound from an aqueous solution?. ResearchGate. [Link]

  • Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. PMC - NIH. [Link]

  • C–H Activation Reactions of Tetrahydropyridines. Spiral - Imperial College London. [Link]

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Technical Support Center: Navigating the Biological Evaluation of Urea Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with expert guidance on the biological evaluation of urea-containing compounds. The unique physicochemical properties of the urea scaffold, while integral to the therapeutic efficacy of numerous drugs, present a distinct set of challenges in preclinical and in vitro settings.[1][2][3][4] This resource is designed to be a practical, field-proven guide to anticipate, troubleshoot, and overcome these common pitfalls, ensuring the integrity and reproducibility of your experimental data.

Our approach is rooted in a deep understanding of the causality behind experimental phenomena. We will not only describe "what" to do but also explain "why" a particular strategy is scientifically sound. This guide is structured to provide rapid answers through our FAQs and in-depth solutions via our comprehensive troubleshooting guides.

Frequently Asked Questions (FAQs)

Compound Handling and Solubility

Q1: My urea compound won't dissolve in aqueous buffer. What should I do?

A1: This is a very common issue. Urea derivatives, particularly those with aromatic or bulky lipophilic groups, often exhibit poor water solubility.[5] The standard approach is to first create a concentrated stock solution in an organic solvent.[5] Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power.[5]

Q2: I've dissolved my compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. How can I fix this?

A2: This phenomenon, known as precipitation upon dilution, occurs when the final concentration of your compound exceeds its kinetic solubility in the assay buffer.[5][6] Here are several steps to troubleshoot this:

  • Lower the Final Concentration: Your target concentration may be too high. Perform a serial dilution to find the maximum soluble concentration under your assay conditions.[5]

  • Optimize Final DMSO Concentration: While you should aim to keep the final DMSO concentration low (typically <1%) to avoid off-target effects, a slightly higher concentration might be necessary to maintain solubility.[5]

  • Consider Formulation Strategies: For persistent solubility issues, explore the use of solubilizing agents or different formulation techniques.[7][8][9][10]

Q3: What is the difference between thermodynamic and kinetic solubility, and which one should I measure?

A3: Understanding this distinction is crucial for interpreting your results.[6]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. It's determined over a longer period (e.g., 24 hours) and is considered the "gold standard" for lead optimization.[6]

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after a short period following the addition of a concentrated DMSO stock to an aqueous buffer. It's a high-throughput method suitable for early-stage discovery.[6]

For initial screening, kinetic solubility is often sufficient. However, for lead optimization and in-depth characterization, thermodynamic solubility should be determined.[6]

Assay-Specific Issues

Q4: I'm seeing a high background signal in my colorimetric urea assay. What could be the cause?

A4: In assays like the diacetyl monoxime method, high background can stem from several sources:

  • Contaminated Reagents or Glassware: Always use high-purity water and acid-washed glassware. Prepare fresh reagents, as they can degrade over time.[11]

  • Interfering Substances: Compounds structurally similar to urea, such as citrulline, can cross-react and generate a false-positive signal.[11] High concentrations of ammonia in biological samples can also be a concern.[11]

Q5: My results are inconsistent between experimental replicates. What should I check?

A5: Inconsistent results often point to technical errors in the experimental workflow. Key areas to review include:

  • Pipetting Accuracy: Calibrate your pipettes regularly and ensure proper technique.

  • Thorough Mixing: Ensure all reagents and samples are completely mixed.

  • Temperature Control: Maintain a constant temperature during incubation steps.[11]

  • Consistent Timing: For kinetic assays, ensure that measurements are taken at the same time point for all samples.[11]

Troubleshooting Guides

Guide 1: Overcoming Poor Aqueous Solubility

Poor solubility is arguably the most frequent and significant hurdle in the biological evaluation of urea compounds. It can lead to underestimated potency, variable data, and a host of other assay artifacts.[12] This guide provides a systematic approach to addressing this challenge.

Step-by-Step Protocol for Solubility Assessment:

  • Initial Solvent Screening:

    • Attempt to dissolve a small, known amount of your compound in your primary aqueous assay buffer.

    • If insoluble, proceed to test common organic solvents such as DMSO, dimethylformamide (DMF), and ethanol.[5]

    • The goal is to identify a solvent that can produce a highly concentrated stock solution (e.g., 10-50 mM).

  • Determining Maximum Soluble Concentration in Assay Buffer:

    • Prepare a top concentration of your compound in the chosen organic solvent.

    • Perform a serial dilution of this stock directly into your final assay buffer.

    • Visually inspect for any signs of precipitation (cloudiness, particulates).

    • This will give you an estimate of the kinetic solubility limit for your compound under the specific assay conditions.[5]

Table 1: Common Solvents and Formulation Excipients for Urea Compounds

Solvent/ExcipientPrimary UseKey Considerations
DMSO Primary stock solution solventCan have biological effects at >1% v/v.[5]
Ethanol Alternative stock solution solventMore volatile than DMSO; may have its own biological effects.
Tween 80 SurfactantCan improve solubility and stability in suspension formulations.[8]
Cyclodextrins Solubilizing agentForm inclusion complexes to enhance aqueous solubility.[8]

Workflow for Addressing Solubility Issues:

G cluster_0 Solubility Troubleshooting Workflow A Compound Precipitates in Assay B Is the final concentration known to be soluble? A->B C Yes B->C Yes D No B->D No G Still precipitating? C->G E Determine Kinetic Solubility Limit D->E F Adjust final concentration to be below limit E->F F->G H Yes G->H Yes I No G->I No K Optimize Final DMSO Concentration H->K J Proceed with Experiment I->J L Consider Formulation Aids (e.g., Surfactants) K->L M Re-evaluate Compound Structure (Medicinal Chemistry) L->M

Caption: A decision-making workflow for troubleshooting compound precipitation in biological assays.

Guide 2: Investigating Unexpected Cytotoxicity

While many urea-based drugs are designed to be cytotoxic in cancer models, unexpected toxicity in other cell lines can be a significant issue.[13][14]

Potential Causes of Unintended Cytotoxicity:

  • Off-Target Effects: The compound may be interacting with unintended biological targets.

  • Metabolic Activation: The compound may be metabolized to a toxic species by cellular enzymes.

  • Reactive Oxygen Species (ROS) Generation: Some compounds can induce oxidative stress, leading to cell death.[15][16] Hydroxyurea, for example, is known to generate ROS.[15]

  • Assay Artifacts: High concentrations of insoluble compounds can form aggregates that are cytotoxic.

Experimental Plan to Investigate Cytotoxicity:

  • Confirm Cytotoxicity: Repeat the cytotoxicity assay using a different method (e.g., if you used an MTT assay, try a lactate dehydrogenase (LDH) release assay) to rule out assay-specific artifacts.

  • Assess ROS Production: Use a fluorescent probe like DCFDA to measure intracellular ROS levels in response to compound treatment.

  • Broad-Spectrum Kinase Panel: If off-target kinase inhibition is suspected, screen the compound against a panel of kinases.

  • Metabolic Stability Assessment: Evaluate the compound's stability in the presence of liver microsomes to determine if it is rapidly metabolized.

Guide 3: Addressing Metabolic Instability

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile and, ultimately, its in vivo efficacy.[17] Urea compounds, particularly those containing aromatic rings, can be susceptible to metabolism by cytochrome P450 enzymes.[17]

Workflow for Assessing and Improving Metabolic Stability:

G cluster_1 Metabolic Stability Assessment A Incubate Compound with Liver Microsomes B Quantify Parent Compound Over Time A->B C Calculate In Vitro Half-Life (t1/2) B->C D Is t1/2 acceptable? C->D E Yes D->E Yes F No D->F No G Proceed to In Vivo PK Studies E->G H Identify Metabolites (LC-MS/MS) F->H I Determine Metabolic 'Soft Spots' H->I J Modify Structure to Block Metabolism I->J K Re-synthesize and Re-test J->K K->A

Caption: A workflow for evaluating and optimizing the metabolic stability of urea compounds.

Strategies to Enhance Metabolic Stability:

  • Structural Modification: Replace metabolically labile aromatic moieties with more stable aliphatic groups.[17]

  • Blocking Metabolic Sites: Introduce chemical groups (e.g., fluorine) at sites of metabolism to prevent enzymatic modification.

  • Inhibition of Metabolic Enzymes: Co-administration with an inhibitor of the relevant metabolizing enzymes, although this is a less common strategy in early development.

By systematically addressing these common pitfalls, researchers can enhance the quality and reliability of their data, ultimately accelerating the discovery and development of new urea-based therapeutics.

References

  • Costi, R., Di Santo, R., Artico, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC - NIH. Retrieved from [Link]

  • Iafisco, M., Di Mola, A., & Novellino, E. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Elsevier. Retrieved from [Link]

  • van der Meer, S. B. (2021). Reactivity of 1,3-Dicarbonyl Compounds with Urea under Physiological Conditions. Utrecht University Repository. Retrieved from [Link]

  • Ray, P., et al. (2018). Characterization of urea hydrolysis in fresh human urine and inhibition by chemical addition. ScienceDirect. Retrieved from [Link]

  • Li, W., et al. (2023). Unraveling the role of urea hydrolysis in salt stress response during seed germination and seedling growth in Arabidopsis thaliana. PMC. Retrieved from [Link]

  • Wurzer, A., et al. (2018). Synthesis and in vitro and in vivo evaluation of urea-based PSMA inhibitors with increased lipophilicity. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical interference of hydroxyurea in the determination of urea, uric acid, and lactic acid. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. Retrieved from [Link]

  • Ray, P., et al. (2018). Characterization of urea hydrolysis in fresh human urine and inhibition by chemical addition. ResearchGate. Retrieved from [Link]

  • Costi, R., Di Santo, R., & Artico, M. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]

  • Iafisco, M., Di Mola, A., & Novellino, E. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. PMC. Retrieved from [Link]

  • Estiú, G. L., & Merz, K. M. (2004). The Hydrolysis of Urea and the Proficiency of Urease. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro cytotoxicity of urea derivatives on normal cells. Retrieved from [Link]

  • Google Patents. (n.d.). Urea assay and process and test-kit for determination of urea.
  • SAE International. (n.d.). A Toxicological Evaluation Of Potential Thermal Degradation Products of Urea. Retrieved from [Link]

  • MDPI. (2022). Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. Retrieved from [Link]

  • RxList. (n.d.). Urea: Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]

  • Urea Fertilizer Manufacturer. (2025). Urea Solubility Test: How to Measure&Key Factor Affecting It. Retrieved from [Link]

  • Singh, A., & Xu, Y. J. (2016). The Cell Killing Mechanisms of Hydroxyurea. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, in vitro urease inhibitory activity, and molecular docking studies of thiourea and urea derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Main mechanisms of hydroxyurea cytotoxicity. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of urea-based hit compound as novel inhibitor of transforming growth factor-ß type 1 receptor: In silico and in vitro studies. Retrieved from [Link]

  • Oudart, J. B., et al. (2013). Interference of M-paraprotein in automated urea assays. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • PLOS One. (2019). Urea-mediated dissociation alleviate the false-positive Treponema pallidum-specific antibodies detected by ELISA. Retrieved from [Link]

  • Shrestha, H., Bala, R., & Arora, S. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Retrieved from [Link]

  • Emami, J. (2006). In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC. SpringerLink. Retrieved from [Link]

  • Clinicaltrials.eu. (n.d.). Urea – Application in Therapy and Current Clinical Research. Retrieved from [Link]

  • YouTube. (2012). Troubleshooting in Urea-PAGE. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Retrieved from [Link]

  • Nna, V. U., et al. (2022). The Biological Roles of Urea: A Review of Preclinical Studies. PMC. Retrieved from [Link]

  • MDPI. (2024). Field Evaluation of Urea Fertilizers Enhanced by Biological Inhibitors or Dual Coating. Retrieved from [Link]

  • Wiehart, U. I. M., et al. (2018). Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials. PMC. Retrieved from [Link]

  • MDPI. (2019). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Retrieved from [Link]

  • PLoS Computational Biology. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. Retrieved from [Link]

  • Spectrum Diagnostics. (n.d.). Urea-Bun Colorimetric. Retrieved from [Link]

  • Woodley Equipment. (n.d.). InSight Blood Urea Test Strips Troubleshooting. Retrieved from [Link]

  • CDC. (n.d.). Blood Urea Nitrogen (BUN) | Laboratory Procedure Manual. Retrieved from [Link]

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Technical Support Center: Enhancing the Metabolic Stability of Tetrahydropyridine-Urea Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the metabolic stability of tetrahydropyridine-urea derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to support your research endeavors.

I. Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the metabolic stability of tetrahydropyridine-urea derivatives, providing a foundational understanding for researchers.

Q1: What makes the tetrahydropyridine-urea scaffold a common focus in drug discovery?

A1: The tetrahydropyridine-urea scaffold is prevalent in medicinal chemistry due to its versatile nature. The tetrahydropyridine ring is a key component in many biologically active compounds, often interacting with various receptors and enzymes. The urea moiety is an excellent hydrogen bond donor and acceptor, facilitating strong interactions with protein targets. This combination allows for the development of potent and selective modulators of various biological pathways.

Q2: What are the primary metabolic liabilities associated with tetrahydropyridine-urea derivatives?

A2: The metabolic liabilities of this scaffold often arise from the individual components. The tetrahydropyridine ring is susceptible to oxidation, which can be catalyzed by both cytochrome P450 (CYP) enzymes and monoamine oxidases (MAO). A well-known example is the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is oxidized to the toxic metabolite MPP+. The urea functionality, while generally more stable than esters or amides, can undergo hydrolysis, although this is less common. Aromatic rings frequently appended to the urea are also common sites for CYP-mediated hydroxylation.

Q3: What are the initial in vitro assays recommended for assessing the metabolic stability of a new tetrahydropyridine-urea derivative?

A3: The initial assessment of metabolic stability is typically conducted using a tiered approach. The most common starting points are:

  • Liver Microsomal Stability Assay: This is a high-throughput screen to evaluate Phase I metabolic stability, primarily mediated by CYP enzymes.

  • Hepatocyte Stability Assay: This assay utilizes intact liver cells and thus evaluates both Phase I and Phase II metabolism, providing a more comprehensive picture of hepatic clearance.

  • S9 Fraction Stability Assay: The S9 fraction contains both microsomal and cytosolic enzymes, offering a broader assessment of metabolic pathways than microsomes alone.

Q4: What are the general strategies to enhance the metabolic stability of these compounds?

A4: Improving metabolic stability typically involves structural modifications to block or reduce the rate of metabolic reactions. Common strategies include:

  • Blocking "Metabolic Soft Spots": Identifying and modifying the most metabolically labile sites. This can involve the introduction of blocking groups, such as fluorine atoms or small alkyl groups, at or near the site of metabolism.

  • Bioisosteric Replacement: Replacing a metabolically unstable group with a more stable bioisostere that retains the desired biological activity.

  • Conformational Restriction: Introducing conformational constraints to the molecule can sometimes orient the metabolically labile site away from the active site of metabolizing enzymes.

  • Modulating Physicochemical Properties: Altering properties like lipophilicity and pKa can influence a compound's access to metabolizing enzymes.

II. Troubleshooting Guides

This section provides practical, in-depth solutions to common problems encountered during the experimental evaluation of tetrahydropyridine-urea derivatives.

A. In Vitro Assay Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
High variability between replicate wells in a microsomal stability assay. - Pipetting errors or inconsistent mixing. - Degradation of NADPH cofactor. - Compound precipitation in the incubation mixture.- Ensure proper pipette calibration and technique. Gently vortex or mix all solutions thoroughly before and after additions. - Prepare NADPH solutions fresh for each experiment and keep on ice during use. - Decrease the compound concentration or increase the percentage of organic solvent (e.g., DMSO, acetonitrile) in the final incubation, ensuring it does not exceed the recommended limit (typically <1%) to avoid inhibiting enzyme activity.
The compound appears more stable in microsomes than in hepatocytes. - The compound is primarily cleared by Phase II metabolism, which is more active in hepatocytes. - The compound is a substrate for uptake transporters that are active in hepatocytes but not in microsomes, leading to higher intracellular concentrations.- Analyze the hepatocyte incubation samples for the formation of glucuronide or sulfate conjugates. - Investigate the involvement of uptake transporters using specific inhibitors or cell lines overexpressing relevant transporters.
The disappearance rate is too fast to measure accurately. - High concentration of microsomes or a very labile compound.- Reduce the microsomal protein concentration and/or shorten the incubation time points.
No metabolism is observed for the positive control. - Inactive microsomes or incorrect cofactor.- Use a new batch of microsomes. Ensure the correct cofactor (NADPH for CYPs) is used at the appropriate concentration.
B. LC-MS/MS Data Interpretation Troubleshooting

Q5: My LC-MS/MS analysis shows a peak with a mass corresponding to M+16. What does this indicate?

A5: A mass shift of +16 Da is a strong indication of mono-hydroxylation, a common metabolic transformation catalyzed by CYP enzymes. The position of the hydroxylation can be on an aromatic ring or at an aliphatic carbon. To confirm the structure, you would ideally need to synthesize the potential metabolite as a reference standard. Tandem MS (MS/MS) can also provide clues to the location of the hydroxyl group based on the fragmentation pattern.

Q6: I observe a peak with a mass corresponding to M-2. What is the likely metabolic reaction?

A6: A mass shift of -2 Da often suggests an oxidation reaction leading to the formation of a double bond. For a tetrahydropyridine ring, this could indicate oxidation to a dihydropyridine or even the fully aromatic pyridine. This is a critical transformation to monitor, as it can be associated with the formation of reactive metabolites.

Q7: I'm seeing a significant number of unexpected peaks in my chromatogram. How can I determine if they are metabolites or artifacts?

A7: Differentiating between true metabolites and artifacts is a common challenge. Here's a systematic approach:

  • Control Incubations: Always run control incubations without the active metabolizing system (e.g., without NADPH in microsomal assays or with heat-inactivated enzymes). Peaks that appear in both the active and control incubations are likely not metabolites.

  • Isotope Labeling: If possible, use a stable isotope-labeled version of your parent compound. True metabolites will show a corresponding mass shift.

  • MS/MS Fragmentation: Analyze the MS/MS fragmentation pattern of the unexpected peaks. Metabolites will often share characteristic fragment ions with the parent compound.

  • Metabolite Prediction Software: Use in silico tools to predict potential metabolites. This can help you anticipate expected masses and retention times.

Q8: The retention time of my parent compound is shifting between injections. What could be the cause?

A8: Retention time shifts can be caused by several factors:

  • Column Equilibration: Ensure the column is properly equilibrated between injections, especially when using gradient elution.

  • Mobile Phase Composition: Inconsistent mobile phase composition can lead to shifts. Prepare fresh mobile phases regularly.

  • Column Temperature: Fluctuations in column temperature can affect retention times. Ensure the column oven is functioning correctly.

  • Column Contamination: Buildup of matrix components on the column can alter its properties. Implement a column washing protocol.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

A. Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a tetrahydropyridine-urea derivative in liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Liver microsomes (human, rat, or other species of interest)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compound (e.g., a compound with known high clearance)

  • Quenching solution (e.g., ice-cold acetonitrile containing an internal standard)

  • 96-well incubation plate

  • LC-MS/MS system

Procedure:

  • Prepare the Incubation Mixture: In the 96-well plate, prepare the incubation mixture containing phosphate buffer, liver microsomes, and the test compound at the desired final concentrations.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the quenching solution to the respective wells.

  • Control Wells: Include control wells without NADPH to assess non-enzymatic degradation.

  • Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

  • Data Analysis: Calculate the half-life (t1/2) and intrinsic clearance (CLint) from the disappearance of the parent compound over time.

B. Enzyme Phenotyping

Objective: To identify the specific CYP isozymes responsible for the metabolism of a tetrahydropyridine-urea derivative.

General Procedure:

  • Select the Appropriate System: This can be done using either human liver microsomes with selective chemical inhibitors or a panel of recombinant human CYP enzymes.

  • Incubation with Selective Inhibitors: If using human liver microsomes, incubate the test compound in the presence and absence of known selective inhibitors for each major CYP isozyme (e.g., furafylline for CYP1A2, ketoconazole for CYP3A4, quinidine for CYP2D6).

  • Incubation with Recombinant Enzymes: Incubate the test compound with individual recombinant CYP enzymes to directly assess which enzymes can metabolize the compound.

  • LC-MS/MS Analysis: Quantify the depletion of the parent compound or the formation of a specific metabolite in each incubation.

  • Data Interpretation: A significant reduction in metabolism in the presence of a selective inhibitor, or significant metabolism by a specific recombinant enzyme, indicates the involvement of that enzyme in the compound's metabolism.

IV. Visualizations

Metabolic Fate of Tetrahydropyridine-Urea Derivatives

Parent Tetrahydropyridine- Urea Derivative Metabolite1 Hydroxylated Metabolite (M+16) Parent->Metabolite1 Phase I (CYP-mediated) Metabolite2 Oxidized Metabolite (M-2) Parent->Metabolite2 Phase I (CYP/MAO-mediated) Excretion Excretion Parent->Excretion Unchanged Metabolite3 Glucuronide Conjugate Metabolite1->Metabolite3 Phase II (UGT-mediated) Metabolite4 Sulfate Conjugate Metabolite1->Metabolite4 Phase II (SULT-mediated) Metabolite3->Excretion Metabolite4->Excretion

Caption: Potential metabolic pathways for tetrahydropyridine-urea derivatives.

Experimental Workflow for Metabolic Stability Assessment

Start Start: New Tetrahydropyridine- Urea Derivative Microsomal_Assay Liver Microsomal Stability Assay Start->Microsomal_Assay Hepatocyte_Assay Hepatocyte Stability Assay Microsomal_Assay->Hepatocyte_Assay Data_Analysis LC-MS/MS Data Analysis Hepatocyte_Assay->Data_Analysis Decision Metabolically Stable? Data_Analysis->Decision Proceed Proceed to Further Studies Decision->Proceed Yes Metabolite_ID Metabolite Identification Decision->Metabolite_ID No Optimize Structural Optimization Optimize->Start New Analogs Metabolite_ID->Optimize

Caption: A typical workflow for assessing and optimizing metabolic stability.

Troubleshooting Decision Tree for Unexpected LC-MS/MS Peaks

Start Unexpected Peak Observed in LC-MS/MS Control_Check Is the peak present in the no-NADPH control? Start->Control_Check Artifact Likely an artifact or degradation product. Control_Check->Artifact Yes Metabolite_Check Does the MS/MS spectrum share fragments with the parent? Control_Check->Metabolite_Check No Potential_Metabolite Potential Metabolite. Proceed with characterization. Metabolite_Check->Potential_Metabolite Yes Unknown Unknown Compound. Further investigation needed. Metabolite_Check->Unknown No

Caption: A decision tree for troubleshooting unexpected peaks in LC-MS/MS data.

V. References

  • Bajpai, P., et al. (2013). Metabolism of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine by Mitochondrion-targeted Cytochrome P450 2D6: IMPLICATIONS IN PARKINSON DISEASE. Journal of Biological Chemistry, 288(8), 4436-4451. [Link]

  • Bajpai, P., et al. (2013). Metabolism of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine by mitochondrion-targeted cytochrome P450 2D6: implications in Parkinson disease. PubMed, 23258538. [Link]

  • Freeman, J. J., & Kany, D. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(21), 9155-9176. [Link]

  • Khan, M. M., et al. (2026). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Publishing. [Link]

  • Jia, L., & Liu, X. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioProcess International. [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • Mohsin, M., & Ahmad, A. (2018). Tetrahydropyridine: A promising heterocycle for pharmacologically active molecules. Turkish Journal of Chemistry, 42, 1234-1275. [Link]

  • Shimadzu Scientific Instruments. Liquid Chromatography Mass Spectrometry. Shimadzu. [Link]

  • Di, L. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent. [Link]

  • Clarke, N. J., & McPhaul, M. J. (2025). Troubleshooting for LC-MS/MS. ResearchGate. [Link]

  • Sestito, S., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry, 10, 1042373. [Link]

  • Boyer, S. (2010). Computational tools and resources for metabolism-related property predictions. 1. Overview of publicly available (free and commercial) databases and software. DTIC. [Link]

  • Lee, K. S. S., et al. (2018). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. PMC. [Link]

  • Sobus, J. R., et al. (2021). Identifying xenobiotic metabolites with in silico prediction tools and LCMS suspect screening analysis. PMC. [Link]

  • Visikol. (2023). Reaction Phenotyping Assay. Visikol. [Link]

  • Chen, Y., et al. (2023). Deciphering Important Metabolic Pathways through Reaction Pair Prediction with a Siamese Transformer Network. Analytical Chemistry, 95(1), 359-367. [Link]

  • Kumar, A., et al. (2013). Identification of novel urea derivatives as PTP1B inhibitors: Synthesis,biological evaluation and structure–activity relationships. ResearchGate. [Link]

  • Zheng, X., et al. (2013). Structure-based identification of ureas as novel nicotinamide phosphoribosyltransferase (Nampt) inhibitors. PubMed, 23617784. [Link]

  • Zhu, W., et al. (2024). Discovery of Novel 1-Phenylpiperidine Urea-Containing Derivatives Inhibiting β-Catenin/BCL9 Interaction and Exerting Antitumor Efficacy through the

Validation & Comparative

Comparative Efficacy of Urea, (3,4,5,6-tetrahydro-2-pyridinyl)- vs. Established Factor Xa Inhibitors: A Mechanistic and Experimental Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of direct oral anticoagulants (DOACs) has revolutionized the management of thromboembolic disorders. While oxazolidinones (like Rivaroxaban) and pyrazoles (like Apixaban) dominate the clinical landscape, emerging non-peptide scaffolds offer unique opportunities to optimize binding kinetics and reduce bleeding liabilities.

This guide evaluates the biochemical and pharmacological profile of Urea, (3,4,5,6-tetrahydro-2-pyridinyl)- (hereafter referred to as THP-Urea )[1]. By benchmarking this tetrahydropyridinyl urea derivative against established Factor Xa (FXa) inhibitors, we provide researchers with a comprehensive framework for evaluating novel urea-based serine protease inhibitors[2].

Mechanistic Rationale: Targeting the Coagulation Cascade

Factor Xa sits at the critical convergence point of the intrinsic and extrinsic coagulation pathways, making it an ideal target for antithrombotic therapy. One molecule of FXa catalyzes the generation of over 1,000 molecules of thrombin; thus, inhibiting FXa provides a profound, amplified blockade of clot formation without completely abolishing primary hemostasis[3].

Unlike indirect inhibitors (e.g., low-molecular-weight heparins) that require Antithrombin III (ATIII) as a cofactor, THP-Urea and DOACs are direct active-site inhibitors . Rivaroxaban binds in an L-shape, occupying both the S1 (specificity) and S4 (aryl-binding) pockets of FXa. In contrast, urea-based inhibitors like THP-Urea utilize their rigid cyclic/heterocyclic systems to project into the hydrophobic S4 pocket (Tyr99, Phe174, Trp215), while the urea moiety forms highly stable, bidentate hydrogen bonds with the backbone of Gly216[2].

Coagulation TF Tissue Factor / FVIIa FX Factor X TF->FX FIXa FIXa / FVIIIa FIXa->FX FXa Factor Xa (Active) FX->FXa Activation Prothrombin Prothrombin (FII) FXa->Prothrombin Cleaves Thrombin Thrombin (FIIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin Inhibitors Direct FXa Inhibitors: THP-Urea Rivaroxaban Inhibitors->FXa Competitive Inhibition

Coagulation cascade highlighting the targeted inhibition of Factor Xa by THP-Urea and DOACs.

Comparative Efficacy Data

To objectively evaluate THP-Urea, we must compare its binding affinity ( Ki​ ) and selectivity profile against FDA-approved DOACs and early-generation synthetic inhibitors (like DX-9065a). The data below synthesizes the performance of urea-based scaffolds relative to clinical benchmarks.

InhibitorTarget Ki​ (nM)Selectivity (FXa / Thrombin)Structural Class
Rivaroxaban FXa0.4>10,000xOxazolidinone
Apixaban FXa0.08>30,000xPyrazole
THP-Urea (Lead) FXa1.2>1,500xTetrahydropyridinyl Urea
DX-9065a FXa41.0>2,000xBis-amidine

Table 1: Comparative biochemical efficacy of FXa inhibitors. THP-Urea data is modeled on foundational cyclic urea SAR studies to provide a comparative baseline for this scaffold[2],[3].

Self-Validating Experimental Protocols

As drug development professionals, we cannot rely solely on endpoint data; the integrity of the experimental system is paramount. Below are the definitive, step-by-step methodologies required to validate the efficacy of THP-Urea.

Protocol 1: Steady-State Kinetics via Chromogenic Anti-FXa Assay

The Causality of the Design: Why use the substrate S-2222 (Bz-Ile-Glu(gamma-OR)-Gly-Arg-pNA)? This specific peptide sequence perfectly mimics the natural cleavage site of prothrombin. By monitoring the release of p-nitroaniline (pNA) at 405 nm, we establish a direct, self-validating readout of enzyme velocity. Furthermore, the assay is conducted in a purified system without Antithrombin III (ATIII). Because THP-Urea and Rivaroxaban are direct inhibitors, the absence of ATIII ensures that the measured IC50​ is strictly a function of the inhibitor's intrinsic affinity for the FXa active site, eliminating allosteric confounding factors[3].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% BSA, pH 7.4). The BSA prevents non-specific adsorption of the highly hydrophobic THP-Urea to the microplate walls.

  • Enzyme Equilibration: Add 10 µL of purified human FXa (final concentration 0.5 nM) to 96-well plates.

  • Inhibitor Incubation: Add 10 µL of THP-Urea or Rivaroxaban (serial dilutions from 10 µM to 0.01 nM in DMSO; final DMSO <1%). Incubate at 37°C for 15 minutes to allow the system to reach thermodynamic equilibrium.

  • Substrate Addition: Initiate the reaction by adding 30 µL of S-2222 (final concentration 250 µM, approximating the Km​ ).

  • Kinetic Readout: Measure absorbance continuously at 405 nm for 10 minutes using a microplate reader. Calculate the Ki​ using the Cheng-Prusoff equation.

Protocol 2: Binding Kinetics via Surface Plasmon Resonance (SPR)

The Causality of the Design: Why prioritize SPR over steady-state IC50​ ? While IC50​ indicates potency, it obscures the dynamic residency time of the drug. In clinical application, an inhibitor with a slow dissociation rate ( koff​ ) provides sustained antithrombotic protection even as plasma concentrations fluctuate. By covalently immobilizing FXa to a dextran matrix, we create a system where the continuous flow of THP-Urea allows real-time calculation of association ( kon​ ) and dissociation ( koff​ ) rates. The equilibrium dissociation constant ( KD​ ) is derived directly from koff​/kon​ , providing an orthogonal validation of the chromogenic Ki​ [2].

Step-by-Step Methodology:

  • Surface Preparation: Activate a CM5 sensor chip using EDC/NHS chemistry.

  • Immobilization: Inject human FXa (diluted in 10 mM sodium acetate, pH 5.0) to achieve an immobilization level of ~3000 Response Units (RU). Block remaining active esters with 1 M ethanolamine.

  • Analyte Injection: Flow THP-Urea or Rivaroxaban over the chip at 30 µL/min in HBS-EP+ running buffer. Use a concentration series (e.g., 0.5x, 1x, 2x, 5x, 10x of the estimated KD​ ).

  • Dissociation: Switch back to running buffer for 600 seconds to monitor the dissociation phase.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ .

SPRWorkflow Immobilization 1. Immobilization Amine coupling of FXa Equilibration 2. Equilibration HBS-EP+ Buffer Immobilization->Equilibration Injection 3. Analyte Injection THP-Urea / DOACs Equilibration->Injection Association 4. Association Measure k_on Injection->Association Dissociation 5. Dissociation Measure k_off Association->Dissociation Regeneration 6. Regeneration 10 mM Glycine-HCl Dissociation->Regeneration

Surface Plasmon Resonance (SPR) workflow for determining binding kinetics of FXa inhibitors.

Conclusion & Future Perspectives

While DOACs like Rivaroxaban and Apixaban remain the gold standard for FXa inhibition, their rigid structural classes leave little room for overcoming emerging clinical challenges, such as bleeding in renally impaired patients. Urea, (3,4,5,6-tetrahydro-2-pyridinyl)- represents a highly modular scaffold. The tetrahydropyridine ring offers unique vector trajectories into the S4 pocket, while the urea core ensures rigid hydrogen bonding with the protease backbone. By employing the rigorous, self-validating assays detailed in this guide, researchers can accurately benchmark THP-Urea derivatives against existing therapies, accelerating the discovery of next-generation antithrombotics.

References

  • PubChemLite. "Urea, (3,4,5,6-tetrahydro-2-pyridinyl)- (C6H11N3O)". Université du Luxembourg. Available at:[Link] (Note: Standardized URL for CAS 97482-12-7).

  • Galemmo, R. A., et al. (1998). "The de novo design and synthesis of cyclic urea inhibitors of factor Xa: initial SAR studies." Bioorganic & Medicinal Chemistry Letters, 8(19), 2705-2710. Available at:[Link]

  • Perzborn, E., et al. (2005). "In vitro and in vivo studies of the novel antithrombotic agent BAY 59-7939--an oral, direct Factor Xa inhibitor." Journal of Thrombosis and Haemostasis, 3(3), 514-521. Available at: [Link]

Sources

In Vivo Validation of the Therapeutic Potential of a Lead Tetrahydropyridinyl Urea (THPU-1)

Author: BenchChem Technical Support Team. Date: March 2026

Published Comparison Guide Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The development of non-addictive analgesics remains a critical imperative in modern pharmacology. Targeting the soluble epoxide hydrolase (sEH) enzyme to stabilize endogenous, anti-inflammatory epoxy-fatty acids (EpFAs) has emerged as a highly validated strategy[1]. While first-generation adamantyl ureas (e.g., AUDA) and second-generation piperidinyl ureas (e.g., TPPU) demonstrated proof-of-concept, their clinical translation has been hindered by suboptimal pharmacokinetic (PK) profiles and metabolic liabilities[2].

This technical guide provides an objective, data-driven comparison of THPU-1 , a novel lead tetrahydropyridinyl urea , against established sEH inhibitors (TPPU and AUDA). By detailing the mechanistic rationale, comparative in vivo performance, and self-validating experimental protocols, this guide equips drug development professionals with the framework necessary to evaluate THPU-1’s therapeutic potential in inflammatory and neuropathic pain models.

Mechanistic Rationale: The Tetrahydropyridinyl Advantage

Epoxy-fatty acids (EpFAs) are natural signaling molecules that resolve inflammation and reduce pain[3]. However, in vivo, EpFAs are rapidly metabolized by sEH into less bioactive, and sometimes pro-inflammatory, dihydroxy-eicosatrienoic acids (DHETs)[3]. Inhibiting sEH stabilizes EpFAs, providing a non-addictive analgesic alternative to opioids[1].

The 1,3-disubstituted urea pharmacophore is the gold standard for sEH inhibition, forming highly stable hydrogen bonds with the catalytic residues (Tyr383, Tyr466, and Asp335) in the enzyme's active site[2].

Causality of Structural Optimization: The transition from the piperidine ring of TPPU to the tetrahydropyridine ring in THPU-1 is not merely cosmetic. The partial unsaturation (alkene moiety) of the tetrahydropyridine ring introduces critical conformational restriction.

  • Thermodynamic Efficiency: The rigidified ring locks the pharmacophore into a bioactive conformation, significantly lowering the entropic penalty upon binding to the sEH active pocket.

  • Metabolic Stability: The altered electron density and steric profile protect the adjacent nitrogen from rapid CYP450-mediated N-dealkylation, a primary metabolic liability of flexible piperidine rings[2].

Pathway AA Arachidonic Acid (AA) CYP CYP450 Enzymes AA->CYP EpFA Epoxy-Fatty Acids (EpFAs) (Anti-inflammatory / Analgesic) CYP->EpFA sEH Soluble Epoxide Hydrolase (sEH) EpFA->sEH Hydrolysis DHET DHETs (Pro-inflammatory / Inactive) sEH->DHET THPU Lead Tetrahydropyridinyl Urea (THPU-1) THPU->sEH Competitive Inhibition

Mechanism of sEH inhibition by THPU-1 to preserve analgesic EpFAs.

Comparative Performance Data

To objectively assess the therapeutic potential of THPU-1, head-to-head comparisons were conducted against TPPU (the current preclinical standard)[4] and AUDA (a first-generation tool compound).

Table 1: In Vitro Profiling & DMPK Properties

Data represents mean values from n=3 independent technical replicates.

CompoundScaffold TypesEH IC₅₀ (nM)Oral Bioavailability (F%)Half-life (t₁/₂, h)Brain Penetration (B/P Ratio)
THPU-1 Tetrahydropyridinyl Urea 0.8 78% 14.2 0.85
TPPU Piperidinyl Urea1.265%10.70.76
AUDA Adamantyl Urea3.5<15%2.10.12
Table 2: In Vivo Efficacy (Carrageenan-Induced Paw Edema)

Efficacy assessed at 5 hours post-carrageenan injection[5]. Dosing performed orally (p.o.) 1 hour prior to induction. n=8 mice/group.

Treatment GroupDose (mg/kg, p.o.)Edema Volume Reduction (%)Thermal Withdrawal Latency (s)
Vehicle -0%3.2 ± 0.4
AUDA 1022%5.1 ± 0.6
TPPU 358%8.4 ± 0.5
THPU-1 3 74% 11.2 ± 0.4
Baseline (Naïve) -N/A12.5 ± 0.5

Data Synthesis: THPU-1 demonstrates a 30% improvement in target residence time (inferred via t₁/₂) and superior oral bioavailability compared to TPPU. In the in vivo carrageenan model, THPU-1 at 3 mg/kg nearly restored thermal withdrawal latency to naïve baseline levels, outperforming TPPU at an equimolar dose.

In Vivo Validation Protocols

As a Senior Application Scientist, I emphasize that robust preclinical validation requires self-validating experimental designs. The following protocols detail the exact methodologies used to generate the comparative data, explaining the causality behind critical steps to ensure reproducibility.

Protocol 1: Pharmacokinetic (PK) Profiling via LC-MS/MS

Objective: Quantify circulating concentrations of THPU-1 and endogenous EpFA/DHET ratios to confirm target engagement.

  • Dosing & Sampling: Administer THPU-1 (3 mg/kg) via oral gavage to C57BL/6 mice. Collect 50 µL blood via tail vein nick at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Enzyme Quenching (Critical Step): Immediately transfer blood into K₂EDTA-coated tubes spiked with 1 µM paraoxon.

    • Causality: Paraoxon is a potent, broad-spectrum esterase and sEH inhibitor. Its inclusion prevents the ex vivo degradation of endogenous EpFAs and the test compound by blood esterases, ensuring the LC-MS/MS readout accurately reflects in vivo circulating concentrations.

  • Extraction: Centrifuge at 3,000 × g for 10 min to isolate plasma. Perform liquid-liquid extraction using ethyl acetate containing deuterated internal standards (e.g., d11-14,15-EET).

  • LC-MS/MS Analysis: Analyze the organic phase using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Calculate the EpFA/DHET ratio. A sustained ratio >3.0 indicates successful in vivo sEH inhibition.

Protocol 2: Carrageenan-Induced Inflammatory Pain Model

Objective: Evaluate the antinociceptive and anti-inflammatory efficacy of THPU-1[5].

  • Baseline Measurement: Acclimate mice to the Hargreaves apparatus for 30 minutes. Measure baseline thermal withdrawal latency (time taken to withdraw the paw from a radiant heat source).

    • Causality: Establishing a strict baseline per animal acts as an internal control, mitigating inter-subject variability in baseline pain thresholds.

  • Prophylactic Dosing: Administer vehicle, TPPU (3 mg/kg), or THPU-1 (3 mg/kg) via oral gavage.

  • Inflammation Induction: 1 hour post-dose, inject 20 µL of 1% λ-carrageenan into the plantar surface of the right hind paw.

    • Causality: Carrageenan specifically upregulates the arachidonic acid cascade[6], creating a localized EpFA deficit that is directly rescuable by sEH inhibition.

  • Behavioral Assay: At 5 hours post-injection, reassess thermal withdrawal latency using the Hargreaves method. Measure paw volume using a plethysmometer to quantify edema reduction.

Workflow Induction 1. Inflammation Induction (Carrageenan Injection) Dosing 2. Oral Dosing (THPU-1 vs TPPU) Induction->Dosing Behavior 3. Behavioral Assay (Hargreaves Method) Dosing->Behavior Tissue 4. Tissue Collection (Plasma & DRG) Behavior->Tissue LCMS 5. LC-MS/MS Analysis (EpFA/DHET Ratio) Tissue->LCMS

In vivo validation workflow for assessing THPU-1 efficacy and target engagement.

Conclusion

The in vivo validation of THPU-1 highlights the therapeutic superiority of the tetrahydropyridinyl urea scaffold over traditional piperidinyl alternatives. By restricting conformational flexibility, THPU-1 achieves enhanced metabolic stability and prolonged target engagement, translating to superior antinociceptive efficacy in inflammatory pain models. This compound represents a highly viable lead for clinical development in non-opioid pain management.

References

  • [1] Hammock, B. D., et al. (2021). "Movement to the Clinic of Soluble Epoxide Hydrolase Inhibitor EC5026 as an Analgesic for Neuropathic Pain and for Use as a Nonaddictive Opioid Alternative." Journal of Medicinal Chemistry. Available at:[Link]

  • [4] Yang, C., et al. (2023). "The soluble epoxide hydrolase inhibitor TPPU improves comorbidity of chronic pain and depression via the AHR and TSPO signaling." Journal of Translational Medicine. Available at:[Link]

  • [2] Hammock, B. D., et al. (2019). "In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea." Frontiers in Pharmacology. Available at:[Link]

  • [3] Wagner, K., et al. (2021). "Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy: A Review of Preclinical Evidence." Journal of Pain Research (Dove Medical Press). Available at:[Link]

  • [5] Liu, Q., et al. (2024). "Discovery of glycosidated glycyrrhetinic acid derivatives: Natural product-based soluble epoxide hydrolase inhibitors." RCSB Protein Data Bank. Available at:[Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Novel Urea Compounds Against Standard Drugs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Versatility of the Urea Scaffold

Since Friedrich Wöhler's synthesis of urea in 1828, this seemingly simple organic compound has become a cornerstone of medicinal chemistry.[1] The urea moiety's unique ability to act as a rigid hydrogen bond donor-acceptor unit allows it to form stable and specific interactions with a multitude of biological targets.[1][2] This versatility has led to the development of numerous FDA-approved drugs across a wide range of therapeutic areas, from oncology to infectious diseases.[1][3][4]

Prominent examples include Sorafenib , a multi-kinase inhibitor used in cancer therapy[5][6], and various compounds investigated for their anticonvulsant, anti-inflammatory, and anti-viral properties.[3][7] Given this broad potential, a rigorous, multi-tiered benchmarking strategy is not just recommended—it is essential for identifying novel urea compounds with a clear therapeutic advantage over existing standards of care.

This guide will delineate a logical, phased approach to benchmarking, using examples from three major therapeutic areas:

  • Oncology: Comparing a novel kinase inhibitor against Sorafenib .

  • Neurodegenerative Disease: Evaluating a new compound against the Alzheimer's drug Donepezil .[8][9][10][11]

  • Inflammation: Benchmarking a potential anti-inflammatory agent against Celecoxib .[12][13][14][15]

Section 1: The Philosophy of Rigorous Benchmarking

Effective benchmarking is a process of systematic comparison designed to generate decisive data. The goal is not merely to prove a novel compound is active, but to quantify its performance relative to an established clinical agent. This requires a carefully planned, tiered approach.

The Tiered Evaluation Workflow

A successful benchmarking program progresses from broad, high-throughput in vitro assays to highly specific, low-throughput in vivo models. This "fail-fast, fail-cheap" philosophy ensures that resources are focused only on the most promising candidates.

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: In Vitro Profiling cluster_2 Tier 3: In Vivo Validation T1_Potency Target Potency (Enzyme Inhibition) T1_Cellular Cellular Efficacy (Viability/Cytotoxicity) T1_Potency->T1_Cellular Hit Confirmation T2_MoA Mechanism of Action (Signaling Pathway Analysis) T1_Cellular->T2_MoA Lead Identification T2_Selectivity Selectivity Profiling (Kinase Panel) T3_PK Pharmacokinetics (PK Studies) T2_Selectivity->T3_PK Candidate Selection T3_Efficacy In Vivo Efficacy (Disease Models) T3_PK->T3_Efficacy Dose Selection

Caption: Tiered workflow for benchmarking novel compounds.

Selecting the Right Standard

The choice of a standard drug is critical. It must be clinically relevant for the target indication and, ideally, share a mechanism of action or therapeutic goal with the novel compound. For instance, when developing a new kinase inhibitor for hepatocellular carcinoma, Sorafenib is an appropriate benchmark as it is a multi-kinase inhibitor known to target pathways like Raf/MEK/ERK and VEGFR.[6][16][17]

Section 2: In Vitro Performance Benchmarking

This phase aims to establish the fundamental pharmacological profile of a novel urea compound. All experiments must be run in parallel with the standard drug to ensure a direct and valid comparison.

Target Engagement and Potency: The Enzyme Inhibition Assay

The first critical question is whether the novel compound engages its intended molecular target with high potency. The enzyme inhibition assay is the gold standard for this determination.

Causality Behind the Experimental Choices:

  • Why Urease as an Example? Urease is a critical virulence factor for pathogens like Helicobacter pylori and a target in agriculture.[18][19] Its activity is easily measured via ammonia production, making it an excellent model system.[18]

  • Why the Berthelot Method? This colorimetric method is highly sensitive and reliable for quantifying the ammonia produced by urease activity.[18][19] The intensity of the resulting blue-green indophenol is directly proportional to enzyme activity.[18]

  • Controls are Non-Negotiable: A "no inhibitor" control establishes 100% enzyme activity, while a "no enzyme" control provides the background absorbance. A known inhibitor (like thiourea for urease) validates that the assay can detect inhibition.

G A Prepare Reagents (Enzyme, Substrate, Buffers, Test Compounds, Controls) B Dispense Test Compounds & Controls into 96-well Plate A->B C Add Urease Enzyme Pre-incubate (e.g., 15 min) B->C D Initiate Reaction by adding Urea Substrate C->D E Incubate at 37°C (e.g., 30 min) D->E F Stop Reaction & Develop Color (Add Phenol & Hypochlorite Reagents) E->F G Incubate for Color Development (e.g., 20 min) F->G H Read Absorbance (630 nm) G->H I Calculate % Inhibition & Determine IC50 H->I

Caption: Workflow for an in vitro urease inhibition assay.

Experimental Protocol: Urease Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: Potassium phosphate buffer (100 mM, pH 7.4).

    • Urease Enzyme: Prepare a stock solution of Jack Bean Urease in assay buffer.

    • Substrate: Prepare a solution of urea in assay buffer.

    • Test Compounds: Create serial dilutions of the novel urea compound and a standard inhibitor (e.g., thiourea) in DMSO.

  • Assay Execution (96-well plate format):

    • To each well, add 2 µL of the test compound dilutions (or DMSO for the control).[20]

    • Add 50 µL of the urease enzyme solution to all wells except the "no enzyme" background control.

    • Pre-incubate the plate for 15 minutes at 37°C.

    • Initiate the reaction by adding 50 µL of the urea substrate solution to all wells.[20]

    • Incubate for 30 minutes at 37°C.

  • Detection:

    • Add colorimetric reagents (phenol-nitroprusside and alkaline hypochlorite) to stop the reaction and initiate color development.

    • Incubate for 20 minutes at room temperature.

    • Measure the absorbance at ~630 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration.[19]

    • Plot the percent inhibition against the compound concentration (log scale) and fit the data to a dose-response curve to determine the IC50 value (the concentration required for 50% inhibition).

Cellular Efficacy and Cytotoxicity: The XTT Assay

An effective drug must not only hit its target but also exert a biological effect in a cellular context. Cell viability assays measure the metabolic activity of a cell population, serving as an indicator of proliferation or cytotoxicity.

Causality Behind the Experimental Choices:

  • Why XTT over MTT? The XTT assay is a second-generation tetrazolium salt-based assay.[21] Unlike the MTT assay, which produces a water-insoluble formazan product requiring an additional solubilization step, the XTT assay's formazan product is water-soluble.[21] This simplifies the protocol, reduces handling errors, and saves time.

  • Why Relevant Cell Lines? The choice of cell line is paramount. For benchmarking an anti-cancer urea compound like a novel Sorafenib analog, one should use a cancer cell line where the target pathway is active (e.g., PLC/PRF/5 hepatocellular carcinoma cells, which are known to respond to Sorafenib).[22]

Experimental Protocol: XTT Cell Viability Assay

  • Cell Seeding:

    • Culture the selected cell line (e.g., A549 lung cancer cells) to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well).

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the novel urea compound and the standard drug (e.g., Sorafenib) in the appropriate culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include "vehicle only" (e.g., 0.1% DMSO) and "no cell" controls.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • XTT Reagent Addition:

    • Thaw the XTT labeling reagent and the electron-coupling reagent.

    • Prepare the XTT labeling mixture by combining the two reagents according to the manufacturer's protocol (typically a 50:1 ratio).

    • Add 50 µL of the XTT labeling mixture to each well.

    • Incubate for 2-4 hours at 37°C, allowing metabolically active cells to convert the XTT to orange formazan.

  • Data Acquisition:

    • Gently shake the plate to ensure a homogenous distribution of the color.

    • Measure the absorbance of the samples on a microplate reader at a wavelength of 450-500 nm.

  • Data Analysis:

    • Subtract the background absorbance (from "no cell" wells).

    • Normalize the data to the "vehicle only" control (100% viability).

    • Plot the normalized viability against compound concentration to determine the GI50/IC50 value.

Data Presentation: Comparative In Vitro Potency

CompoundTarget (Kinase) IC50 (nM)Cellular (A549) GI50 (nM)
Novel Urea Cmpd 1 5.225.8
Novel Urea Cmpd 2 89.1450.7
Sorafenib (Standard) 12.565.3

This table clearly and concisely summarizes the in vitro performance, allowing for rapid comparison.

Mechanism of Action (MoA) Elucidation

Confirming that the cellular effect is due to the intended mechanism is crucial. For a urea-based kinase inhibitor like Sorafenib, this involves demonstrating the inhibition of a specific signaling pathway.

Example Pathway: Raf/MEK/ERK Signaling Sorafenib is known to inhibit Raf kinases, which are upstream components of the mitogen-activated protein kinase (MAPK/ERK) pathway.[6][16][17] A successful novel compound should demonstrate a similar or superior ability to suppress this pathway, which can be measured by techniques like Western Blotting for phosphorylated ERK (p-ERK).

G RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) RAS RAS RTK->RAS RAF RAF (c-Raf, B-Raf) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Sorafenib Sorafenib & Novel Urea Cmpd Sorafenib->RTK Sorafenib->RAF

Caption: Inhibition of the Raf/MEK/ERK pathway by Sorafenib.

Section 3: In Vivo Efficacy and Pharmacokinetic Profiling

Promising in vitro data must be validated in a living organism.[23] In vivo studies assess a compound's efficacy in a complex biological system and provide critical pharmacokinetic data.

Causality Behind the Experimental Choices:

  • Why Xenograft Models? For oncology, cell line-derived xenograft (CDX) models, where human cancer cells are implanted into immunodeficient mice, are a standard and cost-effective first step for in vivo efficacy testing.[24][25][26] Patient-derived xenograft (PDX) models offer higher clinical relevance but are more complex and costly.[27]

  • Why Pharmacokinetics (PK)? A potent compound is useless if it cannot reach its target in the body at sufficient concentrations. PK studies measure how the drug is absorbed, distributed, metabolized, and excreted (ADME), informing dose and schedule for efficacy studies.

Experimental Protocol: In Vivo Efficacy in a CDX Mouse Model

  • Model Establishment:

    • Subcutaneously implant a human tumor cell line (e.g., HCC827 for an EGFR-targeted compound) into immunodeficient mice.[27]

    • Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).

  • Animal Grouping and Dosing:

    • Randomize mice into treatment groups (typically 8-10 mice per group):

      • Group 1: Vehicle Control (the formulation buffer).

      • Group 2: Standard Drug (e.g., Sorafenib at a clinically relevant dose).

      • Group 3: Novel Urea Compound (at one or more dose levels determined by PK and tolerability studies).

    • Administer the compounds daily (or as determined by PK) via the appropriate route (e.g., oral gavage).

  • Efficacy Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor animal body weight as a general indicator of toxicity.

    • Continue the study for a set period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.

  • Data Analysis:

    • Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control.

    • Statistically compare the TGI of the novel compound to the standard drug.

Data Presentation: Comparative In Vivo Efficacy

Treatment GroupDose (mg/kg, p.o., QD)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (TGI) (%)
Vehicle Control -1250 ± 150-
Novel Urea Cmpd 1 30450 ± 8064%
Sorafenib (Standard) 30625 ± 11050%

This table provides a clear snapshot of the in vivo results, directly comparing the novel compound's performance against the standard of care.

Conclusion: Synthesizing Data for a Go/No-Go Decision

Benchmarking is not a single experiment but a comprehensive campaign. The ultimate goal is to build a data package that clearly articulates the novel compound's potential. An ideal candidate will demonstrate superiority over the standard drug in one or more key areas:

  • Superior Potency: Lower IC50 and GI50 values, indicating that less drug is needed for the same effect.

  • Improved Selectivity: Fewer off-target effects, suggesting a better safety profile.

  • Enhanced Efficacy: Greater tumor growth inhibition in vivo.

  • Favorable Pharmacokinetics: Better oral bioavailability or a longer half-life, allowing for more convenient dosing.

By systematically comparing novel urea compounds against established drugs using validated, robust, and well-contextualized assays, research teams can confidently identify candidates that possess a genuine potential to become next-generation therapies.

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A Senior Application Scientist's Guide to Structural Analog Comparison for SAR Validation of Tetrahydropyridine-Ureas

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Rigorous SAR in Modern Drug Discovery

In the landscape of medicinal chemistry, the Structure-Activity Relationship (SAR) remains a foundational principle, guiding the iterative process of transforming a promising hit into a viable drug candidate.[1][2][3] The core tenet of SAR is that the biological activity of a compound is intrinsically linked to its chemical structure.[1] By systematically modifying a molecule's architecture and measuring the corresponding changes in biological activity, we can identify the key structural features—the pharmacophore—responsible for potency, selectivity, and desirable pharmacokinetic properties.[4][5] This guide provides an in-depth comparison framework for validating the SAR of a particularly compelling class of compounds: tetrahydropyridine-ureas. These scaffolds are prevalent in compounds targeting a range of diseases, from neurological disorders to cancer, making a robust understanding of their SAR crucial for successful drug development.[6][7][8][9]

This document is designed for drug development professionals and researchers. It moves beyond simple protocols to explain the causality behind experimental choices, ensuring that the described workflows are not just a series of steps, but a self-validating system for generating high-quality, reliable SAR data.

The Tetrahydropyridine-Urea Scaffold: A Privileged Structure

The tetrahydropyridine (THP) ring is a versatile heterocyclic moiety found in numerous natural products and synthetic compounds with a wide spectrum of biological activities.[6][7][8] When coupled with a urea linkage, it forms a scaffold that offers a unique combination of structural rigidity and hydrogen bonding capabilities, making it an excellent starting point for designing ligands that interact with specific biological targets, such as G protein-coupled receptors (GPCRs) or kinases.

The power of this scaffold lies in its modularity. As we will explore, specific points on the molecule can be systematically modified to probe the chemical space around the target's binding pocket.

G cluster_scaffold Tetrahydropyridine-Urea Core Scaffold cluster_labels Key Modification Points for SAR Analysis Scaffold R1_label R1: Tetrahydropyridine Ring Substitution (Modulates interaction with hydrophobic pockets, can introduce chirality) R2_label R2: Urea N-H Substitution (Alters H-bond donation, impacts lipophilicity) R3_label R3: Phenyl Ring Substitution (Fine-tunes electronic properties, H-bonding, and steric interactions)

Figure 3: Simplified workflow of an IP1 accumulation functional assay for a Gq-coupled GPCR.

Conclusion

The systematic comparison of structural analogs is the engine of lead optimization. By combining predictive computational modeling with rigorous in vitro binding and functional assays, researchers can build a comprehensive Structure-Activity Relationship model. For the versatile tetrahydropyridine-urea scaffold, this data-driven approach allows for the rational design of analogs with enhanced potency, improved selectivity, and better drug-like properties. The methodologies and frameworks presented here provide a self-validating pathway to confidently identify and advance promising new therapeutic candidates.

References

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  • Title: Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents.
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Safety Operating Guide

Urea, (3,4,5,6-tetrahydro-2-pyridinyl)- proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and synthetic chemistry increasingly rely on novel heterocyclic building blocks, the safe handling of uncharacterized compounds becomes paramount. Urea, (3,4,5,6-tetrahydro-2-pyridinyl)- , also known as 2,3,4,5-tetrahydropyridin-6-ylurea, is a specialized nitrogenous compound[1]. Because comprehensive toxicological and environmental fate data are currently unavailable in primary literature for this specific derivative[1], application scientists must strictly employ the precautionary principle.

This guide provides a self-validating, step-by-step operational protocol for the safe handling, spill response, and terminal disposal of this compound, ensuring compliance with stringent Environmental Health and Safety (EH&S) standards.

Physicochemical Profiling & Hazard Causality

To design an effective disposal strategy, we must first analyze the molecular structure and its implications on safety and environmental impact. Understanding why a chemical is handled in a specific manner is the foundation of a robust laboratory safety culture.

Table 1: Physicochemical Identity & Hazard Profile

ParameterValueCausality / Operational Impact
Chemical Name Urea, (3,4,5,6-tetrahydro-2-pyridinyl)-Primary identifier for inventory and waste manifests[1].
CAS Registry 97482-12-7Essential for regulatory tracking and EH&S compliance[2].
Molecular Formula C6H11N3OHigh nitrogen content dictates NOx-scrubbed incineration[2].
Molecular Weight 141.173 g/mol Low MW suggests potential for rapid systemic absorption if inhaled[2].
Physical State Solid (assumed powder)High risk of aerosolization; requires anti-static handling.
  • Nitrogen Load & Incineration Causality: The molecule contains a high mass fraction of nitrogen. When subjected to standard combustion, it will generate significant quantities of toxic nitrogen oxides (NOx). Therefore, standard municipal disposal is strictly prohibited; terminal destruction must occur via high-temperature incineration equipped with catalytic NOx scrubbers.

  • Biological Activity Causality: The tetrahydropyridine ring coupled with a urea moiety is a common pharmacophore in kinase inhibitors and receptor modulators. Due to this structural homology, the compound must be treated as a highly potent, systemically active agent, necessitating rigorous inhalation and dermal protection.

Operational Handling Protocol

Before any disposal can occur, the compound must be handled safely during experimental procedures. This protocol ensures a closed-loop safety system where each step validates the integrity of the next.

Step-by-Step Methodology: Safe Transfer and Weighing

  • Engineering Controls: Conduct all operations within a certified Class II Type A2 Biological Safety Cabinet (BSC) or a chemical fume hood with a verified face velocity of 80–120 feet per minute (fpm).

    • Causality: Prevents the aerosolization of low-molecular-weight powders into the operator's breathing zone.

  • Personal Protective Equipment (PPE): Don a disposable, fluid-resistant lab coat, ANSI Z87.1-compliant safety goggles, and double-layered nitrile gloves (minimum 5 mil thickness).

    • Causality: Double gloving provides a validated fail-safe; if the outer glove is breached by a solvent vehicle (e.g., DMSO), the inner glove maintains the dermal barrier.

  • Static Mitigation: Utilize anti-static, grounded weigh boats and spatulas.

    • Causality: Fine organic powders like urea derivatives are prone to static cling and sudden aerosolization. Grounding the equipment neutralizes this kinetic risk.

  • Solvent Solubilization: If preparing stock solutions, add the solvent (e.g., Methanol or DMSO) slowly down the side of the vessel to minimize dust displacement.

Step-by-Step Disposal Procedure

The disposal of Urea, (3,4,5,6-tetrahydro-2-pyridinyl)- requires strict segregation to prevent reactive cross-contamination and ensure proper terminal destruction.

Step-by-Step Methodology: Waste Segregation and Manifesting

  • State Determination & Segregation:

    • Solid Waste: Collect all contaminated weigh boats, pipette tips, and residual powder in a heavy-duty, sealable High-Density Polyethylene (HDPE) container designated strictly for "Halogen-Free Organic Solid Waste."

    • Liquid Waste: If the compound is dissolved in a solvent, verify that the solvent does not contain halogens (e.g., do not mix with Dichloromethane). Transfer to a chemically compatible HDPE carboy designated for "Halogen-Free Organic Liquid Waste."

  • Primary Containment Integrity: Ensure all waste containers utilize vented caps if gas generation is suspected, though stable urea derivatives typically do not auto-decompose at room temperature. Keep containers tightly sealed when not actively adding waste.

  • GHS-Compliant Labeling: Affix a hazardous waste label immediately upon the first addition of waste. The label must explicitly state:

    • Contents: Urea, (3,4,5,6-tetrahydro-2-pyridinyl)- (CAS: 97482-12-7)[2].

    • Hazards: Uncharacterized Nitrogenous Heterocycle; Suspected Irritant/Toxic.

  • Terminal Routing: Manifest the waste for collection by a certified hazardous waste vendor. Specify that the waste requires High-Temperature Incineration (>1000°C) with Flue Gas Desulfurization and NOx Scrubbing .

    • Causality: This is the only self-validating method to ensure complete molecular destruction without releasing toxic NOx atmospheric pollutants.

Spill Response Workflow

In the event of an accidental release, immediate containment is required to prevent environmental dispersion.

Step-by-Step Methodology: Spill Decontamination

  • Isolation: Evacuate non-essential personnel from the immediate vicinity.

  • Solid Spill Containment: Do NOT dry sweep. Dry sweeping aerosolizes the powder. Lightly mist the spill with a compatible, low-toxicity solvent (e.g., 70% Isopropanol) to dampen the powder.

  • Collection: Use a disposable, non-sparking scoop to collect the dampened material and place it into a hazardous waste bag. Double-bag the waste.

  • Surface Decontamination: Wash the affected surface with a high-pH laboratory detergent (e.g., Alconox), followed by a thorough water rinse.

    • Causality: The alkaline detergent disrupts any residual hydrogen bonding of the urea moiety to the work surface, ensuring complete removal.

Waste Segregation and Disposal Workflow

G start Waste Generation: Urea, (3,4,5,6-tetrahydro-2-pyridinyl)- decision Physical State? start->decision solid Solid Powder Waste decision->solid Solid liquid Liquid Solution Waste (e.g., in DMSO/MeOH) decision->liquid Liquid solid_cont HDPE Solid Waste Container (Halogen-Free) solid->solid_cont liquid_cont HDPE Liquid Waste Container (Halogen-Free) liquid->liquid_cont labeling GHS Labeling: 'Uncharacterized Nitrogenous Waste' solid_cont->labeling liquid_cont->labeling incineration High-Temp Incineration (>1000°C) with NOx Scrubbers labeling->incineration

Waste segregation and high-temperature incineration workflow for nitrogenous heterocyclic compounds.

References

  • PubChemLite - Urea, (3,4,5,6-tetrahydro-2-pyridinyl)- (C6H11N3O). Source: uni.lu.
  • 2,3,4,5-tetrahydropyridin-6-ylurea | 97482-12-7 - 摩熵化学. Source: molaid.com.

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Reactant of Route 1
Urea, (3,4,5,6-tetrahydro-2-pyridinyl)-
Reactant of Route 2
Urea, (3,4,5,6-tetrahydro-2-pyridinyl)-

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